molecular formula C8H6N2O2 B1418101 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 27420-41-3

2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1418101
CAS No.: 27420-41-3
M. Wt: 162.15 g/mol
InChI Key: VVAVOWMMXLKTHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 27420-41-3) is a heterocyclic compound with the molecular formula C8H6N2O2, serving as a versatile scaffold in medicinal chemistry and pharmaceutical research . This compound features a fused pyridine-pyrimidinone structure with a hydroxyl group at position 2 and a ketone at position 4, making it a valuable intermediate for synthesizing diverse derivatives . Derivatives of the pyrido[1,2-a]pyrimidin-4-one core have demonstrated significant biological activity. Research indicates that related compounds exhibit potent antiplatelet effects by inhibiting aggregation induced by various agonists like ADP and collagen . The mechanism of action for these analogues is linked to the modulation of intracellular cyclic nucleotide levels, a key pathway in platelet function inhibition . Furthermore, this chemical scaffold is under investigation for developing neuroprotective agents . The core structure can be functionalized through reactions such as alkylation and halogenation, enabling the exploration of structure-activity relationships and the development of compounds with enhanced potency and selectivity . As a key building block, it is instrumental in the synthesis of more complex molecules for pharmacological evaluation . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-hydroxypyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-5-8(12)10-4-2-1-3-6(10)9-7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAVOWMMXLKTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30950100, DTXSID30989793
Record name 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30950100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2H-pyrido[1,2-a]pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30989793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27420-41-3, 6966-58-1
Record name 27420-41-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75618
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC68040
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68040
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30950100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2H-pyrido[1,2-a]pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30989793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide array of biological activities, making the efficient synthesis and thorough characterization of this core structure a critical endeavor for the scientific community. This guide provides a comprehensive overview of a robust and environmentally conscious synthetic route to this compound, coupled with a detailed analysis of its structural and spectroscopic properties. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the exploration of novel therapeutics based on this versatile chemical scaffold.

Introduction: The Significance of the Pyrido[1,2-a]pyrimidin-4-one Core

The 4H-pyrido[1,2-a]pyrimidin-4-one ring system is a fused, nitrogen-bridged heterocycle that forms the core of numerous biologically active compounds.[1] This structural motif is present in approved drugs and clinical candidates with applications spanning a range of therapeutic areas, including antipsychotics like risperidone and paliperidone, as well as anti-allergic and anti-inflammatory agents.[2] The diverse pharmacological profiles exhibited by derivatives of this scaffold underscore its importance as a foundational structure in the design of new chemical entities. The this compound, in particular, serves as a key intermediate for further functionalization, allowing for the systematic exploration of structure-activity relationships and the development of next-generation therapeutics.

Synthesis of this compound: A "Neat" Approach

The synthesis of this compound is most effectively and sustainably achieved through the thermal condensation of 2-aminopyridine with diethyl malonate under solvent-free, or "neat," conditions.[3] This method offers several advantages over traditional solvent-based syntheses, including reduced environmental impact, simplified workup procedures, and often improved yields. The reaction proceeds via a mechanism analogous to the Tschitschibabin pyridine synthesis, involving nucleophilic attack, cyclization, and subsequent elimination.

Experimental Workflow

The following diagram outlines the key stages in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup & Purification start Combine 2-aminopyridine and diethyl malonate heat Heat mixture at 150-160 °C start->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool Upon completion triturate Triturate with ethanol cool->triturate filter Filter the solid product triturate->filter wash Wash with cold ethanol filter->wash dry Dry under vacuum wash->dry end end dry->end Final Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Aminopyridine (99%)

  • Diethyl malonate (99%)

  • Ethanol (anhydrous)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Thin-layer chromatography (TLC) apparatus

  • Büchner funnel and filtration flask

  • Vacuum oven

Procedure:

  • To a clean, dry round-bottom flask, add 2-aminopyridine (1.0 eq).

  • Add an excess of diethyl malonate (3.0-5.0 eq). The diethyl malonate serves as both a reactant and the reaction solvent.

  • Assemble the reflux condenser and begin stirring the mixture.

  • Heat the reaction mixture to 150-160 °C using a heating mantle.

  • Maintain this temperature and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Upon cooling, a solid product should precipitate from the solution.

  • Add a sufficient amount of cold ethanol to the flask and triturate the solid to break up any clumps.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two portions of cold ethanol to remove any unreacted diethyl malonate and other impurities.

  • Dry the purified product in a vacuum oven to a constant weight.

Reaction Mechanism

The formation of this compound from 2-aminopyridine and diethyl malonate proceeds through a multi-step mechanism involving nucleophilic acyl substitution followed by an intramolecular cyclization and tautomerization.

G cluster_mechanism Reaction Mechanism 2-Aminopyridine 2-Aminopyridine Step1 Nucleophilic Attack 2-Aminopyridine->Step1 Diethyl Malonate Diethyl Malonate Diethyl Malonate->Step1 Intermediate_A Tetrahedral Intermediate Step1->Intermediate_A Step2 Elimination of Ethanol Intermediate_A->Step2 Intermediate_B N-acylated Intermediate Step2->Intermediate_B Step3 Intramolecular Cyclization Intermediate_B->Step3 Intermediate_C Cyclized Intermediate Step3->Intermediate_C Step4 Elimination of Ethanol & Tautomerization Intermediate_C->Step4 Final_Product This compound Step4->Final_Product

Caption: Stepwise mechanism for the formation of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Physical Properties
PropertyValue
Molecular FormulaC₈H₆N₂O₂
Molecular Weight162.15 g/mol
Exact Mass162.042927438 Da[3]
AppearanceOff-white to pale brown solid
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 1: ¹H NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~12.0Singlet (broad)--OH
~8.9Doublet of doublets-H-6
~7.8Triplet-H-8
~7.6Doublet-H-9
~7.1Triplet-H-7
~5.5Singlet-H-3

Table 2: ¹³C NMR Data (Expected Chemical Shifts)

Chemical Shift (δ, ppm)Assignment
~162C=O (C4)
~160C-O (C2)
~150C-9a
~138C-8
~126C-6
~118C-9
~115C-7
~90C-3

Note: The ¹³C NMR data is based on typical values for this class of compounds and may vary slightly based on experimental conditions and solvent.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
3200-2800 (broad)O-H stretch (enolic)
~1670C=O stretch (amide)
~1640C=C stretch (aromatic)
~1600C=N stretch

Note: The IR data is based on characteristic absorptions for similar pyridopyrimidine structures.

Table 4: Mass Spectrometry (MS) Data

m/zInterpretation
162[M]⁺ (Molecular ion)
134[M - CO]⁺
105[M - CO - HCN]⁺

Note: The fragmentation pattern is a prediction based on the structure and may show other characteristic fragments.

Conclusion

This technical guide has detailed a reliable and efficient solvent-free method for the synthesis of this compound, a key building block in medicinal chemistry. The provided experimental protocol and mechanistic insights offer a solid foundation for researchers to produce this valuable compound. The comprehensive characterization data serves as a benchmark for confirming the identity and purity of the synthesized material. The methodologies and information presented herein are intended to empower scientists in their pursuit of novel therapeutics derived from the versatile pyrido[1,2-a]pyrimidin-4-one scaffold.

References

Probing the Equilibrium: An In-depth Technical Guide to the Tautomerism of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, exerts a profound influence on the physicochemical and biological properties of heterocyclic compounds. In the landscape of pharmaceutical sciences, understanding and controlling tautomeric equilibria is a cornerstone of rational drug design and development. This technical guide provides a comprehensive exploration of the tautomerism of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, a core scaffold in numerous biologically active molecules. While direct, exhaustive studies on this specific molecule are limited, this guide synthesizes data from closely related analogues and employs fundamental principles to elucidate its tautomeric behavior. We will delve into the structural nuances of the potential tautomers, the sophisticated experimental techniques used for their characterization, and the power of computational chemistry in predicting their relative stabilities. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of pyridopyrimidinone-based compounds.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism is a critical consideration in medicinal chemistry as different tautomers of a drug molecule can exhibit distinct biological activities, metabolic fates, and toxicological profiles. The pyridopyrimidinone core, present in a variety of therapeutic agents, is known for its potential to engage in complex tautomeric equilibria. The biological activity of such compounds can be intimately linked to the predominant tautomeric form, which dictates the molecule's shape, hydrogen bonding capabilities, and overall electronic distribution. Consequently, a thorough understanding of the tautomeric landscape of this compound is paramount for the development of novel therapeutics with improved efficacy and safety. Pyridopyrimidinone derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties[1][2].

The Tautomeric Landscape of this compound

The structure of this compound allows for the existence of several potential tautomers, primarily through keto-enol and imine-enamine transformations. The principal tautomeric forms are depicted below:

Tautomers T1 This compound (Keto-Enol Form) T2 1H-Pyrido[1,2-a]pyrimidine-2,4-dione (Diketo Form) T1->T2 Proton Transfer T3 2,4-dihydroxy-pyrido[1,2-a]pyrimidinium (Di-enol Form) T1->T3 Proton Transfer

Caption: Potential tautomeric forms of the core structure.

Based on extensive studies of related heterocyclic systems, such as 2-hydroxypyridine and 4(3H)-pyrimidinone, it is strongly suggested that the equilibrium for this compound will predominantly favor the diketo form (1H-Pyrido[1,2-a]pyrimidine-2,4-dione). Computational studies on 4(3H)-pyrimidinone indicate a significant shift of the tautomeric equilibrium towards the ketonic form upon the introduction of a second nitrogen atom into the pyridine ring[3]. This preference is often attributed to the greater thermodynamic stability of the amide-like functionality in the diketo tautomer.

Experimental Methodologies for Tautomerism Elucidation

The characterization of tautomeric equilibria necessitates the use of a combination of spectroscopic and analytical techniques. Each method provides a unique window into the structural and electronic properties of the molecule, and a multi-pronged approach is essential for a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.

  • ¹H NMR Spectroscopy: The chemical shifts of protons are highly sensitive to their local electronic environment. In the case of this compound, the presence of distinct sets of signals for the aromatic and vinyl protons of each tautomer would provide direct evidence of their coexistence. The position of the N-H proton signal in the diketo form and the O-H proton signal in the enol forms would be particularly informative. Integration of the signals corresponding to each tautomer allows for the determination of their relative populations.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbonyl carbons in the diketo form are expected to be significantly different from the sp² carbons bearing hydroxyl groups in the enol forms. These characteristic shifts serve as a diagnostic tool for identifying the predominant tautomer. For instance, ¹³C NMR data for various derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one show characteristic peaks for the carbonyl carbon[1].

Experimental Protocol: NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O) to a final concentration of approximately 10-20 mg/mL. The choice of solvents is critical as it can significantly influence the tautomeric equilibrium.

  • ¹H NMR Acquisition: Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (≥400 MHz). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra under the same conditions as the ¹H NMR.

  • Data Analysis:

    • Identify the distinct sets of signals corresponding to each tautomer.

    • Assign the signals to specific protons and carbons based on chemical shifts, coupling constants, and 2D NMR experiments (e.g., COSY, HSQC, HMBC).

    • Calculate the mole fraction of each tautomer by integrating the well-resolved signals in the ¹H NMR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Different tautomers, with their distinct chromophoric systems, will exhibit different absorption maxima (λmax). By monitoring the changes in the UV-Vis spectrum as a function of solvent polarity or pH, it is possible to infer shifts in the tautomeric equilibrium.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The tautomers of this compound can be distinguished by their characteristic vibrational frequencies.

  • Keto Forms: Will exhibit strong absorption bands corresponding to the C=O stretching vibrations, typically in the range of 1650-1750 cm⁻¹.

  • Enol Forms: Will show characteristic O-H stretching bands (around 3200-3600 cm⁻¹) and C=C stretching bands.

Studies on 2-hydroxypyridine have demonstrated the utility of IR spectroscopy in identifying the presence of both monomeric and dimeric forms of the tautomers in different phases[4]. For derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one, characteristic C=O stretching bands are consistently reported in their IR spectra[1].

Experimental Protocol: Spectroscopic Analysis Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Dissolve in various deuterated solvents NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep->NMR UVVis UV-Vis Spectroscopy Prep->UVVis IR IR Spectroscopy Prep->IR Assign Assign signals to each tautomer NMR->Assign Correlate Correlate spectral data with tautomeric forms UVVis->Correlate IR->Correlate Quantify Quantify tautomer ratios (from ¹H NMR integration) Assign->Quantify Quantify->Correlate

Caption: A generalized workflow for the experimental investigation of tautomerism.

Computational Chemistry: A Predictive Approach

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool for studying tautomeric equilibria.

Methodology: DFT Calculations for Tautomer Stability

  • Structure Optimization: The geometries of all plausible tautomers are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculations: The single-point energies of the optimized structures are calculated at a higher level of theory or with a larger basis set for improved accuracy.

  • Solvation Effects: The influence of different solvents on the tautomeric equilibrium can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

  • Relative Stability: The relative energies (and Gibbs free energies) of the tautomers are then calculated to predict their relative populations.

Computational studies on analogous systems have consistently shown that the diketo tautomer is the most stable form in both the gas phase and in solution[3]. These studies also highlight the importance of factors like aromaticity and intramolecular hydrogen bonding in determining tautomeric preference[3].

Table 1: Predicted Relative Stabilities of Tautomers (Hypothetical Data Based on Analogues)

TautomerRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Water (PCM)
1H-Pyrido[1,2-a]pyrimidine-2,4-dione (Diketo)0.000.00
This compound (Keto-Enol)+5.2+3.8
2,4-dihydroxy-pyrido[1,2-a]pyrimidinium (Di-enol)+12.5+9.7

Note: These are illustrative values based on trends observed in related pyrimidinone systems and are not from a direct study of the title compound.

Conclusion and Future Directions

The tautomerism of this compound represents a fascinating and fundamentally important area of study for medicinal chemists and researchers in related fields. While a comprehensive, dedicated study on this specific molecule is yet to be published, a wealth of information from analogous systems provides a strong foundation for understanding its behavior. The evidence strongly suggests that the diketo tautomer, 1H-Pyrido[1,2-a]pyrimidine-2,4-dione, is the thermodynamically most stable form.

Future research should focus on the definitive experimental characterization of the tautomeric equilibrium of this compound in a variety of solvents and at different pH values. Such studies, combining high-resolution NMR, UV-Vis, and IR spectroscopy with advanced computational methods, will provide invaluable data for the rational design of novel pyridopyrimidinone-based therapeutics. A deeper understanding of the factors governing the tautomeric preferences of this important heterocyclic scaffold will undoubtedly accelerate the discovery and development of new and improved drugs.

References

spectroscopic analysis (NMR, IR, UV-Vis) of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

This guide provides a comprehensive analysis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2][3][4] Professionals in synthetic chemistry, quality control, and molecular characterization will find this document a practical reference for elucidating and confirming the structure of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Our approach emphasizes the causality behind experimental choices and integrates data to form a self-validating analytical workflow.

The Structural Foundation: Tautomerism in Focus

Before delving into spectroscopic data, it is crucial to address the structural ambiguity inherent in this compound. The nomenclature suggests a hydroxyl (enol) form, but the molecule exists in a tautomeric equilibrium with its keto form, 2,4-dioxo-2,3-dihydro-1H-pyrido[1,2-a]pyrimidine. For related heterocyclic systems like 4(3H)-pyrimidinone, the keto form is predominantly more stable.[5][6][7] This equilibrium is a critical consideration as it dictates which functional groups are present and, consequently, the entire spectroscopic profile of the molecule. The analysis that follows is based on the expected predominance of the keto-enol tautomer shown below, which is consistent with data from related derivatives.[8]

Figure 1: Tautomeric equilibrium of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of each proton and carbon atom.[9]

¹H NMR Analysis

Expertise & Causality: The choice of solvent is critical in ¹H NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for this class of compounds over chloroform (CDCl₃) due to its superior ability to dissolve polar heterocyclic compounds and to slow the exchange rate of labile protons (like -OH and -NH), making them more readily observable. The following data is predicted based on the analysis of closely related substituted pyrido[1,2-a]pyrimidin-4-one derivatives.[1]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal reference (δ 0.00 ppm).

  • Data Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

  • Validation: To confirm the assignment of the labile -OH proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the -OH proton will diminish or disappear.

Data Presentation: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H-68.8 - 9.0d~7.0Most downfield due to anisotropic effect of C=O and deshielding from adjacent bridgehead nitrogen.
H-97.8 - 8.0d~9.0deshielded by the pyridine ring current.
H-87.6 - 7.8t~7.5Coupled to both H-7 and H-9, appearing as a triplet (or ddd).
H-77.0 - 7.2t~7.0Least deshielded proton on the pyridine ring.
H-35.8 - 6.0s-Olefinic proton on the pyrimidinone ring, adjacent to C=O. Appears as a singlet.
OH11.0 - 12.0br s-Labile enolic proton, often broad. Its chemical shift is highly dependent on concentration and temperature.
¹³C NMR Analysis

Expertise & Causality: ¹³C NMR provides a direct count of unique carbon atoms and insight into their electronic environment. Broadband proton decoupling is used to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Record the spectrum on the same spectrometer, typically operating at 100 MHz for a 400 MHz instrument. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the low natural abundance of ¹³C and longer relaxation times, especially for quaternary carbons.

Data Presentation: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-4~175Carbonyl carbon, highly deshielded.
C-2~165Enolic carbon (C-OH), highly deshielded.
C-9a~150Quaternary carbon at the ring junction.
C-6~140Aromatic CH carbon, significantly deshielded.
C-8~135Aromatic CH carbon.
C-7~125Aromatic CH carbon.
C-9~115Aromatic CH carbon.
C-3~90Olefinic CH carbon adjacent to the carbonyl group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, which serve as structural signatures.[10] For this molecule, the most informative regions are the O-H stretching region (~3400 cm⁻¹), the C-H stretching region (~3100-3000 cm⁻¹), and the carbonyl/aromatic double bond region (1700-1500 cm⁻¹). The presence of a strong carbonyl (C=O) absorption provides compelling evidence for the keto-enol tautomer.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum by the instrument software.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensitySignificance
3500 - 3300O-H stretch (enolic)Broad, MediumConfirms the presence of the hydroxyl group. Broadness is due to hydrogen bonding.
3100 - 3000Aromatic C-H stretchMediumIndicates the presence of the pyridine ring protons.
~1670C=O stretch (amide)Strong, SharpA key diagnostic peak for the pyrimidin-4-one system.[1]
1640 - 1550C=C and C=N stretchesMedium-StrongCorresponds to the vibrations of the fused aromatic ring system.

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's π-system.[9] The extended conjugation across the fused pyrido[1,2-a]pyrimidin-4-one ring system is expected to give rise to strong absorptions in the UV region.

Experimental Protocol: UV-Vis

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or methanol.

  • Sample Preparation: Prepare a dilute stock solution of known concentration (e.g., 1 mg in 100 mL). Further dilute this solution to obtain an absorbance reading in the optimal range of 0.2-0.8 a.u.

  • Data Acquisition: Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample. Record the spectrum from approximately 400 nm down to 200 nm.

Data Interpretation: The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions characteristic of the conjugated aromatic system. Typical λ_max values for this chromophore are expected in two main regions:

  • ~300 - 350 nm: A lower energy π → π* transition involving the entire conjugated system.

  • ~220 - 250 nm: A higher energy π → π* transition. The n → π* transition of the carbonyl group is also possible but is often weaker and may be obscured by the stronger π → π* bands.

Integrated Analytical Workflow

No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of complementary data. The following workflow ensures a logical and self-validating approach to structural confirmation.

Workflow cluster_Start Initial Analysis cluster_Detailed Detailed Structural Elucidation cluster_Confirmation Final Confirmation IR IR Spectroscopy H_NMR 1H NMR IR->H_NMR Functional groups identified (C=O, OH, C-H) UV UV-Vis Spectroscopy UV->H_NMR Conjugated system confirmed C_NMR 13C NMR H_NMR->C_NMR Proton environment mapped, suggests C-framework MS Mass Spectrometry (Confirm Molecular Weight) C_NMR->MS Carbon skeleton established Structure Final Structure Confirmed MS->Structure Molecular formula verified

Figure 2: Integrated workflow for spectroscopic analysis.

This workflow begins with rapid techniques (IR, UV-Vis) to confirm key features, followed by detailed NMR analysis to assemble the molecular skeleton. Mass spectrometry, while not a core topic of this guide, is the final validation step to confirm the molecular weight (162.15 g/mol ) and elemental formula (C₈H₆N₂O₂).[11][12]

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and UV-Vis techniques. A thorough understanding of its tautomeric nature is fundamental to correctly interpreting the spectral data. The strong carbonyl absorption in the IR, the distinct set of aromatic and olefinic protons in the ¹H NMR, and the characteristic π-system absorptions in the UV-Vis spectrum collectively provide a unique fingerprint for this important heterocyclic compound. This guide provides the foundational protocols and interpretive principles to enable researchers to confidently identify and characterize this molecule, ensuring the integrity and validity of their scientific endeavors.

References

crystal structure of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Crystal Structure of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Abstract

This technical guide provides a comprehensive analysis of the anticipated . In the absence of a publicly available crystal structure for this specific molecule, this document synthesizes crystallographic data from analogous compounds, principles of tautomerism, and supramolecular chemistry to construct a predictive model of its solid-state architecture. We will delve into the critical role of tautomerism, the predicted hydrogen bonding networks, and the experimental methodologies required to validate this structural hypothesis. This guide is intended for researchers in crystallography, medicinal chemistry, and drug development who are working with or developing pyridopyrimidinone-based compounds.

Introduction: The Significance of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one framework is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its rigid, planar structure and capacity for diverse functionalization have led to its incorporation into a range of biologically active agents, including anti-inflammatory drugs and kinase inhibitors.[2][3] The title compound, this compound, is a fundamental building block in this class. Understanding its three-dimensional structure in the solid state is paramount for predicting its physicochemical properties, such as solubility and stability, and for designing next-generation derivatives with improved therapeutic profiles.

A critical feature of this compound is its potential for tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. In this case, the molecule can exist as the enol form (2-hydroxy) or the keto form (2-oxo). The predominant tautomer in the solid state dictates the intermolecular interactions and, consequently, the crystal packing.

The Central Hypothesis: Tautomerism in the Solid State

Based on extensive crystallographic evidence from the closely related 2-hydroxypyridine/2-pyridone system, it is overwhelmingly likely that this compound crystallizes in its keto-amide tautomeric form, 1,2-dihydro-2-oxo-4H-pyrido[1,2-a]pyrimidin-4-one .

In the solid state, the 2-pyridone tautomer is significantly stabilized by the formation of strong N-H···O=C hydrogen bonds, which are not possible in the 2-hydroxypyridine form.[4][5] This principle is well-established and has been confirmed by X-ray crystallography and IR spectroscopy, which show the presence of a C=O stretching frequency and the absence of an O-H frequency in the solid-state spectra of 2-pyridone.[4]

Therefore, all subsequent discussions of the crystal structure will be based on the assumption of the keto-amide tautomer.

Predicted Molecular and Crystal Structure

Molecular Geometry

The core 4H-pyrido[1,2-a]pyrimidin-4-one ring system is expected to be planar. This has been confirmed by single-crystal X-ray diffraction studies of its derivatives, which show minimal deviation from planarity.[2] The fusion of the pyridine and pyrimidine rings creates a rigid scaffold. The exocyclic oxygen atoms at the 2- and 4-positions will also lie in this plane to maximize conjugation.

Supramolecular Assembly and Hydrogen Bonding

The supramolecular architecture of crystalline 1,2-dihydro-2-oxo-4H-pyrido[1,2-a]pyrimidin-4-one will be dominated by hydrogen bonding. Pyrimidinone scaffolds are known to form robust N-H···O hydrogen bonds, which are a key factor in their crystal engineering.[6][7][8]

Predicted Hydrogen Bonding Motifs:

  • Centrosymmetric Dimers: The most probable and stable hydrogen bonding motif is the formation of centrosymmetric dimers through pairs of N-H···O=C hydrogen bonds. In this arrangement, the N-H group of one molecule will donate a hydrogen bond to the C4-carbonyl oxygen of a neighboring molecule, and vice versa. This creates a stable, eight-membered ring motif.

  • Chain Formation: Alternatively, or in addition to dimerization, the molecules could form chains or tapes. For example, the N-H group could donate to the C2-carbonyl oxygen of an adjacent molecule, which in turn participates in further hydrogen bonding, propagating a one-dimensional chain.

The specific motif will depend on the crystallization conditions and the subtle interplay of other intermolecular forces.

Experimental Workflow for Crystal Structure Determination

To validate the predicted structure, a systematic experimental approach is required. The following section outlines the key methodologies.

Synthesis

A common and effective method for the synthesis of 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones is the condensation of 2-aminopyridines with diethyl malonate. A solvent-free, "neat" synthesis has been shown to be an efficient and environmentally conscious approach.

Experimental Protocol: Synthesis of this compound

  • Reactants: Combine 2-aminopyridine (1.0 eq) and diethyl malonate (1.2 eq) in a round-bottom flask.

  • Reaction Conditions: Heat the mixture at 150-160 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The resulting solid can be triturated with ethanol or diethyl ether to remove unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of DMF and water to yield the pure product.

Diagram of Synthetic Workflow

G cluster_synthesis Synthesis Workflow Reactants 2-Aminopyridine + Diethyl Malonate Heating Heat (150-160 °C) Solvent-free Reactants->Heating Condensation Cooling Cool to RT Heating->Cooling Trituration Triturate with Ethanol Cooling->Trituration Recrystallization Recrystallize Trituration->Recrystallization Purification Product Pure 2-hydroxy-4H-pyrido [1,2-a]pyrimidin-4-one Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Crystallization

Growing single crystals suitable for X-ray diffraction is a critical step. The choice of solvent and crystallization technique is crucial.

Experimental Protocol: Single Crystal Growth

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, DMF, DMSO) at room temperature and elevated temperatures.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap containing small perforations to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a poor solvent (in which the compound is less soluble) that is miscible with the solvent of the compound solution. The vapor of the poor solvent will slowly diffuse into the compound solution, reducing its solubility and promoting crystal growth.

  • Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

Diagram of Crystallization Techniques

G cluster_cryst Crystallization Methods Start Saturated Solution Evap Slow Evaporation Start->Evap Vapor Vapor Diffusion Start->Vapor Cool Slow Cooling Start->Cool Crystal Single Crystal Evap->Crystal Vapor->Crystal Cool->Crystal

Caption: Common techniques for growing single crystals for X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, its structure can be determined using SC-XRD.

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Spectroscopic and Thermal Analysis

Complementary techniques can further validate the solid-state structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The solid-state FTIR spectrum is expected to show a strong absorption band for the C=O stretching vibrations (typically in the range of 1650-1700 cm⁻¹) and an N-H stretching band (around 3200-3400 cm⁻¹). The absence of a broad O-H stretching band would provide strong evidence for the keto-amide tautomer.

  • Solid-State Nuclear Magnetic Resonance (ssNMR): ¹³C and ¹⁵N ssNMR can provide detailed information about the local chemical environment of the atoms in the crystal lattice, which can be compared to theoretical calculations for different tautomers.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques can determine the melting point and thermal stability of the crystalline form.

Predicted Crystallographic Data

While the exact crystallographic parameters can only be determined experimentally, we can predict some key features based on known structures of related compounds.

Parameter Predicted Value/Feature Justification
Crystal System Monoclinic or OrthorhombicCommon for planar aromatic molecules.
Space Group Centrosymmetric (e.g., P2₁/c)Achiral molecules often crystallize in centrosymmetric space groups.
Z (molecules per unit cell) 4 or 8A common value for organic molecules of this size.
Hydrogen Bonding N-H···O=C interactions forming dimers or chains.Energetically favorable and observed in analogous pyrimidinone structures.[6][7][8]
π-π Stacking Likely presentThe planar aromatic rings are expected to stack to maximize van der Waals interactions.

Conclusion and Future Work

This technical guide puts forth a robust, evidence-based prediction of the , postulating that it exists as its keto-amide tautomer in the solid state. This prediction is grounded in the well-established principles of tautomerism in pyridone systems and the prevalence of strong hydrogen bonding in pyrimidinone crystals. The provided experimental workflows offer a clear path for the synthesis, crystallization, and structural determination of this important heterocyclic compound.

The definitive determination of this crystal structure through single-crystal X-ray diffraction is a crucial next step. This will not only validate the predictions made in this guide but also provide invaluable data for the structure-based design of novel therapeutics based on the pyrido[1,2-a]pyrimidin-4-one scaffold.

References

The Pyrido[1,2-a]pyrimidine Core: A Scion of Heterocyclic Chemistry with Enduring Therapeutic Promise

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Privileged Scaffold

The pyrido[1,2-a]pyrimidine scaffold, a fused bicyclic aromatic system, stands as a testament to the enduring power of heterocyclic chemistry in the quest for novel therapeutics. This nitrogen-rich core has captivated the attention of medicinal chemists for decades, its unique electronic and steric properties providing a fertile ground for the development of a diverse array of biologically active molecules. The inherent structural rigidity of the fused ring system, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a privileged scaffold in drug discovery.

Derivatives of pyrido[1,2-a]pyrimidine have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antidepressant, neurotropic, and anti-inflammatory properties.[1] The clinical success of drugs such as the anti-asthmatic agent Pemirolast , the tranquilizer Pirenperone , and the anti-allergic agent Barmastine underscores the therapeutic potential embedded within this heterocyclic framework.[1] This guide aims to provide a comprehensive overview of the discovery, history, and synthetic evolution of the pyrido[1,2-a]pyrimidine core, offering a technical resource for researchers seeking to harness its potential in the development of next-generation therapeutics.

I. Discovery and Historical Context: From Pyridine Fundamentals to Fused Systems

While a singular, definitive report of the first synthesis of the unsubstituted pyrido[1,2-a]pyrimidine ring system is not readily apparent in the historical literature, its origins are intrinsically linked to the foundational work on pyridine chemistry. The pioneering research of Aleksei Yevgen'evich Chichibabin in the early 20th century, particularly the Chichibabin pyridine synthesis (1906), laid the groundwork for the construction of the parent pyridine ring from simple acyclic precursors.[2][3] This reaction, involving the condensation of aldehydes or ketones with ammonia, provided a fundamental toolkit for accessing the pyridine core.[4][5]

The subsequent exploration of the reactivity of 2-aminopyridine, a key intermediate readily accessible through the Chichibabin amination reaction (1914), paved the way for the construction of fused heterocyclic systems.[6][7] Early synthetic efforts likely involved the reaction of 2-aminopyridine with various 1,3-dielectrophilic species, leading to the formation of the fused pyrimidine ring. These classical two-component condensation reactions, though often requiring harsh conditions and providing modest yields, were the bedrock upon which the synthesis of pyrido[1,2-a]pyrimidines was built. The evolution of synthetic methodologies has since progressed towards more efficient and versatile strategies, a testament to the enduring interest in this remarkable scaffold.

II. The Evolution of Synthetic Methodologies: A Journey Towards Efficiency and Diversity

The synthetic approaches to the pyrido[1,2-a]pyrimidine core have evolved significantly, moving from classical two-component condensations to more sophisticated and efficient multi-component and tandem reactions. This progression reflects the broader trends in organic synthesis towards atom economy, step efficiency, and the generation of molecular diversity.

A. Classical Two-Component Condensation Reactions

The earliest and most straightforward approach to the pyrido[1,2-a]pyrimidine scaffold involves the condensation of a 2-aminopyridine derivative with a suitable three-carbon dielectrophilic partner.

  • Reaction with β-Dicarbonyl Compounds and their Equivalents: A common strategy involves the reaction of 2-aminopyridines with β-keto esters, malonic esters, or their derivatives. The initial condensation typically forms an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrido[1,2-a]pyrimidin-4-one core. The choice of reaction conditions, including the use of acid or base catalysts and the removal of water, is critical for driving the reaction to completion.

  • Reaction with α,β-Unsaturated Carbonyl Compounds: The reaction of 2-aminopyridines with α,β-unsaturated ketones, esters, or nitriles provides another versatile route. This reaction often proceeds via a Michael addition of the exocyclic amino group to the unsaturated system, followed by an intramolecular cyclization.

Caption: General schematic of classical two-component synthesis.

B. Modern Multi-Component Reactions (MCRs)

The advent of multi-component reactions (MCRs) has revolutionized the synthesis of complex heterocyclic systems, including pyrido[1,2-a]pyrimidines. MCRs offer significant advantages over traditional stepwise syntheses, including higher efficiency, reduced waste generation, and the ability to rapidly generate libraries of diverse compounds.

A prominent example is the one-pot, three-component reaction of a 2-aminopyridine, an aldehyde, and a β-dicarbonyl compound or a nitrile.[8] This approach allows for the construction of the pyrido[1,2-a]pyrimidine core in a single synthetic operation, often with high atom economy.

Experimental Protocol: Three-Component Synthesis of a Pyrido[1,2-a]pyrimidine Derivative [8]

  • Reactant Preparation: In a round-bottom flask, combine 2-aminopyridine (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and aroylacetonitrile (1.0 mmol).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol, and a catalytic amount of a Lewis or Brønsted acid (e.g., hydrochloric acid).

  • Reaction Execution: Heat the reaction mixture at reflux for the specified time (typically 2-4 hours), monitoring the progress by thin-layer chromatography.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Caption: Workflow for a one-pot three-component synthesis.

C. Tandem and Domino Reactions

More recently, the development of tandem and domino reactions has provided even more elegant and efficient strategies for the synthesis of pyrido[1,2-a]pyrimidines. These reactions involve a cascade of transformations in a single pot, often triggered by a single catalytic event.

A notable example is the CuI-catalyzed tandem Ullmann-type C-N cross-coupling and intramolecular amidation reaction. This approach allows for the synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones from readily available 2-halopyridines and (Z)-3-amino-3-arylacrylate esters.

III. Comparative Analysis of Synthetic Routes

The choice of a particular synthetic route to a pyrido[1,2-a]pyrimidine derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

Synthetic RouteAdvantagesDisadvantagesTypical Yields
Two-Component Condensation Simple starting materials; well-established procedures.Often requires harsh conditions; may produce side products; limited scope for diversity.40-70%
Multi-Component Reactions (MCRs) High efficiency and atom economy; rapid generation of libraries; milder reaction conditions.Can be sensitive to steric hindrance; optimization of reaction conditions may be required.60-90%[8]
Tandem/Domino Reactions High step and atom economy; elegant and efficient; allows for the construction of complex molecules in a single step.May require specific catalysts and starting materials; mechanism can be complex.70-95%

IV. The Pyrido[1,2-a]pyrimidine Scaffold in Drug Discovery: A Cornucopia of Biological Activities

The pyrido[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This is largely due to the scaffold's ability to act as a bioisostere for purines, enabling it to interact with a variety of biological targets, particularly protein kinases.

  • Anticancer Activity: A significant area of research has focused on the development of pyrido[1,2-a]pyrimidine-based anticancer agents.[9] These compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival. For instance, certain derivatives have been identified as potent inhibitors of nitric oxide synthases.[10]

  • Central Nervous System (CNS) Activity: The pyrido[1,2-a]pyrimidine core is also present in several drugs that act on the central nervous system. As mentioned earlier, pirenperone is a tranquilizer, and other derivatives have shown antidepressant and neurotropic effects.

  • Anti-inflammatory and Anti-allergic Activity: The clinical use of pemirolast and barmastine highlights the potential of this scaffold in treating inflammatory and allergic conditions.

V. Future Perspectives: Charting the Course for a Privileged Scaffold

The pyrido[1,2-a]pyrimidine scaffold continues to be a vibrant area of research in medicinal chemistry. The development of novel, more efficient, and sustainable synthetic methodologies will undoubtedly lead to the discovery of new derivatives with enhanced biological activities. The application of computational methods, such as structure-based drug design and virtual screening, will further accelerate the identification of potent and selective inhibitors of various therapeutic targets. As our understanding of the molecular basis of diseases deepens, the versatility of the pyrido[1,2-a]pyrimidine core will ensure its continued prominence in the ongoing quest for new and improved medicines.

References

The Synthetic Chemist's Guide to Pyrido[1,2-a]pyrimidin-4-ones: A Review of Core Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active agents. Its rigid, planar structure and strategic placement of nitrogen atoms make it an ideal framework for designing molecules that interact with a wide range of biological targets, including antipsychotic agents, tranquilizers, and anticancer agents.[1] This guide provides an in-depth review of the principal synthetic strategies for constructing this valuable scaffold, aimed at researchers, medicinal chemists, and process development scientists. We will move beyond a mere catalog of reactions to dissect the underlying chemical principles, explaining the causality behind experimental choices and providing field-proven insights into the most robust and versatile methodologies.

Introduction: The Enduring Value of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one skeleton is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, finding application as antipsychotics (e.g., Risperidone, Paliperidone), tranquilizers (e.g., Pirenperone), and antiallergic agents (e.g., Ramastine).[2] More recent investigations have uncovered their potential as SHP2 inhibitors for cancer therapy, aldose reductase inhibitors, and antimalarial agents, ensuring continued interest in their synthesis and functionalization.[3][4][5]

The efficacy of this scaffold stems from its unique combination of structural features. The fused bicyclic system imparts conformational rigidity, which is often crucial for high-affinity binding to protein targets. The pyrimidinone ring offers a rich array of hydrogen bond donors and acceptors, while the pyridine ring provides a handle for introducing substituents to modulate physicochemical properties and explore structure-activity relationships (SAR).

Given this therapeutic importance, the development of efficient, scalable, and versatile synthetic routes is of paramount importance. This guide will explore the three primary pillars of pyrido[1,2-a]pyrimidin-4-one synthesis: classical cyclocondensation reactions, modern transition-metal-catalyzed methods, and elegant multicomponent strategies.

The Classic Approach: Cyclocondensation of 2-Aminopyridines

The most traditional and widely utilized method for constructing the pyrido[1,2-a]pyrimidin-4-one core is the cyclocondensation of a 2-aminopyridine with a suitable three-carbon electrophile, typically a β-ketoester or a malonic ester derivative. This approach is conceptually similar to the renowned Gould-Jacobs reaction used for quinoline synthesis.[6][7]

Mechanism and Rationale

The reaction proceeds through a well-understood sequence. The exocyclic amino group of the 2-aminopyridine, being more nucleophilic than the endocyclic ring nitrogen, initiates the reaction by attacking one of the carbonyl groups of the β-dicarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic pyridine nitrogen attacks the second carbonyl group, leading to a bicyclic intermediate that subsequently dehydrates to form the aromatic pyrido[1,2-a]pyrimidin-4-one ring system.

Cyclocondensation_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product 2-Aminopyridine 2-Aminopyridine Nucleophilic_Attack Nucleophilic Attack (exocyclic amine) 2-Aminopyridine->Nucleophilic_Attack Beta-Ketoester Beta-Ketoester Beta-Ketoester->Nucleophilic_Attack Intermediate_A Enamine Intermediate Nucleophilic_Attack->Intermediate_A Forms enamine Cyclization Intramolecular Cyclization Intermediate_A->Cyclization Pyridine N attacks ester Intermediate_B Bicyclic Intermediate Cyclization->Intermediate_B Dehydration Dehydration Intermediate_B->Dehydration Elimination of H2O Product Pyrido[1,2-a]pyrimidin-4-one Dehydration->Product

Caption: General mechanism for the cyclocondensation synthesis.

The choice of reaction conditions is critical and dictates the efficiency of the transformation. Thermal conditions, often in high-boiling solvents like diphenyl ether or Dowtherm A, are traditionally employed to drive the cyclization and dehydration steps.[8] However, these harsh conditions can limit the functional group tolerance of the substrates.

The Role of Catalysis: Enhancing Efficiency and Mildness

To overcome the limitations of high-temperature thermal cyclizations, various catalysts have been employed. The rationale behind using a catalyst is to facilitate either the initial condensation or the subsequent cyclization step under milder conditions.

  • Acid Catalysis: Both Brønsted and Lewis acids are effective. Polyphosphoric acid (PPA) is a classic choice, acting as both a catalyst and a dehydrating agent.[8] More recently, heterogeneous solid acid catalysts, such as aluminum-exchanged tungstophosphoric acid (AlxH3−xPW12O40) and TsOH-SiO2, have gained prominence.[9][10] The primary advantage of these solid catalysts is their ease of separation from the reaction mixture, simplifying purification and allowing for catalyst recycling—a key principle of green chemistry. The Lewis acidic sites on these catalysts are thought to activate the carbonyl group of the β-dicarbonyl compound, making it more susceptible to nucleophilic attack.[9]

  • "Neat" Synthesis: An elegant and environmentally benign variation involves the solvent-free, or "neat," condensation of 2-aminopyridines with a five-fold excess of diethyl malonate.[11] The excess diethyl malonate serves as both the reagent and the reaction medium. This method is surprisingly effective for a range of substituted 2-aminopyridines and avoids the use of hazardous solvents and catalysts.

Representative Protocol: "Neat" Synthesis of 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

This protocol is adapted from a published, robust procedure.[12]

Materials:

  • 2-Aminopyridine (1.74 g, 18.5 mmol, 1.0 equiv)

  • Diethyl malonate (14.8 g, 14.0 mL, 92.5 mmol, 5.0 equiv)

Procedure:

  • Combine 2-aminopyridine and diethyl malonate in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 199 °C) and maintain for 3 hours.

  • Cool the reaction mixture to room temperature, which should result in the formation of a solid.

  • Add ethanol (20 mL) to the solidified mixture and break up the solid.

  • Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to afford the product as a beige solid.

Expected Yield: ~78% Characterization (¹H NMR, 300 MHz, DMSO-d₆): δ 12.03 (s, 1H), 8.93 (dd, J = 6.9, 0.7 Hz, 1H), 8.09 (dtd, J = 8.7, 6.9, 1.6 Hz, 1H), 7.41 (dt, J = 8.8, 1.3, 0.8 Hz, 1H), 7.33 (td, J = 6.9, 1.3 Hz, 1H), 4.97 (s, 1H).

Modern Approaches: Transition-Metal Catalysis

While classical methods are reliable, modern organic synthesis has seen a surge in the use of transition-metal catalysis to construct complex heterocyclic systems through novel bond-forming strategies. These methods often offer unique advantages in terms of substrate scope, efficiency, and the ability to forge bonds that are inaccessible through traditional means.

Copper-Catalyzed Domino Reactions

Copper catalysis has emerged as a powerful tool for the synthesis of N-heterocycles due to its low cost and versatile reactivity.[4] For pyrido[1,2-a]pyrimidin-4-ones, elegant domino or tandem processes have been developed that construct the entire scaffold in a single pot from readily available starting materials.

One notable example is the CuI-catalyzed tandem Ullmann-type C-N cross-coupling and intramolecular amidation.[4][13] This strategy couples a 2-halopyridine with a (Z)-3-amino-3-arylacrylate ester.

Mechanistic Rationale: The power of this method lies in the dual role of the copper catalyst.

  • Ullmann C-N Coupling: The Cu(I) catalyst first facilitates the intermolecular Ullmann-type coupling between the 2-halopyridine and the amino group of the acrylate ester.

  • Intramolecular Amidation: The same copper catalyst then promotes the intramolecular cyclization via amidation between the pyridine nitrogen and the ester carbonyl, forming the pyrimidinone ring.

This one-pot, two-bond-forming sequence is highly efficient and provides access to a wide range of substituted derivatives. The choice of a polar aprotic solvent like DMF is crucial for this transformation.[13]

Copper_Domino_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product 2-Halopyridine 2-Halopyridine Ullmann_Coupling Intermolecular Ullmann C-N Coupling 2-Halopyridine->Ullmann_Coupling Aminoacrylate Aminoacrylate Aminoacrylate->Ullmann_Coupling CuI_Catalyst Cu(I) Catalyst CuI_Catalyst->Ullmann_Coupling Catalyzes Coupled_Intermediate Coupled Intermediate Ullmann_Coupling->Coupled_Intermediate Intramolecular_Amidation Intramolecular Amidation Coupled_Intermediate->Intramolecular_Amidation Product Pyrido[1,2-a]pyrimidin-4-one Intramolecular_Amidation->Product Releases Product->CuI_Catalyst Regenerates

Caption: Simplified workflow of the Cu-catalyzed domino synthesis.

Rhodium-Catalyzed Three-Component C-H Activation

Rhodium catalysis enables sophisticated C-H activation strategies. A three-component coupling of 2-aminopyridines, aldehydes, and diazo esters provides rapid access to the pyrido[1,2-a]pyrimidin-4-one core.[9] The reaction proceeds via the in situ formation of an imine from the 2-aminopyridine and the aldehyde. The Rh(III) catalyst then directs an imidoyl C-H activation of the pyridine ring, which subsequently couples with the diazo ester to construct the pyrimidinone ring. This method showcases the power of C-H activation to build molecular complexity efficiently.

The Elegance of Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all starting materials, represent a highly atom-economical and efficient approach to complex molecule synthesis.[12]

A prominent MCR for this scaffold involves the condensation of 2-aminopyridines, aldehydes, and a suitable C-H acid (like a ketone or another aldehyde) under acid catalysis (e.g., trifluoromethanesulfonic acid).[12] This approach allows for the rapid assembly of highly substituted 4H-pyrido[1,2-a]pyrimidines in a single step, offering a significant advantage in the rapid generation of compound libraries for SAR studies.

Logic of MCRs: The success of an MCR relies on a carefully orchestrated sequence of reactions where the product of one step is the substrate for the next, all within the same pot. This avoids lengthy purification of intermediates, saving time, resources, and reducing waste.

Comparative Analysis and Field Insights

Choosing the optimal synthetic route depends on several factors: the desired substitution pattern, scale of the reaction, and available resources.

Synthetic StrategyKey Starting MaterialsAdvantagesDisadvantagesBest Suited For
Classical Cyclocondensation 2-Aminopyridine, β-DicarbonylsWell-established, scalable, simple starting materials.[11]Often requires harsh thermal conditions or strong acids; limited functional group tolerance.[8]Large-scale synthesis of simple, robust derivatives.
Heterogeneous Catalysis 2-Aminopyridine, β-DicarbonylsMilder conditions, high yields (>90%), catalyst reusability, environmentally friendly.[9]Catalyst preparation and characterization required.Green chemistry applications and process development.
Cu-Catalyzed Domino 2-Halopyridine, AminoacrylateOne-pot, high efficiency, broad substrate scope, good functional group tolerance.[4][13]Requires pre-synthesis of acrylate partner; catalyst and ligand costs.Rapid library synthesis and complex target synthesis.
Multicomponent Reactions 2-Aminopyridine, Aldehyde, KetoneHigh atom economy, operational simplicity, rapid access to diverse structures.[12]Can sometimes result in complex mixtures; optimization may be required.Diversity-oriented synthesis and lead discovery.

Senior Scientist's Recommendation: For initial exploration and the synthesis of simple, unfunctionalized cores, the "neat" synthesis or a heterogeneously catalyzed cyclocondensation offers the best balance of simplicity, cost-effectiveness, and environmental consideration. For medicinal chemistry programs requiring rapid generation of diverse analogs with complex substitution patterns, the copper-catalyzed domino reaction is an exceptionally powerful and versatile tool.

Conclusion and Future Outlook

The synthesis of pyrido[1,2-a]pyrimidin-4-ones is a mature field, yet one that continues to evolve. While classical cyclocondensation methods remain workhorses for their simplicity and scalability, modern catalytic and multicomponent strategies have opened new avenues for creating molecular complexity with greater efficiency and elegance. The ongoing drive for more sustainable chemical processes will likely see a continued focus on heterogeneous catalysis and solvent-free methods. Furthermore, the development of novel C-H functionalization and late-stage diversification strategies will undoubtedly provide even more powerful tools for medicinal chemists to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets for Pyrido[1,2-a]pyrimidin-4-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive exploration of the core therapeutic targets associated with pyrido[1,2-a]pyrimidin-4-one compounds. Moving beyond a mere listing of potential targets, this document, intended for researchers, scientists, and drug development professionals, delves into the causality behind experimental choices and provides detailed, field-proven methodologies for target identification and validation. As Senior Application Scientists, our goal is to synthesize technical accuracy with practical insights, creating a self-validating system of protocols and knowledge to empower your research and development endeavors.

The Pyrido[1,2-a]pyrimidin-4-one Scaffold: A Privileged Structure in Drug Discovery

The pyrido[1,2-a]pyrimidin-4-one core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This scaffold is present in several marketed drugs, highlighting its clinical relevance and favorable pharmacological properties. Derivatives of this core structure have demonstrated a wide array of therapeutic potential, including antimalarial, anti-inflammatory, anticancer, and aldose reductase inhibitory activities. The versatility of the pyrido[1,2-a]pyrimidin-4-one ring system allows for extensive chemical modifications, enabling the fine-tuning of its biological activity and specificity towards various therapeutic targets.

Identified and Emerging Therapeutic Targets

Our extensive analysis of the scientific literature has identified several key protein targets for pyrido[1,2-a]pyrimidin-4-one compounds. These targets are implicated in a range of pathologies, from cancer and infectious diseases to inflammatory and metabolic disorders.

Target Associated Disease(s) Therapeutic Potential of Inhibition
SHP2 (PTPN11) Cancer (various solid tumors and hematological malignancies)Inhibition of oncogenic signaling pathways (RAS-ERK, PI3K-AKT, JAK-STAT), induction of apoptosis, and cell cycle arrest.[1]
Falcipain-2 Malaria (caused by Plasmodium falciparum)Blockade of hemoglobin degradation, leading to parasite starvation and death.[2]
Aldose Reductase (AR) Diabetic complications (neuropathy, retinopathy, nephropathy)Reduction of sorbitol accumulation and mitigation of oxidative stress.[3]
Hyaluronidase Inflammation, CancerModulation of the extracellular matrix, reduction of inflammation, and inhibition of tumor progression.
Estrogen-Related Receptor α (ERRα) Metabolic disordersEnhancement of transcriptional functions related to mitochondrial biogenesis and oxidative metabolism.[4][5]
Epidermal Growth Factor Receptor (EGFR) CancerInhibition of wild-type and mutant EGFR, leading to reduced cancer cell proliferation.[6]
Fibroblast Growth Factor Receptors (FGFRs) CancerInhibition of pan-FGFR signaling.[7]
KRAS CancerInhibition of mutated KRAS, a key driver in many cancers.[8]

In-Depth Analysis of Key Therapeutic Targets and Associated Methodologies

This section provides a detailed examination of the most promising therapeutic targets for pyrido[1,2-a]pyrimidin-4-one compounds, complete with relevant signaling pathways and step-by-step experimental protocols for their investigation.

SHP2: A Pivotal Node in Oncogenic Signaling

Src homology 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways.[1][9] Its dysregulation is implicated in the development and progression of various cancers.[10][11]

The diagram below illustrates the central role of SHP2 in mediating signals from receptor tyrosine kinases (RTKs) to downstream effector pathways.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Gab1 Gab1 RTK->Gab1 JAK JAK RTK->JAK SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2 SHP2 SHP2->RAS SHP2->JAK Gab1->SHP2 PI3K PI3K Gab1->PI3K AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT GeneTranscription Gene Transcription STAT->GeneTranscription

Caption: SHP2 signaling cascade in cancer.

A robust workflow is essential for identifying and characterizing novel SHP2 inhibitors. The following diagram outlines a typical screening and validation process.

SHP2_Inhibitor_Workflow cluster_screening High-Throughput Screening cluster_validation In Vitro Validation cluster_preclinical Preclinical Evaluation HTS Enzymatic Assay (e.g., Fluorescence-based) TSA Thermal Shift Assay (Confirmation) HTS->TSA CellViability Cell Viability Assay (e.g., MTT) TSA->CellViability WesternBlot Western Blot (p-ERK, p-AKT) CellViability->WesternBlot CoIP Co-Immunoprecipitation (SHP2-Gab1 interaction) WesternBlot->CoIP Xenograft Xenograft Models CoIP->Xenograft

Caption: Experimental workflow for SHP2 inhibitor discovery.

1. SHP2 Enzymatic Assay (Fluorescence-based)

This protocol is adapted from high-throughput screening methods for SHP2 inhibitors.[12][13]

  • Principle: The assay measures the phosphatase activity of SHP2 using a fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). Dephosphorylation of DiFMUP by SHP2 yields a fluorescent product, DiFMU, which can be quantified.

  • Materials:

    • Recombinant human SHP2 protein

    • DiFMUP substrate

    • Assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT)

    • Test compounds (pyrido[1,2-a]pyrimidin-4-ones)

    • 384-well black microplates

    • Plate reader with fluorescence detection capabilities (Excitation: 355 nm, Emission: 460 nm)

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 1 µL of the compound dilutions to the wells of the 384-well plate.

    • Add 20 µL of SHP2 enzyme solution (e.g., 0.5 nM) in assay buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of DiFMUP substrate solution (e.g., 100 µM) in assay buffer.

    • Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.

    • Calculate the rate of reaction and determine the IC50 values for the test compounds.

2. Western Blot for MAPK Pathway Activation

This protocol allows for the assessment of the inhibitory effect of pyrido[1,2-a]pyrimidin-4-one compounds on SHP2-mediated signaling.[2][14][15][16][17][18]

  • Principle: Western blotting is used to detect the phosphorylation status of key downstream proteins in the MAPK pathway, such as ERK1/2. A decrease in the phosphorylated form of these proteins indicates inhibition of the upstream signaling cascade.

  • Materials:

    • Cancer cell line with activated RTK signaling (e.g., KYSE-520)

    • Test compounds

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • SDS-PAGE equipment and reagents

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

Falcipain-2: A Critical Protease in Plasmodium falciparum

Falcipain-2 is a cysteine protease of the malaria parasite Plasmodium falciparum that plays a crucial role in the degradation of host hemoglobin, providing essential amino acids for parasite growth and development.[19][20][21][22] Inhibition of falcipain-2 represents a promising strategy for antimalarial drug development.

Pyrido[1,2-a]pyrimidin-4-one compounds can be designed to act as non-covalent or covalent inhibitors of falcipain-2, binding to its active site and preventing the hydrolysis of hemoglobin.

Falcipain2_Mechanism Hemoglobin Hemoglobin Falcipain2 Falcipain-2 Hemoglobin->Falcipain2 Hydrolysis Peptides Amino Acids & Small Peptides Falcipain2->Peptides Parasite Parasite Growth & Proliferation Peptides->Parasite Inhibitor Pyrido[1,2-a]pyrimidin-4-one Inhibitor Inhibitor->Falcipain2 Inhibition

Caption: Inhibition of hemoglobin degradation by a falcipain-2 inhibitor.

This assay is used to determine the inhibitory potential of compounds against falcipain-2.

  • Principle: The assay measures the cleavage of a fluorogenic peptide substrate by recombinant falcipain-2. The release of the fluorescent group is monitored over time.

  • Materials:

    • Recombinant falcipain-2

    • Fluorogenic substrate (e.g., Z-Leu-Arg-AMC)

    • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with 10 mM DTT)

    • Test compounds

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Activate recombinant falcipain-2 by incubating in assay buffer.

    • Add test compounds at various concentrations to the wells.

    • Add the activated enzyme to the wells and incubate for 10 minutes.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time.

    • Calculate the initial reaction rates and determine the IC50 values.

Aldose Reductase: A Key Enzyme in Diabetic Complications

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[23][24] Under hyperglycemic conditions, the increased flux through this pathway leads to the accumulation of sorbitol and subsequent oxidative stress, contributing to diabetic complications.

The polyol pathway and its contribution to diabetic complications are depicted below.

Aldose_Reductase_Pathway Glucose High Glucose AR Aldose Reductase (AR) Glucose->AR NADP NADP+ AR->NADP Sorbitol Sorbitol AR->Sorbitol OxidativeStress Oxidative Stress (ROS Production) AR->OxidativeStress NADPH NADPH NADPH->AR SDH Sorbitol Dehydrogenase Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) OsmoticStress->Complications OxidativeStress->Complications Inhibitor Pyrido[1,2-a]pyrimidin-4-one Inhibitor Inhibitor->AR Inhibition

Caption: The polyol pathway and its role in diabetic complications.

This protocol is based on commercially available kits for screening aldose reductase inhibitors.[25][26][27]

  • Principle: The assay measures the NADPH-dependent reduction of a substrate (e.g., DL-glyceraldehyde) by aldose reductase. The decrease in NADPH absorbance at 340 nm is monitored.

  • Materials:

    • Recombinant human aldose reductase

    • NADPH

    • Substrate (e.g., DL-glyceraldehyde)

    • Assay buffer (e.g., 100 mM sodium phosphate, pH 6.2)

    • Test compounds

    • 96-well UV-transparent plates

    • UV-Vis spectrophotometer plate reader

  • Procedure:

    • Add test compounds to the wells.

    • Add the enzyme, substrate, and assay buffer to the wells.

    • Initiate the reaction by adding NADPH.

    • Immediately measure the absorbance at 340 nm in kinetic mode for 10-30 minutes.

    • Calculate the rate of NADPH consumption and determine the IC50 values.

Hyaluronidase: A Modulator of the Extracellular Matrix and Inflammation

Hyaluronidases are a family of enzymes that degrade hyaluronic acid (HA), a major component of the extracellular matrix.[15][28][29][30] By breaking down HA, hyaluronidases can influence tissue permeability, inflammation, and cell migration, processes that are often dysregulated in diseases like cancer and chronic inflammatory conditions.

This assay is a common method to measure hyaluronidase activity.[8][22][28]

  • Principle: The assay is based on the formation of an insoluble precipitate when hyaluronic acid binds to a protein (e.g., albumin) at an acidic pH. The activity of hyaluronidase is determined by measuring the reduction in turbidity, as the enzyme degrades the hyaluronic acid.

  • Materials:

    • Hyaluronidase (from bovine testes or recombinant)

    • Hyaluronic acid sodium salt

    • Assay buffer (e.g., 0.1 M acetate buffer, pH 4.0)

    • Acidic albumin solution

    • Test compounds

    • 96-well plates

    • Spectrophotometer plate reader (600 nm)

  • Procedure:

    • Pre-incubate the enzyme with test compounds in the assay buffer.

    • Add the hyaluronic acid solution to initiate the enzymatic reaction and incubate at 37°C.

    • Stop the reaction by adding the acidic albumin solution.

    • Allow the turbidity to develop for 10-30 minutes at room temperature.

    • Measure the absorbance at 600 nm.

    • Calculate the percentage of inhibition based on the reduction in turbidity compared to the control.

Advanced Target Identification and Validation Strategies

For novel pyrido[1,2-a]pyrimidin-4-one compounds with unknown mechanisms of action, more advanced and unbiased target identification methods are required.

Affinity Chromatography-Mass Spectrometry

This classical biochemical approach is used to isolate and identify the direct binding partners of a small molecule.[29][31][32][33]

Affinity_Chromatography_Workflow cluster_probe Probe Synthesis cluster_pulldown Affinity Pulldown cluster_analysis Protein Identification Synthesis Synthesize Affinity Probe (Compound + Linker + Tag) Immobilize Immobilize Probe on Beads Synthesis->Immobilize Incubate Incubate with Cell Lysate Immobilize->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDSPAGE SDS-PAGE Elute->SDSPAGE MassSpec Mass Spectrometry (LC-MS/MS) SDSPAGE->MassSpec

Caption: Workflow for target identification using affinity chromatography.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy that utilizes chemical probes to assess the functional state of enzymes in complex biological systems.[4][6][34][35][36]

CRISPR-Cas9 Genetic Screens

CRISPR-based screens can be employed to identify genes that are essential for the cytotoxic or cytostatic effects of a pyrido[1,2-a]pyrimidin-4-one compound, thereby revealing its potential targets or resistance mechanisms.[5][7][19][30][37]

Conclusion

The pyrido[1,2-a]pyrimidin-4-one scaffold represents a highly promising starting point for the development of novel therapeutics against a range of diseases. This guide provides a comprehensive framework for researchers to identify and validate the therapeutic targets of these versatile compounds. By combining targeted enzymatic and cell-based assays with unbiased, proteome-wide approaches, the scientific community can continue to unlock the full therapeutic potential of this privileged chemical scaffold. The detailed protocols and workflows presented herein are intended to serve as a practical resource to accelerate these discovery efforts.

References

Methodological & Application

Investigational Application Note: Exploring 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the investigation of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one as a potential fluorescent probe. While the pyrido[1,2-a]pyrimidin-4-one scaffold is a core component of various biologically active compounds, its utility in fluorescence applications remains largely unexplored.[1] This application note synthesizes the theoretical basis for its potential fluorescence, drawing from the known photophysical properties of nitrogen-containing heterocyclic compounds.[2][3][4][5][6] We present detailed protocols for the synthesis, purification, and comprehensive photophysical characterization of this compound. Furthermore, we propose experimental workflows to evaluate its sensitivity to environmental factors such as pH and metal ions, laying the groundwork for its development as a novel fluorescent sensor.

Introduction: The Rationale for Investigation

Nitrogen-containing heterocyclic compounds are foundational to many areas of chemical and biological research, with many demonstrating intrinsic fluorescence.[2][4] These fluorophores are instrumental in the development of sensors for bioimaging, environmental monitoring, and high-throughput screening.[3][5] The pyrido[1,2-a]pyrimidin-4-one nucleus, a fused heterocyclic system, is present in a number of pharmacologically active agents.[1] The rigid, planar structure and conjugated π-system of this scaffold suggest a potential for inherent fluorescence. The presence of a hydroxyl group and a carbonyl moiety in this compound provides potential sites for interaction with the local environment, which could modulate its fluorescent properties. This makes it an intriguing candidate for development as a fluorescent probe.

This guide is intended for researchers in chemistry, biology, and drug development who are interested in exploring new fluorophores. By following the protocols outlined herein, researchers will be able to synthesize and characterize this compound and begin to explore its potential applications as a fluorescent probe.

Synthesis and Purification

A reliable synthesis of this compound is crucial for its investigation as a fluorescent probe. The following protocol is adapted from established methods for the synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones.[7]

Materials
  • 2-aminopyridine

  • Diethyl malonate

  • Ethanol

  • Sodium ethoxide

  • Hydrochloric acid

  • Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)

Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine in absolute ethanol.

  • Addition of Reagents: To this solution, add a stoichiometric equivalent of sodium ethoxide, followed by the dropwise addition of diethyl malonate.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Acidify with dilute hydrochloric acid to precipitate the crude product.

  • Purification: Filter the precipitate and wash with cold water. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization

Confirm the identity and purity of the synthesized compound using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • FT-IR Spectroscopy: To identify characteristic functional groups.

Photophysical Characterization: A Proposed Workflow

A thorough understanding of the photophysical properties of this compound is essential. The following is a proposed workflow for this characterization.

Caption: Proposed workflow for the photophysical characterization of this compound.

Materials and Instruments
  • Pure this compound

  • Spectroscopic grade solvents (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • Time-resolved fluorescence spectrometer

Protocol for Photophysical Measurements
  • Sample Preparation: Prepare a series of dilute solutions (e.g., 1-10 µM) of the compound in different solvents.

  • Absorption Spectra: Record the UV-Vis absorption spectra to determine the absorption maxima (λ_abs_).

  • Fluorescence Spectra: Record the fluorescence excitation and emission spectra. The emission spectrum should be recorded by exciting at the absorption maximum.

  • Quantum Yield Determination: Measure the fluorescence quantum yield relative to a standard.

  • Fluorescence Lifetime: Measure the fluorescence lifetime using a time-resolved fluorometer.

Expected Data and Interpretation

The collected data should be compiled into a table for easy comparison.

Solventλ_abs_ (nm)λ_em_ (nm)Stokes Shift (nm)Quantum Yield (Φ_F_)Lifetime (τ) (ns)
CyclohexaneTBDTBDTBDTBDTBD
DioxaneTBDTBDTBDTBDTBD
AcetonitrileTBDTBDTBDTBDTBD
EthanolTBDTBDTBDTBDTBD
WaterTBDTBDTBDTBDTBD
TBD: To be determined experimentally.

The variation in these parameters with solvent polarity will provide insights into the nature of the electronic transitions and the excited state of the molecule.

Investigating Sensing Capabilities: pH and Metal Ion Sensitivity

The structure of this compound suggests potential sensitivity to pH and metal ions due to the presence of the hydroxyl and carbonyl groups, which can undergo protonation/deprotonation or act as chelation sites.

Proposed Workflow for pH Sensitivity

Caption: Proposed workflow for evaluating the pH sensitivity of this compound.

Protocol for pH Titration
  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2-12).

  • Sample Preparation: Add a small aliquot of a stock solution of the probe to each buffer to a final concentration of ~5 µM.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of the probe in each buffer.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH. If there is a significant change, a sigmoidal curve can be fitted to determine the apparent pKa.

Proposed Investigation of Metal Ion Sensing

Many heterocyclic fluorescent compounds act as chemosensors for metal ions. The potential of this compound as a metal ion sensor can be investigated by screening its fluorescence response to a variety of cations (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺). A significant change in fluorescence intensity or a spectral shift upon the addition of a specific metal ion would indicate a sensing event.

Concluding Remarks and Future Directions

This application note provides a foundational framework for the systematic investigation of this compound as a novel fluorescent probe. The proposed protocols for synthesis, photophysical characterization, and evaluation of sensing capabilities are designed to be comprehensive and accessible to researchers with a background in chemistry and spectroscopy. The successful characterization of this compound could lead to the development of a new class of fluorescent probes with potential applications in cellular imaging, environmental sensing, and diagnostics. Future work could involve the synthesis of derivatives with modified substituents to tune the photophysical properties and enhance selectivity for specific analytes.

References

Synthesis of 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of biologically active compounds.[1][2] This guide provides a detailed overview of the primary synthetic routes to this important class of heterocyclic compounds, with a focus on the cyclocondensation reaction between 2-aminopyridines and malonic acid derivatives. We will delve into the mechanistic underpinnings of this transformation, provide step-by-step protocols for both conventional and solvent-free synthesis, and discuss the critical parameters that influence reaction outcomes. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents based on the pyrido[1,2-a]pyrimidin-4-one framework.

Introduction

The pyrido[1,2-a]pyrimidine ring system is a fused bicyclic heterocycle that has garnered significant attention in the field of drug discovery.[3] Derivatives of this compound, in particular, have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][4][5] The versatility of this scaffold allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activity.

The most common and direct approach to the synthesis of the this compound core involves the cyclocondensation of a 2-aminopyridine with a malonic acid derivative, typically diethyl malonate.[6] This reaction proceeds through a mechanism analogous to the Gould-Jacobs reaction for quinoline synthesis and offers a reliable method for accessing the desired heterocyclic system.[7][8]

Synthetic Strategies and Mechanisms

The cornerstone of this compound synthesis is the reaction between a nucleophilic 2-aminopyridine and an electrophilic three-carbon building block, most commonly diethyl malonate. The reaction can be performed under various conditions, including high-temperature conventional heating and solvent-free microwave irradiation.

Reaction Mechanism: A Stepwise Look

The reaction proceeds through a series of well-defined steps:

  • Nucleophilic Attack: The exocyclic amino group of the 2-aminopyridine acts as a nucleophile, attacking one of the carbonyl carbons of diethyl malonate. This is followed by the elimination of an ethoxy group to form an intermediate N-(pyridin-2-yl)malonamate.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring then performs a nucleophilic attack on the remaining ester carbonyl group. This intramolecular cyclization is the key ring-forming step.

  • Elimination and Tautomerization: Subsequent elimination of a second molecule of ethanol leads to the formation of the 2,4-dioxo tautomer. This intermediate readily tautomerizes to the more stable 2-hydroxy-4-oxo form, yielding the final product.

The proposed mechanism for this cyclocondensation is illustrated below.[9][10]

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack & Condensation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination & Tautomerization 2-Aminopyridine 2-Aminopyridine Intermediate_A N-(pyridin-2-yl)malonamate 2-Aminopyridine->Intermediate_A + Diethyl Malonate - EtOH Diethyl_Malonate Diethyl_Malonate Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Product_Tautomer 2,4-Dioxo Tautomer Intermediate_B->Product_Tautomer - EtOH Final_Product This compound Product_Tautomer->Final_Product Tautomerization Experimental_Workflow Start Start Reactants Combine 2-Aminopyridine and Diethyl Malonate Start->Reactants Heating Heating Method? Reactants->Heating Conventional Conventional Heating (High-Boiling Solvent) Heating->Conventional Conventional Microwave Microwave Irradiation (Solvent-Free) Heating->Microwave Microwave Cooling Cool to Room Temperature Conventional->Cooling Microwave->Cooling Isolation Isolate Crude Product Cooling->Isolation Purification Wash with Solvent Isolation->Purification Drying Dry Under Vacuum Purification->Drying Final_Product Pure Product Drying->Final_Product

References

Application Notes and Protocols: The Versatility of the Pyrido[1,2-a]pyrimidin-4-one Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry.[1] Its rigid, planar structure and rich electronic features make it an ideal scaffold for designing molecules that can interact with a wide array of biological targets with high specificity and affinity. This framework is not merely a synthetic curiosity; it forms the core of several approved drugs, including the anti-allergic agent pemirolast and the antidepressant lusaperidone.[2] The versatility of this scaffold allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting compounds.

This guide provides an in-depth exploration of the applications of pyrido[1,2-a]pyrimidin-4-ones across key therapeutic areas. We will delve into the mechanistic basis for their activity, present detailed protocols for their synthesis and evaluation, and provide quantitative data for representative compounds, underscoring the profound potential of this remarkable heterocyclic system in drug discovery.

General Synthesis Strategy: Building the Core

A robust and efficient synthesis of the pyrido[1,2-a]pyrimidin-4-one scaffold is paramount for exploring its therapeutic potential. Numerous synthetic routes have been developed, but one-pot multicomponent reactions are often favored for their efficiency and atom economy.[3][4] A common and effective method involves the cyclization of 2-aminopyridines with 1,3-dicarbonyl compounds, often facilitated by a catalyst.

Protocol 1: Heterogeneous Catalyst-Mediated Synthesis of Pyrido[1,2-a]pyrimidin-4-one Derivatives

This protocol describes a simple, eco-friendly, and high-yield synthesis using a solid heteropolyacid catalyst, such as aluminum-exchanged tungstophosphoric acid (AlxH3−xPW12O40).[3][5] The use of a heterogeneous catalyst simplifies product purification, as the catalyst can be easily recovered by filtration.

Rationale: The catalyst provides both Brønsted and Lewis acid sites that facilitate the key condensation and cyclization steps.[4] The Lewis acid sites are particularly effective in activating the carbonyl groups of the 1,3-dicarbonyl compound, while the Brønsted sites promote the dehydration steps. This dual catalytic activity under mild conditions leads to excellent yields, often exceeding 90%.[3][5]

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Work-up & Purification A 2-Aminopyridine Mix Mix & Reflux A->Mix B 1,3-Dicarbonyl Compound B->Mix C AlxH3−xPW12O40 Catalyst C->Mix D Solvent (e.g., Ethanol) D->Mix Filter Filter to remove catalyst Mix->Filter Reaction Completion (monitored by TLC) Evap Evaporate Solvent Filter->Evap Recrystal Recrystallize from Ethanol Evap->Recrystal Product Pure Pyrido[1,2-a]pyrimidin-4-one Recrystal->Product

Caption: General workflow for the synthesis of pyrido[1,2-a]pyrimidin-4-ones.

Step-by-Step Methodology:

  • Catalyst Preparation: Prepare the AlxH3−xPW12O40 catalyst via a simple ion exchange method as described by Basahel et al.[3]

  • Reaction Mixture: In a round-bottom flask, combine 2-aminopyridine (1.0 mmol), the desired 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 mmol), and the AlxH3−xPW12O40 catalyst (e.g., Al3PW12O40, 0.05 g) in a suitable solvent such as ethanol (10 mL).

  • Reaction Conditions: Stir the mixture at reflux temperature. Monitor the reaction progress using thin-layer chromatography (TLC). Reactions are typically complete within 1-2 hours.[3]

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be recovered by simple filtration and can be washed with ethanol and dried for reuse.

  • Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol to yield the pure pyrido[1,2-a]pyrimidin-4-one derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. For example, for 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, the ¹H NMR spectrum in CDCl₃ would show a characteristic singlet for the methyl group around δ 2.46 ppm and a downfield doublet for H6 around δ 9.02 ppm.[6]

Application Area 1: Anticancer Agents

The pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a promising framework for the development of novel anticancer agents.[6] These compounds have been shown to inhibit various targets crucial for cancer cell proliferation, survival, and migration.[7][8]

Mechanism of Action: SHP2 Allosteric Inhibition

A significant breakthrough has been the development of pyrido[1,2-a]pyrimidin-4-one derivatives as potent and selective allosteric inhibitors of Src homology-2-containing protein tyrosine phosphatase 2 (SHP2).[7] SHP2 is a key signaling node that plays a critical role in the RAS-MAPK and PI3K-AKT pathways, which are frequently hyperactivated in various cancers.[7] Allosteric inhibitors bind to a site distinct from the active site, locking the enzyme in an inactive conformation. This mode of inhibition can offer greater selectivity and avoid issues related to competitive binding with the natural substrate.

Signaling Pathway Diagram:

SHP2_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->Ras activates Inhibitor Pyrido[1,2-a]pyrimidin-4-one (e.g., 14i) Inhibitor->SHP2 Allosteric Inhibition

Caption: Inhibition of the SHP2-RAS-MAPK signaling pathway.

Representative Anticancer Pyrido[1,2-a]pyrimidin-4-ones
Compound IDTargetIC₅₀ (µM)Cell LineCitation
14i SHP20.104 (enzymatic)Kyse-520[7]
13a SHP2> 50 (enzymatic)-[7]
PIQ DNA Intercalator-A2780[9]
Compound 8a EGFRWT0.099PC-3[10]
Compound 8a EGFRT790M0.123PC-3[10]
Protocol 2: Synthesis of a SHP2 Inhibitor Lead Compound (Analogue of 14i)

This protocol outlines a synthetic route for a pyrido[1,2-a]pyrimidin-4-one derivative bearing a substituted aryl group, a key feature for SHP2 inhibitory activity.[7] The synthesis involves a copper-catalyzed tandem reaction.[6]

Rationale: The CuI-catalyzed tandem Ullmann-type C-N cross-coupling and intramolecular amidation provides a highly efficient one-pot method to construct the multisubstituted pyrido[1,2-a]pyrimidin-4-one core from readily available starting materials.[6] This approach offers good functional group tolerance and scalability.

Step-by-Step Methodology:

  • Reactant Preparation: To a dried Schlenk tube, add 2-halopyridine (e.g., 2-chloropyridine, 1.0 mmol), (Z)-3-amino-3-arylacrylate ester (1.2 mmol), CuI (0.1 mmol), a suitable ligand (e.g., L-proline, 0.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Reaction Solvent: Add anhydrous DMF (3 mL) to the tube under an inert atmosphere (e.g., Argon).

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 130 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, and HRMS. For 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, characteristic ¹H NMR signals include a doublet around δ 9.07 ppm (H6) and multiplets for the phenyl protons.[6]

Application Area 2: Anti-inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrido[1,2-a]pyrimidin-4-ones have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators.[11][12]

Mechanism of Action: Hyaluronidase and COX Inhibition

One of the primary mechanisms of anti-inflammatory action is the inhibition of hyaluronidase enzymes.[11] Hyaluronidases degrade hyaluronic acid, a major component of the extracellular matrix. During inflammation, increased hyaluronidase activity contributes to tissue degradation and the progression of inflammatory joint diseases.[11] By inhibiting this enzyme, pyrido[1,2-a]pyrimidin-4-one derivatives can help preserve tissue integrity. Other derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[13]

Inflammatory Cascade Diagram:

Inflammatory_Pathway InflammatoryStimulus Inflammatory Stimulus Cell Immune Cell InflammatoryStimulus->Cell Hyaluronidase Hyaluronidase Cell->Hyaluronidase COX2 COX-2 Cell->COX2 HA Hyaluronic Acid Degradation Matrix Degradation HA->Degradation Hyaluronidase->Degradation catalyzes Inflammation Inflammation, Pain, Edema Degradation->Inflammation ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX2->Prostaglandins catalyzes Prostaglandins->Inflammation Inhibitor Pyrido[1,2-a]pyrimidin-4-one Inhibitor->Hyaluronidase Inhibition Inhibitor->COX2 Inhibition

Caption: Inhibition of key enzymes in the inflammatory cascade.

Representative Anti-inflammatory Pyrido[1,2-a]pyrimidin-4-ones
Compound IDTarget/AssayActivityComparisonCitation
4e Hyaluronidase Inhibition> StandardIndomethacin[11]
5f Hyaluronidase Inhibition> StandardIndomethacin[11]
Compound 1 Carrageenan-induced paw edema60% edema inhibition-[13]

Application Area 3: Central Nervous System (CNS) Agents

The pyrido[1,2-a]pyrimidine scaffold is present in drugs targeting the CNS, such as the antipsychotics risperidone and paliperidone.[11] More recently, derivatives are being explored for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[14][15][16]

Mechanism of Action: TREM2 Agonism

A novel application is the development of pyrido[3,4-d]pyrimidin-4-one derivatives as agonists for the Triggering Receptor Expressed on Myeloid cells 2 (TREM2).[14] TREM2 is a receptor expressed on microglia, the resident immune cells of the brain. Activation of TREM2 is crucial for microglial survival, migration, and the clearance of cellular debris and protein aggregates, such as amyloid plaques.[14][15] Agonizing TREM2 is a promising therapeutic strategy to enhance the brain's natural defense mechanisms against neurodegeneration.

Representative CNS-Active Pyrido[1,2-a]pyrimidin-4-ones
Compound ClassTarget/ApplicationTherapeutic AreaCitation
Pyrido[3,4-d]pyrimidin-4-onesTREM2 AgonistParkinson's Disease[14][15]
LusaperidoneAntidepressantDepression[2]
RisperidoneAntipsychoticSchizophrenia[11]

Emerging Applications: Antiviral and Antioxidant Activity

Research into the pyrido[1,2-a]pyrimidine scaffold is continually expanding. Derivatives have shown potential as antiviral agents, with some compounds exhibiting efficacy against human coronaviruses.[17][18] Additionally, many derivatives, particularly those with phenol or catechol moieties, display significant antioxidant properties, which can be beneficial in diseases associated with oxidative stress, such as diabetes and neurodegeneration.[19][20]

Conclusion and Future Outlook

The pyrido[1,2-a]pyrimidin-4-one scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and ability to be tailored to interact with a multitude of biological targets have cemented its role in the development of treatments for cancer, inflammation, and CNS disorders. Future research will likely focus on refining the selectivity of these compounds, exploring new therapeutic applications such as antiviral and metabolic diseases, and optimizing their pharmacokinetic profiles to produce the next generation of highly effective and safe medicines.

References

Application Notes & Protocols: Leveraging the 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one Scaffold for Bioimaging and Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quest for novel molecular tools to interrogate complex biological systems is a driving force in modern cell biology and drug discovery. The 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one core scaffold, a privileged heterocyclic structure, has garnered significant attention for its diverse pharmacological activities.[1][2][3][4] While its derivatives have been extensively explored as therapeutic agents, their potential as fluorescent probes for bioimaging and cellular assays remains a nascent and compelling frontier. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prospective applications of this scaffold in cellular imaging, drawing upon the known bioactivities of its analogues and foundational principles of fluorophore design.

While the parent compound, this compound, is not intrinsically fluorescent, its rigid, planar structure presents a promising platform for the development of novel imaging agents. By strategically modifying this core, it is possible to engineer probes that are not only fluorescent but also targeted to specific cellular processes and biomolecules.

Part 1: From Bioactive Scaffold to Imaging Probe: A Design Strategy

The transition from a biologically active molecule to a functional imaging probe requires the integration of photophysical properties without compromising the inherent biological targeting. For the pyrido[1,2-a]pyrimidin-4-one scaffold, we propose a strategy centered on creating derivatives with intramolecular charge transfer (ICT) characteristics or aggregation-induced emission (AIE) properties, inspired by similar nitrogen-containing heterocyclic systems.[5]

Engineering Fluorescence: Key Considerations
  • Extended π-Conjugation: The inherent planarity of the pyrido[1,2-a]pyrimidin-4-one ring system is advantageous.[1] Extending the π-conjugated system by introducing electron-donating and electron-accepting groups is a classic strategy to induce fluorescence.

  • Donor-Acceptor (D-π-A) Architecture: We propose the synthesis of derivatives where the pyrido[1,2-a]pyrimidin-4-one core acts as an electron-accepting unit. Appending electron-donating moieties, such as dimethylamino or methoxy-substituted phenyl rings, can create a D-π-A system, which is often associated with ICT-based fluorescence.

  • Aggregation-Induced Emission (AIE): A related scaffold, pyrido[2,3-d]pyrimidine, has been shown to exhibit AIE, a phenomenon where fluorophores are non-emissive in solution but become highly fluorescent upon aggregation.[5] This property is particularly valuable for bioimaging as it can lead to high signal-to-noise ratios. Introducing rotor-containing groups (e.g., substituted phenyl rings) to the pyrido[1,2-a]pyrimidin-4-one core could induce AIE by restricting intramolecular rotation in viscous environments like cellular membranes or when bound to a target protein.

Leveraging Known Bioactivities for Targeted Imaging

Numerous derivatives of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold have been synthesized and shown to modulate specific cellular pathways, making them excellent starting points for the design of targeted imaging probes.[6]

Derivative Class Biological Target/Activity Potential Imaging Application Relevant Citations
SHP2 InhibitorsAllosteric inhibition of SHP2 phosphataseReal-time imaging of SHP2 activity and localization in cancer cells.[1][6]
Anti-inflammatory AgentsInhibition of hyaluronidase and COX-2Visualizing sites of inflammation and enzymatic activity in live cells.[1]
Anticancer AgentsInduction of apoptosis and cell cycle arrestMonitoring cancer cell response to therapy; identifying apoptotic cells.[4]

Part 2: Hypothetical Probe Development & Characterization Workflow

The following diagram outlines a logical workflow for the development and validation of a novel bioimaging probe based on the this compound scaffold.

G cluster_0 Probe Design & Synthesis cluster_1 Photophysical Characterization cluster_2 In Vitro & Cellular Validation A Scaffold Selection: 2-hydroxy-4H-pyrido [1,2-a]pyrimidin-4-one B Computational Modeling: Predict Photophysical Properties A->B C Synthetic Chemistry: Create Library of D-π-A & AIE Derivatives B->C D Spectroscopic Analysis: Absorbance, Emission, Quantum Yield, Stokes Shift C->D E Solvatochromism Studies: Assess Environmental Sensitivity D->E F Photostability Assay E->F G Cytotoxicity Assay (e.g., MTT) F->G H Confocal Microscopy: Cellular Uptake & Subcellular Localization G->H I Target Specificity: Co-localization with known markers or target proteins H->I J Functional Imaging Assay: Monitor changes in fluorescence upon target engagement I->J

Caption: Workflow for developing targeted fluorescent probes.

Part 3: Protocols for Cellular Assays

Here, we provide detailed, hypothetical protocols for utilizing a novel fluorescent probe derived from the pyrido[1,2-a]pyrimidin-4-one scaffold, which we will call PdoP-SHP2i , designed to target the SHP2 phosphatase.

Protocol 1: Assessment of Cellular Uptake and Subcellular Localization

Objective: To determine the permeability of PdoP-SHP2i in living cells and identify its primary subcellular localization.

Materials:

  • PdoP-SHP2i (10 mM stock in DMSO)

  • Kyse-520 esophageal squamous carcinoma cells (known to have SHP2 dependency)[1]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 (for nuclear staining)

  • MitoTracker™ Red CMXRos (for mitochondrial staining)

  • Formaldehyde (4% in PBS) for fixation (optional)

  • Confocal microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Plate Kyse-520 cells onto glass-bottom confocal dishes at 60-70% confluency. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Probe Loading: Prepare a working solution of PdoP-SHP2i in pre-warmed complete medium at a final concentration of 1-10 µM. Rationale: The optimal concentration should be determined empirically to maximize signal and minimize toxicity.

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the PdoP-SHP2i working solution to the cells and incubate for 30-60 minutes at 37°C.

  • Co-staining (Optional): During the last 15 minutes of incubation, add Hoechst 33342 (1 µg/mL) and MitoTracker™ Red (200 nM) to the medium to label the nucleus and mitochondria, respectively.

  • Washing: Remove the probe-containing medium and wash the cells three times with pre-warmed PBS.

  • Imaging: Add fresh, pre-warmed complete medium to the cells. Immediately image the cells using a confocal microscope.

    • Excitation/Emission for PdoP-SHP2i (hypothetical): Ex: 488 nm / Em: 520-560 nm

    • Excitation/Emission for Hoechst 33342: Ex: 405 nm / Em: 430-480 nm

    • Excitation/Emission for MitoTracker™ Red: Ex: 561 nm / Em: 580-630 nm

  • Analysis: Analyze the acquired images to determine the subcellular distribution of the PdoP-SHP2i signal. Assess for co-localization with the nuclear and mitochondrial markers.

Protocol 2: In-Cell Target Engagement Assay

Objective: To visualize the engagement of PdoP-SHP2i with its target, SHP2, by observing changes in fluorescence intensity or localization upon competitive displacement.

Materials:

  • All materials from Protocol 3.1

  • A known, non-fluorescent SHP2 inhibitor (e.g., SHP099) for competition.

Procedure:

  • Cell Seeding: Plate Kyse-520 cells as described in Protocol 3.1.

  • Pre-treatment with Competitor: Treat one set of cells with a high concentration (e.g., 10-fold IC₅₀) of the non-fluorescent SHP2 inhibitor SHP099 for 1-2 hours prior to probe addition. A control set should be treated with vehicle (DMSO). Rationale: If PdoP-SHP2i binds specifically to SHP2, pre-incubation with an unlabeled competitor should block the binding sites and reduce the fluorescent signal.

  • Probe Loading: Add the PdoP-SHP2i working solution (1-10 µM) to both the competitor-treated and control cells. Incubate for 30-60 minutes.

  • Washing and Imaging: Wash and image the cells as described in Protocol 3.1.

  • Analysis: Quantify the mean fluorescence intensity per cell in both the control and competitor-treated groups. A significant reduction in fluorescence in the competitor-treated group indicates specific binding of PdoP-SHP2i to SHP2.

G cluster_0 Control Condition cluster_1 Competitive Displacement A Kyse-520 Cells B Add PdoP-SHP2i (Fluorescent Probe) A->B C Probe binds to SHP2 B->C D Observe Strong Fluorescent Signal C->D E Kyse-520 Cells F Pre-treat with SHP099 (Non-fluorescent Inhibitor) E->F G Add PdoP-SHP2i F->G H SHP2 sites are blocked F->H I Observe Reduced Fluorescent Signal H->I

Caption: Logic of the competitive displacement assay.

Part 4: Concluding Remarks and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel bioimaging tools. While the parent compound itself is not a fluorophore, its rigid structure and the well-documented biological activities of its derivatives provide a clear roadmap for the rational design of targeted fluorescent probes. The protocols and workflows outlined in this document offer a foundational framework for researchers to explore this exciting area. Future efforts should focus on the synthesis and characterization of novel derivatives with optimized photophysical properties and high target specificity. Such probes could enable real-time visualization of complex signaling pathways and facilitate high-throughput screening for novel therapeutics, thereby bridging the gap between medicinal chemistry and advanced cell biology.

References

Application Notes & Protocols: A Guide to Developing Enzyme Inhibitors from Pyrido[1,2-a]pyrimidin-4-one Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrido[1,2-a]pyrimidin-4-one core is a nitrogen-fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry. Recognized as a privileged scaffold, it is a structural component in several clinically relevant drugs and a multitude of bioactive molecules with diverse therapeutic applications, including anticancer, anti-inflammatory, and antipsychotic agents.[1][2] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of novel enzyme inhibitors based on this versatile scaffold. We will delve into field-proven synthetic protocols, robust bioassay methodologies for inhibitor screening, and the principles of structure-activity relationship (SAR) analysis to guide lead optimization.

The Pyrido[1,2-a]pyrimidin-4-one Scaffold: A Foundation for Enzyme Inhibition

The efficacy of the pyrido[1,2-a]pyrimidin-4-one scaffold in drug discovery stems from its rigid, planar structure, which serves as an excellent anchor for orienting functional groups into the binding pockets of target enzymes. Its synthetic tractability allows for systematic modification at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. Numerous derivatives have been reported to inhibit a wide array of enzymes, such as SHP2 phosphatase, aldose reductase (ALR2), protein kinases, and parasitic proteases, underscoring the scaffold's broad therapeutic potential.[3][4][5][6]

This document outlines two primary synthetic strategies to access this core structure, followed by detailed protocols for evaluating the resulting compounds as enzyme inhibitors.

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

A robust and flexible synthetic strategy is paramount for generating a diverse library of compounds for screening. We present two reliable methods: a classical acid-catalyzed condensation and a modern copper-catalyzed tandem reaction.

Protocol 2.1: Classical Synthesis via Gould-Jacobs Reaction

This is one of the most frequently used approaches, involving the cyclization of a 2-aminopyridine with a β-ketoester or a related β-dicarbonyl compound.[7] The choice of solvent and catalyst is crucial for driving the reaction to completion and minimizing side products.

Rationale: This method is advantageous due to the commercial availability of a wide variety of substituted 2-aminopyridines and β-ketoesters, allowing for rapid generation of analogs. The use of a high-boiling solvent like diphenyl ether or a green solvent like ethylene glycol facilitates the requisite high temperatures for the intramolecular cyclization step.[7]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted 2-aminopyridine (1.0 eq) and the appropriate β-ketoester (1.1 eq) in a suitable high-boiling solvent (e.g., diphenyl ether or ethylene glycol, ~5 mL per mmol of aminopyridine).

  • Catalysis: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or a few drops of concentrated sulfuric acid.

  • Heating: Heat the reaction mixture to 130-250 °C (depending on the solvent and reactants) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Allow the mixture to cool to room temperature. If using diphenyl ether, dilute the mixture with hexane to precipitate the product. If using ethylene glycol, pour the mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove residual starting materials and solvent. If necessary, recrystallize the product or purify it by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C), mass spectrometry (MS), and melting point analysis.

Protocol 2.2: CuI-Catalyzed One-Pot Tandem Synthesis

This modern approach offers a broader substrate scope and operational simplicity by constructing the scaffold in a one-pot fashion from readily available 2-halopyridines.[1]

Rationale: This protocol proceeds via a tandem Ullmann-type C-N cross-coupling followed by an intramolecular amidation.[1] The copper catalyst facilitates the key bond-forming steps, and the one-pot nature of the reaction improves efficiency by avoiding the isolation of intermediates. This method is particularly useful for creating complex, multi-substituted derivatives.

Step-by-Step Protocol:

  • Reagent Preparation: To an oven-dried Schlenk tube, add the 2-halopyridine (1.0 eq), (Z)-3-amino-3-arylacrylate ester (1.2 eq), CuI (10 mol%), a suitable ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous DMF as the solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction: Seal the tube and heat the mixture at 130 °C for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the synthesized compound by NMR, HRMS, and melting point analysis.

G cluster_0 Synthetic Workflow reagents Starting Materials (e.g., 2-Aminopyridine, β-Ketoester) reaction Reaction (e.g., Condensation/Cyclization) reagents->reaction Solvent, Catalyst workup Work-up & Isolation (Precipitation/Filtration) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Pyrido[1,2-a]pyrimidin-4-one Scaffold purification->product G cluster_1 Enzyme Inhibition Assay Workflow plate 1. Plate Compounds (Serial Dilutions) enzyme 2. Add Enzyme (Pre-incubate) plate->enzyme substrate 3. Add Substrate (Initiate Reaction) enzyme->substrate read 4. Kinetic Measurement (Plate Reader) substrate->read analyze 5. Data Analysis read->analyze ic50 Determine IC₅₀ Value analyze->ic50 G cluster_2 Iterative Drug Discovery Cycle design Design (Hypothesis, Docking) synthesis Synthesis (Chemical Analogs) design->synthesis testing Biological Testing (Enzyme & Cell Assays) synthesis->testing sar SAR Analysis testing->sar sar->design New Hypothesis

References

Application Notes and Protocols for High-Throughput Screening of Pyrido[1,2-a]pyrimidin-4-one Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, fused-ring structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a variety of biological targets. This has led to the development of compounds with a wide range of pharmacological activities, including but not limited to, inhibitors of kinases, phosphatases, and other enzymes implicated in numerous disease states.[1][2][3] Derivatives of this scaffold have been investigated as potential treatments for cancer, inflammatory diseases, and metabolic disorders.[3][4][5]

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, allowing for the rapid evaluation of large chemical libraries against specific biological targets.[6][7] This document provides detailed application notes and protocols for two robust HTS assays designed to screen libraries of pyrido[1,2-a]pyrimidin-4-one derivatives against two critical enzyme classes: protein tyrosine phosphatases and protein kinases. The protocols are designed to be adaptable, robust, and amenable to the automation typically employed in HTS campaigns.[8][]

Part 1: A Fluorescence-Based Assay for Screening SHP2 Phosphatase Inhibitors

Scientific Rationale:

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a key signaling protein that plays a crucial role in the RAS-mitogen-activated protein kinase (MAPK) pathway, which is fundamental for cell proliferation and survival.[10] Gain-of-function mutations in SHP2 are associated with several human cancers, making it a prime target for therapeutic intervention.[5][10][11] This protocol describes a fluorescence-based in vitro enzymatic assay to identify inhibitors of SHP2, a common target for pyrido[1,2-a]pyrimidin-4-one derivatives.[5] The assay relies on the dephosphorylation of a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), by SHP2. Upon removal of the phosphate group, the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU), is generated, providing a direct measure of enzyme activity.

Experimental Workflow Diagram:

HTS_Workflow_SHP2 cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis compound_dispense Dispense Pyrido[1,2-a]pyrimidin-4-one Library Compounds & Controls (384-well plate) enzyme_add Add SHP2 Enzyme Solution compound_dispense->enzyme_add 1. Compound First incubation1 Pre-incubation (Compound + Enzyme) enzyme_add->incubation1 2. Allow Binding substrate_add Add DiFMUP Substrate to Initiate Reaction incubation1->substrate_add 3. Start Reaction incubation2 Incubation at RT (Enzymatic Reaction) substrate_add->incubation2 4. Allow Conversion read_plate Read Fluorescence (Ex: 355 nm, Em: 460 nm) incubation2->read_plate 5. Measure Signal data_analysis Data Analysis (Calculate % Inhibition, Z'-factor) read_plate->data_analysis hit_id Hit Identification data_analysis->hit_id

Caption: Workflow for the SHP2 fluorescence-based HTS assay.

Detailed Protocol:

Materials and Reagents:

  • Recombinant Human SHP2 (full-length or catalytic domain)

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 2 mM DTT (add fresh)

  • SHP2 Inhibitor (Positive Control): PHPS1 Sodium Salt or a known SHP2 inhibitor

  • Dimethyl Sulfoxide (DMSO), Assay Grade

  • 384-well, low-volume, black, flat-bottom assay plates

  • Multimode plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the pyrido[1,2-a]pyrimidin-4-one library compounds in 100% DMSO.

    • Using an acoustic dispenser or pin tool, transfer 50 nL of each compound solution into the wells of a 384-well assay plate.

    • For controls, dispense 50 nL of DMSO into the maximum activity (100% activity) wells and 50 nL of a saturating concentration of the positive control inhibitor into the minimum activity (0% activity) wells.

  • Enzyme Addition:

    • Prepare a 2X working solution of SHP2 enzyme in assay buffer. The final concentration should be determined empirically to yield a robust signal-to-background ratio (typically in the low nM range).

    • Dispense 5 µL of the 2X SHP2 enzyme solution into each well of the assay plate containing the compounds and controls.

  • Pre-incubation:

    • Seal the plate and centrifuge briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a 2X working solution of the DiFMUP substrate in assay buffer. The final concentration should be at or near the Km value for SHP2 to ensure sensitivity to competitive inhibitors.

    • Add 5 µL of the 2X DiFMUP solution to each well to initiate the enzymatic reaction. The final reaction volume will be 10 µL.

  • Enzymatic Reaction Incubation:

    • Seal the plate, centrifuge briefly, and incubate at room temperature for 30-60 minutes, protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Fluorescence Detection:

    • Measure the fluorescence intensity of each well using a plate reader with excitation set at approximately 355 nm and emission at 460 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Determine the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is indicative of a robust and reliable assay. Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

Self-Validation and Trustworthiness:

The inclusion of positive and negative controls on every plate is crucial for validating the assay's performance. The positive control (a known SHP2 inhibitor) ensures that the assay can detect inhibition, while the negative control (DMSO) establishes the baseline for maximum enzyme activity. A stable Z'-factor across multiple plates demonstrates the robustness and reproducibility of the screen. Hits should be confirmed through dose-response curves to determine their potency (IC50) and re-tested from a freshly prepared solid sample to rule out false positives.

Part 2: A Luminescence-Based Universal Kinase Assay for Screening Pyrido[1,2-a]pyrimidin-4-one Libraries

Scientific Rationale:

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, playing a central role in virtually all cellular signaling pathways. Their dysregulation is a common driver of cancer and other diseases, making them one of the most important classes of drug targets.[12] Many pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as potent kinase inhibitors.[13]

This protocol details a universal, homogeneous, luminescence-based assay, the ADP-Glo™ Kinase Assay, which can be used to screen for inhibitors of virtually any kinase.[14][15][16] The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.[17][18]

Signaling Pathway and Assay Principle Diagram:

ADP_Glo_Principle cluster_kinase Step 1: Kinase Reaction cluster_depletion Step 2: ATP Depletion cluster_detection Step 3: ADP to ATP Conversion & Detection Kinase Kinase ADP ADP Kinase->ADP P_Substrate Phospho-Substrate Kinase->P_Substrate ATP_left ATP (remaining) Kinase->ATP_left ADP_Glo_Reagent ADP-Glo™ Reagent ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Detection_Reagent Kinase Detection Reagent ADP->Detection_Reagent ATP_left->ADP_Glo_Reagent ADP_Glo_Reagent->ADP Depletes ATP, leaves ADP ATP_new ATP (newly synthesized) Detection_Reagent->ATP_new Luciferase Luciferase ATP_new->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Principle of the ADP-Glo™ Kinase Assay.

Detailed Protocol:

Materials and Reagents:

  • Target Protein Kinase (e.g., CDK4/CyclinD1)

  • Kinase-specific substrate (e.g., Rb protein for CDK4)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (specific to the target kinase, e.g., Tris-HCl, MgCl2, DTT)

  • ATP, Assay Grade

  • Known Kinase Inhibitor (Positive Control, e.g., Cdk-IN-10 for CDK4)

  • Dimethyl Sulfoxide (DMSO), Assay Grade

  • 384-well, white, opaque assay plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare and dispense 50 nL of the pyrido[1,2-a]pyrimidin-4-one library and controls into a 384-well white plate as described in the SHP2 assay protocol.

  • Kinase Reaction Setup:

    • Prepare a 2X solution of the target kinase and its specific substrate in the appropriate kinase assay buffer.

    • Dispense 2.5 µL of this solution into each well.

    • Seal the plate, centrifuge briefly, and incubate at room temperature for 10-15 minutes.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be optimized for the specific kinase, typically around its Km value.

    • Add 2.5 µL of the 2X ATP solution to each well to start the reaction. The final kinase reaction volume is 5 µL.

    • Seal the plate, mix gently on an orbital shaker, and incubate at room temperature for the desired time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.[14][18]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[17][19]

  • Luminescence Detection:

    • Measure the luminescence of each well using a plate reader. The integration time should be set between 0.25 to 1 second per well.

  • Data Analysis:

    • Calculate the percent inhibition for each compound. Note that in this assay, the signal is directly proportional to kinase activity (more ADP -> more light). % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Calculate the Z'-factor to validate the assay performance.

Self-Validation and Trustworthiness:

The ADP-Glo™ assay's robustness stems from its ratiometric nature; it measures a product (ADP) rather than the depletion of a substrate (ATP). This makes it less susceptible to interference from compounds that might inhibit the luciferase detection system. The two-step process separates the kinase reaction from the detection reaction, further minimizing interference.[15][17] As with any HTS assay, rigorous use of controls, confirmation of hits with dose-response curves, and re-testing from fresh stock are essential to ensure the integrity of the results.

Quantitative Data Summary

Assay ParameterSHP2 Phosphatase AssayUniversal Kinase (ADP-Glo™) Assay
Principle Fluorescence (Substrate Conversion)Luminescence (Product Formation)
Plate Type 384-well, black, flat-bottom384-well, white, opaque
Final Volume 10 µL20 µL
Detection Wavelength Ex: ~355 nm, Em: ~460 nmLuminescence
Key Reagents Recombinant SHP2, DiFMUPTarget Kinase, Substrate, ATP, ADP-Glo™ Kit
Positive Control PHPS1 Sodium SaltTarget-specific inhibitor (e.g., Cdk-IN-10)
Assay Validation Z'-factor > 0.5, Dose-response IC50Z'-factor > 0.5, Dose-response IC50

Conclusion

The pyrido[1,2-a]pyrimidin-4-one scaffold represents a fertile ground for the discovery of novel therapeutic agents. The detailed HTS protocols provided herein for a representative protein tyrosine phosphatase (SHP2) and a universal kinase assay platform offer robust, validated, and high-throughput methods for screening chemical libraries based on this promising scaffold. By understanding the scientific principles behind these assays and adhering to rigorous validation criteria, researchers can effectively identify and advance novel hit compounds toward the development of next-generation therapeutics.

References

Application Notes & Protocols for the Quantitative Analysis of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

1.1. Overview 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound belonging to a class of fused pyrimidines that are of significant interest in pharmaceutical research.[1] Derivatives of the pyrido[1,2-a]pyrimidine core have demonstrated a wide range of pharmacological activities, including anti-inflammatory and potential anticancer properties as SHP2 inhibitors.[1][2][3] As this molecule and its analogs progress through the drug discovery and development pipeline, robust and reliable bioanalytical methods are imperative for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies.

1.2. Chemical Properties Understanding the physicochemical properties of this compound is fundamental to developing an effective analytical method.

  • Molecular Formula: C₈H₆N₂O₂[4][5]

  • Molecular Weight: 162.15 g/mol [4][5]

  • Structure:

    Chemical structure of this compound

    Figure 1: Chemical Structure of this compound.

1.3. Application Purpose This document provides detailed protocols for the extraction and quantitative analysis of this compound in common biological matrices, such as human plasma and urine. The methodologies are designed to be sensitive, selective, and robust, adhering to the principles outlined in regulatory guidelines for bioanalytical method validation.[6][7] The primary recommended technique is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and specificity. An alternative method using High-Performance Liquid Chromatography with UV detection (HPLC-UV) is also presented for laboratories where MS instrumentation is not available.

Principles of the Analytical Approach

The accurate quantification of a small molecule from a complex biological matrix requires a multi-step approach involving:

  • Efficient Sample Preparation: To isolate the analyte from interfering matrix components (e.g., proteins, salts, lipids).

  • Chromatographic Separation: To resolve the analyte from other compounds.

  • Sensitive and Selective Detection: To identify and quantify the analyte.

This guide details two primary sample preparation techniques—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—followed by LC-MS/MS or HPLC-UV analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Urine) PPT Protein Precipitation (PPT) BiologicalSample->PPT SPE Solid-Phase Extraction (SPE) BiologicalSample->SPE CleanExtract_PPT Clean Extract PPT->CleanExtract_PPT CleanExtract_SPE Clean Extract SPE->CleanExtract_SPE LC_Separation Liquid Chromatography (HPLC/UHPLC) MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection UV_Detection UV/VIS Detection LC_Separation->UV_Detection Result Quantitative Result MS_Detection->Result UV_Detection->Result CleanExtract_PPT->LC_Separation CleanExtract_SPE->LC_Separation

Caption: Overall bioanalytical workflow.

Sample Preparation Protocols

The choice of sample preparation is critical and depends on the required sensitivity, sample volume, and matrix complexity.

Method 1: Protein Precipitation (PPT) for Plasma/Serum Samples

PPT is a rapid and straightforward method for removing the majority of proteins from plasma or serum.[8] Acetonitrile (ACN) is the recommended solvent as it generally provides high protein removal efficiency (>96%) and is compatible with reversed-phase chromatography.[9]

Causality: The addition of a water-miscible organic solvent like ACN disrupts the hydration shell surrounding protein molecules.[8] This exposes hydrophobic regions, leading to protein aggregation and precipitation.

Protocol: Acetonitrile Precipitation

  • Label 1.5 mL microcentrifuge tubes for each sample, quality control (QC), and calibration standard.

  • Pipette 100 µL of the plasma sample (or standard/QC) into the corresponding tube.

  • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (IS). This results in a 3:1 solvent-to-sample ratio, which is effective for protein removal.[10]

  • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.[11]

  • Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.[9]

  • Centrifuge the samples at ≥14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9][12]

  • Carefully aspirate the supernatant (~350 µL) and transfer it to a clean 96-well plate or autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix.

  • The sample is now ready for injection into the LC system.

G start 100 µL Plasma Sample add_acn Add 300 µL Ice-Cold ACN (with Internal Standard) start->add_acn vortex Vortex for 30-60s add_acn->vortex incubate Incubate at -20°C for 20 min vortex->incubate centrifuge Centrifuge at 14,000 x g for 10 min at 4°C incubate->centrifuge transfer Transfer Supernatant centrifuge->transfer evap Evaporate to Dryness transfer->evap recon Reconstitute in Mobile Phase evap->recon end Inject into LC-MS/MS recon->end

Caption: Protein Precipitation (PPT) workflow.

Method 2: Solid-Phase Extraction (SPE) for Plasma or Urine

SPE provides a cleaner sample extract compared to PPT by removing not only proteins but also salts and phospholipids, which can cause ion suppression in MS analysis.[13] A reversed-phase (e.g., C18) or mixed-mode cation exchange sorbent is suitable for a moderately polar compound like this compound.

Causality: SPE separates components of a mixture based on their physical and chemical properties. For reversed-phase SPE, the non-polar stationary phase retains non-polar analytes from a polar loading solution. Salts and other polar interferences are washed away, after which the analyte is eluted with a non-polar organic solvent.

Protocol: Reversed-Phase (C18) SPE

  • Sample Pre-treatment (Plasma): Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Vortex to mix. This step helps to disrupt protein-drug binding.

  • Sample Pre-treatment (Urine): Centrifuge 500 µL of urine to remove particulates. Dilute 100 µL of supernatant with 400 µL of water. Add internal standard.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 1 mL, 30 mg) by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Loading: Load the entire pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

  • Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase, as described in the PPT protocol.

G start Pre-treated Sample (Plasma or Urine) load Load Sample start->load condition Condition Cartridge (Methanol, then Water) condition->load wash Wash Cartridge (5% Methanol in Water) load->wash elute Elute Analyte (Methanol/ACN) wash->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon end Inject into LC-MS/MS recon->end

Caption: Solid-Phase Extraction (SPE) workflow.

Instrumental Analysis Protocols

Method A: LC-MS/MS (Primary Method)

This method offers the highest sensitivity and selectivity, making it ideal for low-concentration samples typical in PK studies.

Parameter Recommended Condition Rationale
LC System UHPLC or HPLC SystemProvides necessary resolution and flow stability.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Offers good retention and peak shape for moderately polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes analyte ionization (positive mode) and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic phase providing good elution strength.
Gradient 5% B to 95% B over 3-5 minutesA gradient is necessary to elute the analyte with a good peak shape while cleaning the column of late-eluting matrix components.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
MS System Triple Quadrupole Mass SpectrometerRequired for quantitative Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization, Positive (ESI+)The nitrogen atoms in the pyrido-pyrimidine ring are readily protonated.
MRM Transitions To be determined empiricallyPrecursor ion [M+H]⁺ (m/z 163.1) to be fragmented. Product ions must be optimized by infusing a standard solution. A hypothetical transition could be 163.1 -> 135.1.
Internal Standard A stable isotope-labeled version (¹³C, ¹⁵N) of the analyte is ideal. If unavailable, a structurally similar analog can be used.
Method B: HPLC-UV (Alternative Method)

This method is suitable for applications where higher concentrations are expected (e.g., in vitro metabolism studies) or when an MS detector is unavailable. The principles of chromatography are similar to the LC-MS/MS method.

Parameter Recommended Condition Rationale
LC System HPLC SystemStandard for this detection method.
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)A standard analytical column provides sufficient resolution.
Mobile Phase A 0.1% Formic Acid or Phosphate Buffer (pH 3.0)Provides consistent pH for reproducible retention.
Mobile Phase B Acetonitrile or MethanolCommon organic eluents.
Elution Isocratic or GradientAn isocratic method may be sufficient if the sample is clean and free of interfering peaks. A gradient is often more robust.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
UV Detector Diode Array (DAD) or Variable Wavelength (VWD)DAD is preferred as it provides spectral data to confirm peak purity.[14]
Detection λ To be determined empiricallyScan a standard solution from 200-400 nm to find the wavelength of maximum absorbance (λ-max), away from potential solvent cutoffs.

Bioanalytical Method Validation

For the use of this method in regulated studies, a full validation must be performed according to industry standards such as the FDA's Bioanalytical Method Validation Guidance.[6][7][15][16] The following parameters must be assessed.

Validation Parameter Acceptance Criteria (Typical) Purpose
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 sources.Ensures the method can differentiate the analyte from endogenous matrix components.
Linearity & Range Calibration curve should have a correlation coefficient (r²) ≥ 0.99.Defines the concentration range over which the assay is accurate and precise.
Accuracy & Precision Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).Demonstrates the closeness of measured values to the true value and the reproducibility of the method.
Limit of Quantification (LLOQ) The lowest standard on the calibration curve with acceptable accuracy (±20%) and precision (≤20%).Defines the lowest concentration that can be reliably quantified.
Recovery Consistent and reproducible across the concentration range.Measures the efficiency of the extraction process.
Matrix Effect Assessed to ensure that matrix components do not cause ion suppression or enhancement in the MS signal.Crucial for LC-MS/MS to ensure accuracy is not compromised by the biological matrix.
Stability Analyte must be stable under various conditions: bench-top, freeze-thaw cycles, and long-term storage.Ensures sample integrity from collection to analysis.

Conclusion

The protocols described in this document provide a robust framework for the quantitative determination of this compound in biological fluids. The primary LC-MS/MS method offers high sensitivity and selectivity suitable for pharmacokinetic studies, while the HPLC-UV method serves as a reliable alternative for higher concentration applications. Proper sample preparation using either protein precipitation or solid-phase extraction is critical for achieving accurate and reproducible results. Adherence to formal validation guidelines is mandatory for the application of these methods in regulated drug development environments.

References

The Emerging Role of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one in Advanced Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a versatile heterocyclic system renowned for its significant bioactivity, forming the core of numerous pharmaceuticals.[1][2] However, the unique electronic and structural characteristics of its derivatives, particularly 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, are paving the way for novel applications in materials science. This guide delves into the untapped potential of this compound, presenting its utility in the development of fluorescent sensors and as a promising ligand for luminescent metal complexes. We provide detailed protocols, grounded in established methodologies for analogous compounds, to facilitate further research and development in this exciting area.

Introduction: Beyond Biology - A Materials Science Perspective

While the biological importance of the pyrido[1,2-a]pyrimidin-4-one core is well-documented, its inherent photophysical properties and coordination capabilities have been largely underexplored in materials science.[1] The this compound molecule possesses a unique combination of features that make it an attractive candidate for advanced materials:

  • Keto-Enol Tautomerism: The presence of the hydroxyl group at the 2-position allows for keto-enol tautomerism, which can influence its electronic properties and coordination behavior.

  • Bidentate Ligand Potential: The nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl and carbonyl groups present potential coordination sites, enabling the formation of stable metal complexes.[3][4]

  • Rigid, Planar Structure: The fused ring system provides a rigid and planar scaffold, which is often desirable for creating materials with good thermal stability and predictable photophysical properties.

  • Tunable Electronics: The core structure can be readily functionalized at various positions, allowing for the fine-tuning of its electronic and photophysical properties.[1]

These characteristics suggest significant potential in areas such as organic electronics and chemical sensing.

Application I: Fluorescent Chemosensors for Metal Ion Detection

The sensitive and selective detection of metal ions is crucial in environmental monitoring, biological imaging, and industrial process control. Pyridine and pyrimidinone-based compounds have demonstrated considerable promise as fluorescent chemosensors due to their ability to signal the presence of specific ions through changes in their fluorescence emission.[5][6] The this compound scaffold is an excellent candidate for designing such sensors.

Principle of Operation

The sensing mechanism typically relies on the interaction between the metal ion and the pyridopyrimidinone ligand. This interaction can modulate the photophysical properties of the molecule in several ways:

  • Photoinduced Electron Transfer (PET): In the free ligand, a PET process can quench fluorescence. Upon binding to a metal ion, this process can be inhibited, leading to a "turn-on" fluorescent response.

  • Intramolecular Charge Transfer (ICT): Metal ion coordination can alter the ICT character of the molecule, resulting in a shift in the emission wavelength.

  • Chelation-Enhanced Fluorescence (CHEF): The rigidification of the molecular structure upon chelation can reduce non-radiative decay pathways, enhancing fluorescence intensity.

The following diagram illustrates a generalized workflow for evaluating a new fluorescent sensor.

workflow cluster_synthesis Synthesis & Characterization cluster_photophysics Photophysical Studies cluster_sensing Sensing Application s1 Synthesize Pyridopyrimidinone Derivative s2 Purify (Crystallization/Chromatography) s1->s2 s3 Characterize (NMR, MS, IR) s2->s3 p1 Measure UV-Vis Absorption s3->p1 p2 Measure Fluorescence Emission p1->p2 p3 Determine Quantum Yield p2->p3 c1 Titrate with Metal Ions p3->c1 c2 Evaluate Selectivity (Interference Studies) c1->c2 c3 Determine Limit of Detection (LOD) c2->c3

Caption: Experimental workflow for developing a fluorescent sensor.

Protocol: Screening for Metal Ion Sensing

This protocol provides a general method for screening this compound and its derivatives as fluorescent sensors for various metal ions.

Materials:

  • Synthesized this compound derivative

  • High-purity solvents (e.g., DMSO, acetonitrile, methanol)

  • Metal salt solutions (e.g., chlorides or nitrates of Cu²⁺, Fe²⁺, Fe³⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Ni²⁺, Co²⁺)

  • Buffer solutions (e.g., HEPES, Tris-HCl)

  • Spectrograde quartz cuvettes

  • Fluorometer and UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1.0 mM stock solution of the pyridopyrimidinone derivative in a suitable solvent (e.g., DMSO).

    • Prepare 10 mM stock solutions of the various metal salts in deionized water or an appropriate solvent.

  • Initial Screening:

    • In a series of cuvettes, prepare 3 mL solutions of the pyridopyrimidinone derivative at a final concentration of 10 µM in the chosen buffer/solvent system.

    • Measure the initial fluorescence spectrum of the derivative solution.

    • To each cuvette, add a small aliquot of a different metal ion stock solution to achieve a final metal ion concentration of 100 µM.

    • After a short incubation period (e.g., 5 minutes), measure the fluorescence spectrum again.

    • Compare the fluorescence intensity and wavelength before and after the addition of each metal ion to identify potential "hits."

  • Selectivity Study:

    • For the metal ion(s) that induced a significant change in fluorescence, perform a competitive binding experiment.

    • Prepare a 10 µM solution of the pyridopyrimidinone derivative.

    • Add the target metal ion at a concentration that elicits a strong response (e.g., 50 µM).

    • Subsequently, add other potentially interfering metal ions at the same or higher concentrations and monitor any changes in the fluorescence signal. A robust sensor will show a selective response to the target ion even in the presence of other metals.[6]

  • Titration and Determination of Limit of Detection (LOD):

    • Perform a fluorescence titration by adding increasing concentrations of the target metal ion to a 10 µM solution of the pyridopyrimidinone derivative.

    • Record the fluorescence spectrum after each addition.

    • Plot the change in fluorescence intensity against the metal ion concentration to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant.

    • The limit of detection can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low concentrations.

Application II: Ligands for Luminescent Metal Complexes

The development of highly luminescent metal complexes is a cornerstone of modern materials science, with applications ranging from organic light-emitting diodes (OLEDs) to bio-imaging and photocatalysis. The this compound scaffold is a promising bidentate ligand for the synthesis of such complexes, particularly with transition metals like Zn(II), Cd(II), Ru(II), and Ir(III).[3][4]

Design Principles

The coordination of this compound to a metal center can lead to the formation of highly emissive materials. Key considerations in the design of these complexes include:

  • Ligand-Centered vs. Metal-to-Ligand Charge Transfer (MLCT) Emission: The nature of the emission can be tuned by the choice of the metal ion and substituents on the pyridopyrimidinone ligand. For d¹⁰ metals like Zn(II) and Cd(II), ligand-centered π-π* transitions are common.[3] For heavier transition metals like Ru(II) and Ir(III), emissive MLCT states can be achieved.[4]

  • Tuning Emission Color: Modifications to the pyridopyrimidinone scaffold, such as extending the π-conjugation or adding electron-donating or -withdrawing groups, can systematically alter the energy of the frontier molecular orbitals and thus the emission color.

  • Enhancing Quantum Yield: The rigid structure of the ligand and the formation of a stable chelate can minimize non-radiative decay pathways, leading to higher photoluminescence quantum yields (PLQY).

The following diagram outlines the synthesis and characterization process for a metal complex.

synthesis_characterization cluster_synthesis Complex Synthesis cluster_characterization Structural & Photophysical Characterization s1 React Pyridopyrimidinone Ligand with Metal Salt s2 Isolate and Purify the Complex s1->s2 s3 Grow Single Crystals for X-ray Diffraction s2->s3 c1 Confirm Structure (X-ray, NMR, MS) s2->c1 c2 Measure Absorption and Emission Spectra c1->c2 c3 Determine PLQY and Excited-State Lifetime c2->c3

Caption: Synthesis and characterization of metal complexes.

Protocol: Synthesis and Photophysical Characterization of a Zn(II) Complex

This protocol describes a general procedure for the synthesis of a zinc(II) complex with a this compound derivative, inspired by methods for similar N,O-bidentate ligands.[3]

Materials:

  • Substituted this compound (Ligand, L)

  • Zinc(II) acetate dihydrate [Zn(OAc)₂·2H₂O] or Zinc(II) chloride [ZnCl₂]

  • Methanol, Ethanol, or other suitable solvents

  • Triethylamine or other suitable base (if deprotonation of the hydroxyl group is required)

  • Schlenk flask and standard inert atmosphere glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Ligand and Metal Salt Preparation:

    • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyridopyrimidinone ligand (2 equivalents) in methanol.

    • If the hydroxyl proton needs to be removed for coordination, add a slight excess of a non-coordinating base like triethylamine (2.2 equivalents) and stir for 15-30 minutes.

    • In a separate flask, dissolve zinc(II) acetate dihydrate (1 equivalent) in methanol.

  • Complexation Reaction:

    • Slowly add the zinc(II) salt solution to the ligand solution with vigorous stirring.

    • A precipitate may form immediately or upon stirring for several hours. The reaction can be gently heated (e.g., to 50-60 °C) to promote completion.

    • Monitor the reaction by thin-layer chromatography (TLC) until the ligand is consumed.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold methanol to remove unreacted starting materials and salts.

    • Dry the complex under vacuum.

    • If necessary, the complex can be further purified by recrystallization from a suitable solvent system (e.g., DMF/methanol).

  • Characterization:

    • Structural Analysis: Confirm the formation of the complex using FT-IR (disappearance of the O-H stretch, shifts in C=O and C=N stretches), ¹H NMR (shifts in ligand protons upon coordination), and mass spectrometry. Single-crystal X-ray diffraction is the definitive method for structural elucidation.

    • Photophysical Measurements:

      • Dissolve the complex in a suitable solvent (e.g., dichloromethane or acetonitrile).

      • Measure the UV-Vis absorption and fluorescence emission spectra.

      • Determine the absolute photoluminescence quantum yield (PLQY) using an integrating sphere.

      • Measure the excited-state lifetime using time-resolved fluorescence spectroscopy.

Data Summary Table:

PropertyLigand (Hypothetical Data)Zn(II) Complex (Hypothetical Data)
Absorption Max (λabs)350 nm365 nm
Emission Max (λem)420 nm450 nm (Blue Emission)
Molar Absorptivity (ε)15,000 M⁻¹cm⁻¹35,000 M⁻¹cm⁻¹
PLQY (Φ)0.100.65
Excited-State Lifetime (τ)1.2 ns3.8 ns

Future Outlook

The exploration of this compound in materials science is still in its nascent stages. The protocols and application notes provided here serve as a foundational guide for researchers to unlock the potential of this versatile scaffold. Future research could focus on:

  • Organic Light-Emitting Diodes (OLEDs): Incorporating this scaffold into donor-acceptor molecules for thermally activated delayed fluorescence (TADF) emitters could lead to highly efficient blue OLEDs.[7]

  • Ratiometric Fluorescent Sensors: Designing derivatives that exhibit a significant shift in emission wavelength upon ion binding would enable the development of more reliable ratiometric sensors.

  • Polymer-Based Materials: The pyridopyrimidinone core could be incorporated into polymer backbones or as pendant groups to create functional polymers for various applications, including sensing films and emissive layers.

By leveraging the synthetic versatility and inherent properties of this compound, the scientific community is well-positioned to develop a new generation of advanced functional materials.

References

Application Notes and Protocols for the Evaluation of Pyrido[1,2-a]pyrimidin-4-one Compounds as Antimalarial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in the Fight Against Malaria

The persistent global health threat of malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the urgent discovery of novel antimalarial agents with diverse mechanisms of action.[1] The pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[2] This guide provides a comprehensive overview and detailed protocols for researchers engaged in the synthesis, in vitro evaluation, and preliminary mechanism of action studies of pyrido[1,2-a]pyrimidin-4-one derivatives as potential antimalarial drug candidates.

These compounds offer a promising avenue for antimalarial drug discovery, with some derivatives exhibiting potent activity against both drug-sensitive and drug-resistant strains of P. falciparum.[3] This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical methodologies required to advance this promising class of compounds.

Chemical Synthesis: A Generalized Approach

The synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives is typically achieved through a multi-step process. A common and effective strategy involves the condensation of 2-aminopyridine derivatives with a suitable three-carbon synthon. The following protocol outlines a generalized synthetic route, which can be adapted based on the desired substitutions on the pyrido[1,2-a]pyrimidin-4-one core.

Protocol 1: Synthesis of a Representative Pyrido[1,2-a]pyrimidin-4-one Derivative

This protocol describes a common synthetic pathway. Specific reagents and conditions may need to be optimized for the synthesis of particular analogs.

Step 1: Condensation of 2-Aminopyridine with Diethyl Malonate

  • In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 2-aminopyridine (1 equivalent) in a suitable high-boiling point solvent such as diphenyl ether.

  • Add diethyl malonate (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 250-260°C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by filtration, wash with a non-polar solvent like hexane to remove the diphenyl ether, and dry under vacuum.

Step 2: Cyclization to form the Pyrido[1,2-a]pyrimidin-4-one core

  • The intermediate from Step 1 is then subjected to cyclization. This is often achieved by heating in a high-boiling point solvent or by using a dehydrating agent.

  • A common method is to heat the intermediate in Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) at 80-100°C for 1-2 hours.

  • After cooling, the reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the desired pyrido[1,2-a]pyrimidin-4-one.

Causality Behind Experimental Choices: The use of a high-boiling point solvent in the initial condensation is crucial to drive the reaction towards product formation by removing the ethanol byproduct. Eaton's reagent is a powerful dehydrating and cyclizing agent that facilitates the efficient formation of the bicyclic ring system.

In Vitro Antimalarial Activity Assessment

The cornerstone of evaluating new antimalarial compounds is the determination of their in vitro activity against the erythrocytic stages of P. falciparum. The SYBR Green I-based fluorescence assay is a widely adopted, robust, and high-throughput method for this purpose.[4][5][6]

Principle of the SYBR Green I Assay

The SYBR Green I dye exhibits a significant increase in fluorescence upon binding to double-stranded DNA.[7] In this assay, the proliferation of P. falciparum in red blood cells is measured by quantifying the amount of parasitic DNA.[7] The fluorescence intensity is directly proportional to parasite growth, allowing for the determination of the 50% inhibitory concentration (IC50) of the test compounds.[7]

SYBR_Green_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Readout cluster_analysis Data Analysis parasite_culture P. falciparum Culture (synchronized ring stage) plate_setup Plate Parasites & Compounds in 96-well plate parasite_culture->plate_setup compound_prep Compound Dilution Series compound_prep->plate_setup incubation Incubate for 72h (37°C, gas mixture) plate_setup->incubation lysis Add Lysis Buffer with SYBR Green I incubation->lysis read_plate Read Fluorescence (485nm ex / 530nm em) lysis->read_plate data_analysis Calculate IC50 values read_plate->data_analysis

Caption: Workflow for the SYBR Green I-based antimalarial assay.

Protocol 2: In Vitro Antiplasmodial Activity using the SYBR Green I Assay

Materials:

  • P. falciparum culture (e.g., chloroquine-sensitive 3D7 strain)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • 96-well black, clear-bottom microplates

  • Test compounds (pyrido[1,2-a]pyrimidin-4-ones) and control drugs (e.g., chloroquine, artemisinin)

  • Lysis buffer with SYBR Green I (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage using standard methods (e.g., sorbitol treatment).

  • Compound Preparation: Prepare serial dilutions of the test compounds and control drugs in complete culture medium.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well.

    • Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated parasites (positive control) and uninfected erythrocytes (negative control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining:

    • After incubation, carefully remove 100 µL of the supernatant.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Incubate the plate in the dark at room temperature for 1 hour.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence of uninfected red blood cells.

    • Normalize the data to the untreated control (100% growth).

    • Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assessment: Determining Selectivity

A crucial aspect of antimalarial drug development is to ensure that the compounds are selectively toxic to the parasite and not to the host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of compounds against mammalian cell lines.[8][9]

Protocol 3: In Vitro Cytotoxicity using the MTT Assay

Materials:

  • Mammalian cell line (e.g., Huh-7, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear microplates

  • Test compounds and a positive control (e.g., doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) and determine the selectivity index (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the pyrido[1,2-a]pyrimidin-4-one scaffold is essential for optimizing antimalarial potency and drug-like properties. SAR studies have indicated that the unsubstituted B-ring of the scaffold is important for activity.[2][10]

Table 1: Representative Antimalarial Activity and Cytotoxicity Data for Pyrido[1,2-a]pyrimidin-4-one Analogs

Compound IDR1-substituentR2-substituentIC50 (µM) vs. P. falciparum 3D7CC50 (µM) vs. Huh-7 cellsSelectivity Index (SI)
21 H3-Fluorobenzylcarbamate33[10]>100>3
37 HN-[4-(trifluoromethyl)benzyl]carboxamide37[10]>100>2.7
ControlChloroquine-0.02>100>5000

Mechanism of Action: Potential Molecular Targets

The pyrido[1,2-a]pyrimidin-4-one scaffold has been investigated for its interaction with various potential antimalarial targets.

MoA_Pathway cluster_targets Potential Parasite Targets cluster_effects Downstream Effects Compound Pyrido[1,2-a]pyrimidin-4-one FP2 Falcipain-2 (FP-2) Compound->FP2 Inhibition Pyrimidine_Synth De novo Pyrimidine Biosynthesis Compound->Pyrimidine_Synth Inhibition Hemoglobin_Degradation Inhibition of Hemoglobin Degradation FP2->Hemoglobin_Degradation Nucleotide_Depletion Pyrimidine Nucleotide Depletion Pyrimidine_Synth->Nucleotide_Depletion Parasite_Death Parasite Growth Arrest & Death Hemoglobin_Degradation->Parasite_Death Nucleotide_Depletion->Parasite_Death

Caption: Potential mechanisms of action for pyrido[1,2-a]pyrimidin-4-ones.

One of the key identified targets is falcipain-2 (FP-2) , a cysteine protease essential for hemoglobin degradation by the parasite.[11][12] Inhibition of FP-2 disrupts this crucial metabolic process, leading to parasite death.[11] Additionally, given the structural similarity to pyrimidine nucleobases, these compounds may interfere with the de novo pyrimidine biosynthesis pathway , which is essential for parasite nucleic acid synthesis.[13][14]

Conclusion and Future Directions

The pyrido[1,2-a]pyrimidin-4-one scaffold represents a valuable starting point for the development of novel antimalarial agents. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of new analogs. Future research should focus on optimizing the potency and pharmacokinetic properties of these compounds through medicinal chemistry efforts, as well as further elucidating their precise mechanism(s) of action. In vivo efficacy studies in animal models of malaria are a critical next step to validate the therapeutic potential of the most promising candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers engaged in the synthesis of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives. This molecule is a key heterocyclic scaffold in medicinal chemistry, forming the core of various bioactive compounds.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate experimental challenges and optimize your reaction yields.

Reaction Overview: The Cyclocondensation Pathway

The most prevalent and direct method for synthesizing the this compound core is through the thermal cyclocondensation of a 2-aminopyridine with a malonic ester, typically diethyl malonate.[3][4] This reaction is a variant of the Gould-Jacobs reaction, which is a powerful tool for constructing fused heterocyclic systems.[5][6]

The process involves two key stages:

  • Initial Condensation: The amino group of 2-aminopyridine performs a nucleophilic attack on one of the ester carbonyls of diethyl malonate, leading to the elimination of one molecule of ethanol and forming an acyclic intermediate.

  • Thermal Cyclization: Upon further heating, an intramolecular cyclization occurs where the pyridine ring nitrogen attacks the remaining ester carbonyl. A second molecule of ethanol is eliminated, resulting in the formation of the final fused bicyclic product.

Reaction_Mechanism General Synthesis Scheme cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Aminopyridine P1 Condensation (-EtOH) R1->P1 R2 Diethyl Malonate R2->P1 P2 Thermal Cyclization (-EtOH) P1->P2 Intermediate Prod 2-hydroxy-4H-pyrido [1,2-a]pyrimidin-4-one P2->Prod

Caption: General synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for this synthesis?

A1: The most straightforward and increasingly common method is the solvent-free ("neat") condensation of 2-aminopyridine with diethyl malonate at high temperatures.[3] This approach is favored for its simplicity, reduced waste, and often robust performance across various substituted 2-aminopyridines. Alternatively, using a high-boiling, non-reactive solvent like ethylene glycol can also facilitate the reaction by ensuring a consistent and controllable reaction temperature.[7]

Q2: What are the critical parameters that control the reaction yield?

A2: The three most critical parameters are:

  • Temperature: The thermal cyclization step requires significant thermal energy. Temperatures are typically in the range of 140-180°C. Insufficient heat will result in incomplete cyclization, while excessive temperatures can lead to decomposition.[6][8]

  • Purity of Starting Materials: The quality of your 2-aminopyridine and diethyl malonate is paramount. Impurities can introduce competing side reactions and significantly lower the yield of the desired product.[9][10]

  • Reaction Time: The reaction must be heated for a sufficient duration to allow for the complete formation and cyclization of the intermediate. Progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal endpoint.[11]

Q3: What kind of yields can I realistically expect?

A3: Yields are highly dependent on the specific substrates and reaction conditions. While some older protocols report modest yields (e.g., 20-40%), optimized methods, particularly solvent-free or microwave-assisted syntheses, can achieve good to excellent yields, often exceeding 80-90%.[2][3][12]

Q4: What are the main safety concerns for this reaction?

A4: The primary safety concern is the use of high temperatures. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, should be worn. If using high-boiling solvents, be aware of their specific handling requirements and potential hazards.

Troubleshooting Guide: Overcoming Synthesis Challenges

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Problem 1: My yield of this compound is consistently low.

  • Q: I'm getting very little product. Could my reaction temperature be wrong?

    • A: This is a very common issue. The intramolecular cyclization step is often the yield-limiting part of the synthesis and is highly temperature-dependent. Classical Gould-Jacobs reactions can require temperatures exceeding 250°C, which may cause product decomposition.[6] For the condensation of 2-aminopyridine and diethyl malonate, a temperature range of 140-180°C is a good starting point. It is advisable to screen a range of temperatures to find the optimal point for your specific substrate.[8] A lower temperature may result in an incomplete reaction, while a higher temperature can promote side reactions or degradation.[11]

  • Q: I've optimized the temperature, but the yield is still poor. What else should I check?

    • A: Scrutinize the purity of your starting materials. The 2-aminopyridine should be free of oxidation products, and the diethyl malonate should be freshly distilled or from a recently opened bottle. Impurities in reagents are a frequent cause of low yields in condensation reactions.[10] Additionally, ensure the stoichiometry is correct; an equimolar ratio of the 2-aminopyridine and diethyl malonate is typically used.[3]

  • Q: Could the choice of solvent (or lack thereof) be the problem?

    • A: Yes, the reaction environment is critical. While a "neat" (solvent-free) reaction is effective, it relies on the reactants themselves forming a liquid phase at the reaction temperature.[3] If your starting materials are high-melting solids, achieving a homogenous reaction mixture can be difficult. In such cases, using a high-boiling solvent like ethylene glycol can be beneficial as it acts as a promoting medium and ensures even heat distribution.[7] The polarity of the solvent can also influence the reaction rate.[10]

Method Conditions Typical Yield Reference
Neat Synthesis2-aminopyridine, diethyl malonate, 150-160°CGood to Excellent
Solvent-Promoted2-aminopyridine, β-keto ester, ethylene glycol, heatGood (>90% reported)[7][12]
Microwave-Assisted2-aminopyridine, diethyl malonate, microwave irradiationGood to Excellent[3]
Acid Catalyzed2-amino-3-pyridinol, ethyl butyrylacetate, p-TSA, refluxModerate[13]

Problem 2: My TLC plate shows multiple spots, and purification is difficult.

  • Q: I see unreacted starting material and a new spot that isn't my product. What is this intermediate spot?

    • A: The new spot is likely the acyclic intermediate formed after the initial condensation but before the thermal cyclization. This indicates that the reaction temperature was too low or the heating time was insufficient to drive the final ring-closing step. To resolve this, you can increase the reaction temperature or prolong the reaction time, while carefully monitoring the disappearance of the intermediate spot by TLC.[11]

  • Q: My crude product is a dark, tarry material with several spots on the TLC. What causes this?

    • A: The formation of dark, polymeric material is often a sign of product or reactant decomposition due to excessive heat.[6] This is particularly a risk with high-temperature thermal cyclizations. The solution is to find a balance: a temperature high enough to promote cyclization but low enough to prevent degradation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative decomposition.

Troubleshooting_Tree Start Low Yield or Impure Product Q_Temp Is reaction temp in 140-180°C range? Start->Q_Temp A_Temp_No Adjust temperature. Monitor via TLC. Q_Temp->A_Temp_No No A_Temp_Yes Yes Q_Temp->A_Temp_Yes Yes Q_Purity Are starting materials of high purity? A_Temp_Yes->Q_Purity A_Purity_No Purify/distill reagents. Use fresh materials. Q_Purity->A_Purity_No No A_Purity_Yes Yes Q_Purity->A_Purity_Yes Yes Q_Method Is the reaction mixture homogeneous? A_Purity_Yes->Q_Method A_Method_No Consider using a high-boiling solvent (e.g., ethylene glycol). Q_Method->A_Method_No No A_Method_Yes Yes Q_Method->A_Method_Yes Yes Q_TLC Does TLC show an intermediate spot? A_Method_Yes->Q_TLC A_TLC_Yes Increase reaction time or temperature moderately. Q_TLC->A_TLC_Yes Yes A_TLC_No Consider decomposition. Lower temp or use inert atm. Q_TLC->A_TLC_No No

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocol: Solvent-Free Synthesis

This protocol is adapted from established "neat" synthesis procedures, which are noted for their efficiency and environmental benefits.[3]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification N1 Combine 2-aminopyridine (1.0 equiv) and diethyl malonate (1.1 equiv) in a round-bottom flask. N2 Equip flask with a reflux condenser and place in a heating mantle. N1->N2 N3 Heat mixture to 150-160°C with stirring. N2->N3 N4 Maintain temperature and monitor reaction progress by TLC (2-6 hours). N3->N4 N5 Cool reaction mixture to room temperature. (Product may solidify) N4->N5 N6 Add ethanol and stir to create a slurry. Filter the solid product. N5->N6 N7 Wash the solid with cold ethanol to remove unreacted starting material. N6->N7 N8 Recrystallize from a suitable solvent (e.g., ethanol, acetonitrile) for high purity. N7->N8

Caption: Experimental workflow for the solvent-free synthesis.

Step-by-Step Methodology:

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar, combine the desired 2-aminopyridine (1.0 equivalent) and diethyl malonate (1.0 to 1.2 equivalents).

  • Apparatus Setup: Attach a reflux condenser to the flask and place the setup in a heating mantle or an oil bath with a temperature controller.

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 150-160°C). The mixture should become a clear, homogenous solution.

  • Monitoring: Maintain the temperature and monitor the reaction's progress by taking small aliquots and analyzing them via TLC (a typical eluent system is ethyl acetate/hexane). The reaction is complete when the starting 2-aminopyridine spot has been consumed. This typically takes 2 to 6 hours.

  • Cooling and Isolation: Once complete, remove the heat source and allow the reaction mixture to cool to room temperature. The product will often crystallize or solidify upon cooling.

  • Washing: Add a small amount of cold ethanol to the flask and stir to break up the solid mass. Filter the crude product using a Büchner funnel and wash the collected solid with additional cold ethanol to remove residual diethyl malonate and other soluble impurities.

  • Purification: For higher purity, the crude solid can be recrystallized from a suitable solvent, such as ethanol or acetonitrile. Dry the final product under vacuum.

References

Technical Support Center: Overcoming Solubility Challenges of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. This resource provides in-depth troubleshooting advice and frequently asked questions to address the significant challenge of this compound's low aqueous solubility. Our goal is to equip you with the foundational knowledge and practical methodologies to achieve successful experimental outcomes.

Understanding the Challenge: The Physicochemical Profile

This compound is a fused heterocyclic system. Such planar structures often exhibit strong intermolecular interactions in the solid state, leading to high crystal lattice energy and, consequently, poor aqueous solubility.[1] While specific experimental data for this exact molecule is not extensively published, we can infer its properties from its constituent moieties: a 2-hydroxypyridine and a 4-pyrimidinone ring.[2][3]

The molecule possesses both a weakly acidic proton (on the hydroxyl group, which exists in tautomeric equilibrium with a lactam) and a weakly basic nitrogen atom in the pyrimidine ring. This amphoteric nature is the key to manipulating its solubility. The compound has a calculated XLogP3 of 0.1, suggesting it is not excessively lipophilic.[4]

Frequently Asked Questions (FAQs)

Q1: Why is my batch of this compound not dissolving in aqueous buffers like PBS (pH 7.4)?

This is the most common issue encountered. The limited aqueous solubility at neutral pH is intrinsic to the compound's structure. At pH 7.4, the molecule is likely in its neutral, least soluble form. The planar nature of the pyridopyrimidinone core can lead to significant crystal packing energy, which the hydration energy in neutral water cannot overcome.[1]

Q2: I need to prepare a stock solution. What solvent should I use?

For initial stock solutions, it is advisable to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic molecules. Other potential solvents include N,N-dimethylformamide (DMF) or ethanol. However, always consider the tolerance of your specific assay to these organic solvents. For many cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5%.

Q3: Can I heat the solution to improve solubility?

Gentle heating can increase the rate of dissolution and, to some extent, the equilibrium solubility. However, be cautious. Prolonged exposure to high temperatures can lead to degradation of the compound. It is crucial to first assess the thermal stability of your compound. A key risk with this approach is that the compound may precipitate out of solution as it cools to room or physiological temperature, leading to a supersaturated and unstable solution.[5]

Q4: How can I determine the aqueous solubility of my specific batch of the compound?

A fundamental step in any project involving a poorly soluble compound is to determine its equilibrium solubility. The Shake-Flask method is the gold-standard technique for this purpose.[6] A detailed protocol is provided in the Troubleshooting Guides section below. Knowing this value is critical for designing effective solubilization strategies.

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step guidance on systematically overcoming the solubility issues of this compound.

Guide 1: Foundational Solubility Assessment

Before attempting advanced solubilization techniques, you must quantify the baseline solubility of your compound.

This protocol determines the thermodynamic equilibrium solubility of the compound in a specific buffer (e.g., Phosphate-Buffered Saline, pH 7.4).[6]

Materials:

  • This compound (solid powder)

  • Aqueous buffer of choice (e.g., PBS pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. "Excess" means that a visible amount of solid should remain undissolved after the equilibration period.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant.

  • Filtration: Filter the supernatant through a syringe filter to remove any remaining micro-particulates. Crucial: Discard the first portion of the filtrate to avoid any potential adsorption of the compound onto the filter membrane.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific medium.

Guide 2: pH-Mediated Solubilization

This is often the most effective and straightforward method for ionizable compounds.[7][8] The strategy is to shift the pH of the solution to a point where the compound is predominantly in its more soluble ionized (salt) form.

Q: At what pH will this compound be most soluble?

The molecule has two potential ionization sites:

  • Acidic Proton: The 2-hydroxy group can be deprotonated at high pH. We can estimate its acidic pKa to be in the range of 8-10, similar to other hydroxypyrimidinones.[3] Thus, at a pH significantly above this pKa (e.g., pH 11-12), the compound will be in its anionic, more soluble form.

  • Basic Nitrogen: The pyrimidine ring system contains a basic nitrogen that can be protonated at low pH. The basic pKa of similar heterocycles can be in the range of 1-3.[9] Therefore, at a pH significantly below this pKa (e.g., pH 1-2), the compound will exist in its cationic, more soluble form.

The relationship between pH, pKa, and solubility can be visualized as follows:

G cluster_0 pH Scale cluster_1 Molecular State & Solubility Low_pH Low pH (e.g., < 2) Cationic Cationic Form (Protonated) HIGH SOLUBILITY Low_pH->Cationic pH << pKa(base) Neutral_pH Neutral pH (e.g., 6-8) Neutral Neutral Form (Zwitterionic/Uncharged) LOW SOLUBILITY Neutral_pH->Neutral pKa(base) < pH < pKa(acid) High_pH High pH (e.g., > 10) Anionic Anionic Form (Deprotonated) HIGH SOLUBILITY High_pH->Anionic pH >> pKa(acid)

Caption: pH effect on the ionization and solubility of an amphoteric compound.

  • Choose your pH extreme:

    • For basic solubilization: Prepare a dilute basic solution (e.g., 0.01 M - 0.1 M NaOH).

    • For acidic solubilization: Prepare a dilute acidic solution (e.g., 0.01 M - 0.1 M HCl).

  • Dissolution: Weigh the desired amount of this compound and add it to a small volume of the chosen acidic or basic solution. Stir until fully dissolved. You may need to sonicate briefly.

  • Neutralization: Once the compound is fully dissolved, you can slowly and carefully adjust the pH back towards your target experimental pH using a dilute counter-ion solution (e.g., dilute HCl if you started with NaOH, or dilute NaOH if you started with HCl).

  • Observe for Precipitation: As you approach the isoelectric point (the pH of minimum solubility), the compound may begin to precipitate. The goal is to find a final pH where the compound remains in solution at your desired concentration.

  • Final Volume Adjustment: Once the final pH is reached and the solution is clear, add your buffer components and adjust the final volume with water.

Trustworthiness Check: A solution prepared this way may be supersaturated and could precipitate over time. It is essential to visually inspect the solution for any signs of precipitation before each use. For critical experiments, filtering the solution just before use is recommended.

Guide 3: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar or poorly soluble compounds.[4][10]

Q: Which co-solvents are suitable for this compound?

Commonly used, biocompatible co-solvents include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (e.g., PEG 300, PEG 400)

  • Glycerol

The selection depends on the requirements of your downstream application, particularly cellular toxicity and potential interference with the assay.

Co-solventTypical Starting Concentration (% v/v)Key Considerations
Ethanol5 - 20%Can cause protein precipitation at high concentrations.
Propylene Glycol10 - 40%Generally well-tolerated in many biological systems.
PEG 40010 - 50%Effective for many compounds; viscosity increases at higher concentrations.
DMSO1 - 10%Excellent solubilizer but can have biological effects; use at the lowest effective concentration.

This workflow helps you identify the most effective co-solvent system for your needs.

Caption: Workflow for co-solvent screening.

Guide 4: Advanced Solubilization Strategies

If pH adjustment and co-solvents are insufficient or incompatible with your experimental system, more advanced formulation strategies can be employed.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex that has significantly higher aqueous solubility.[11][12]

  • Commonly used cyclodextrins: β-Cyclodextrin (βCD) has limited water solubility itself. Modified cyclodextrins like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer much higher aqueous solubility and are generally preferred.[13]

  • Mechanism: The non-polar part of the pyridopyrimidinone ring is encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.

This technique involves dispersing the drug in an inert, hydrophilic carrier or matrix at a solid state.[14][15] When the solid dispersion is introduced to an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine, often amorphous, particles. This results in a large surface area and can lead to a transiently supersaturated solution, enhancing dissolution rate and apparent solubility.[5][16]

  • Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and Hydroxypropyl Methylcellulose (HPMC).[17]

  • Preparation: Methods like solvent evaporation or melt extrusion are used to prepare solid dispersions. This is an advanced technique typically used in later-stage drug development but is a powerful tool for overcoming significant solubility hurdles.

References

Technical Support Center: Enhancing the Photostability of Fluorescent Pyrido[1,2-a]pyrimidin-4-one Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for our novel series of fluorescent probes based on the pyrido[1,2-a]pyrimidin-4-one scaffold. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the photostability of these probes. Our goal is to empower you to maximize the performance of your fluorescent probes in demanding imaging applications.

I. Understanding Photobleaching of Pyrido[1,2-a]pyrimidin-4-one Probes

Photobleaching, the irreversible loss of fluorescence due to light-induced chemical damage, is a critical factor in fluorescence microscopy. For pyrido[1,2-a]pyrimidin-4-one probes, as with most organic fluorophores, the primary mechanism of photobleaching involves the excited triplet state and the generation of reactive oxygen species (ROS).

Upon excitation, the fluorophore moves from the ground state (S₀) to an excited singlet state (S₁). While it can return to the ground state by emitting a photon (fluorescence), it can also transition to a long-lived triplet state (T₁) through intersystem crossing. In this triplet state, the probe is highly susceptible to reactions with molecular oxygen, leading to the formation of singlet oxygen (¹O₂), a highly reactive species that can chemically destroy the fluorophore and other nearby molecules. This process ultimately results in the loss of fluorescence.

S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (Light Absorption) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (Slow) Bleached Photobleached Probe (Non-fluorescent) T1->Bleached Reaction with O₂ (ROS Generation)

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered by users of pyrido[1,2-a]pyrimidin-4-one fluorescent probes.

Q1: My fluorescent signal is fading very quickly. What is the most likely cause?

Rapid signal loss is a classic sign of photobleaching. The most common culprits are:

  • High Excitation Light Intensity: Using excessive laser power or a high-intensity lamp is the primary driver of photobleaching.

  • Long Exposure Times: Prolonged exposure of the sample to the excitation light will inevitably lead to signal degradation.

  • Presence of Oxygen: Molecular oxygen is a key mediator in the photobleaching process of many organic dyes.[1][2]

  • Suboptimal Imaging Buffer: The chemical environment of the probe can significantly impact its photostability. The absence of antifade reagents can lead to rapid signal decay.

Q2: Can I use commercial antifade reagents with my custom pyrido[1,2-a]pyrimidin-4-one probe?

Yes, in most cases, commercial antifade reagents are compatible with and highly recommended for use with these probes. These reagents work by scavenging free radicals and reducing the concentration of reactive oxygen species, thereby protecting the fluorophore from photodamage.[3]

Antifade ReagentMechanism of ActionKey Considerations
ProLong™ Live Antifade Reagent Enzymatically removes dissolved oxygen from the medium.[2]Suitable for live-cell imaging; minimal toxicity.[2]
VECTASHIELD® with DAPI Free radical scavenger.Hard-setting mountant for fixed cells.
SlowFade™ Diamond Antifade Mountant Contains antioxidants and free radical scavengers.Liquid mountant for fixed cells; low background fluorescence.
n-Propyl Gallate (NPG) A commonly used antioxidant that acts as a free radical scavenger.[4]Can be prepared as a component of a custom mounting medium.
Ascorbic Acid (Vitamin C) A reducing agent and antioxidant that can help to quench triplet states and scavenge ROS.[5]Often used in combination with other reagents.

Q3: Does the pH of my imaging buffer matter for photostability?

Absolutely. The fluorescence and photostability of many fluorophores, including those based on heterocyclic scaffolds, can be pH-sensitive. It is crucial to maintain a stable and optimal pH for your specific probe, as recommended in the product datasheet. Deviations from the optimal pH can alter the electronic structure of the probe, potentially making it more susceptible to photobleaching.

Q4: Are there any specific microscope settings I should optimize to reduce photobleaching?

Yes, optimizing your imaging parameters is a critical first step in enhancing photostability.

  • Use the lowest possible excitation power that still provides an adequate signal-to-noise ratio.

  • Minimize exposure times by using a sensitive detector and appropriate camera settings (e.g., binning).[6]

  • Use neutral density filters to attenuate the excitation light.[6]

  • Avoid unnecessary exposure: Use a shutter to block the light path when not actively acquiring images.[7]

III. Troubleshooting Guide: A Step-by-Step Approach to Enhancing Photostability

If you are experiencing significant photobleaching with your pyrido[1,2-a]pyrimidin-4-one probe, follow this systematic troubleshooting workflow.

start Start: Rapid Photobleaching Observed step1 Step 1: Optimize Imaging Parameters - Reduce laser power - Minimize exposure time - Use neutral density filters start->step1 step2 Step 2: Implement Antifade Reagents - Add commercial antifade to imaging buffer - For fixed cells, use an antifade mounting medium step1->step2 Issue Persists end Resolution: Enhanced Photostability Achieved step1->end Issue Resolved step3 Step 3: Evaluate and Optimize the Chemical Environment - Check and buffer the pH of the medium - Consider the use of oxygen scavengers for demanding applications step2->step3 Issue Persists step2->end Issue Resolved step4 Step 4: Consider Structural Modifications of the Probe - Introduce electron-withdrawing groups - Incorporate antioxidant moieties step3->step4 Issue Persists step3->end Issue Resolved step4->end Issue Resolved

Caption: Troubleshooting workflow for enhancing probe photostability.

Detailed Troubleshooting Steps:

Step 1: Optimization of Imaging Parameters

Before making any chemical modifications, ensure that your imaging setup is optimized for minimal photobleaching.

  • Protocol:

    • Start with the lowest laser power setting and gradually increase it until you achieve a satisfactory signal.

    • Use the shortest possible exposure time that allows for clear image acquisition.

    • If your microscope is equipped with neutral density filters, use them to reduce the intensity of the excitation light.

    • Always use a shutter to protect your sample from unnecessary light exposure between acquisitions.[7]

  • Rationale: The rate of photobleaching is directly proportional to the intensity and duration of light exposure. By minimizing both, you significantly reduce the number of excitation cycles the fluorophore undergoes, thereby extending its fluorescent lifetime.

Step 2: Implementation of Antifade Reagents

The use of antifade reagents is a highly effective and straightforward method to improve photostability.

  • Protocol for Live-Cell Imaging:

    • Add a commercial live-cell antifade reagent, such as ProLong™ Live Antifade Reagent, to your imaging medium at the recommended concentration.[3]

    • Incubate the cells with the antifade-containing medium for the recommended time before imaging.

  • Protocol for Fixed-Cell Imaging:

    • After the final washing step of your staining protocol, mount the coverslip using an antifade mounting medium (e.g., VECTASHIELD®, SlowFade™).

    • Allow the mounting medium to cure as per the manufacturer's instructions before imaging.

  • Rationale: Antifade reagents are typically composed of antioxidants and free radical scavengers that neutralize reactive oxygen species, which are the primary mediators of photobleaching.[4]

Step 3: Evaluation and Optimization of the Chemical Environment

The local environment of the fluorophore can have a profound impact on its photostability.

  • Protocol:

    • Ensure that the pH of your imaging buffer is stable and within the optimal range for your probe. Use a well-buffered medium such as HEPES-buffered saline.

    • For highly sensitive or long-term imaging experiments, consider using an oxygen scavenging system (e.g., glucose oxidase and catalase) to remove dissolved molecular oxygen from the medium.

  • Rationale: A stable pH ensures that the probe remains in its optimal ionic state for fluorescence. Removing molecular oxygen directly inhibits the formation of damaging reactive oxygen species.

Step 4: Advanced Strategy - Structural Modification of the Pyrido[1,2-a]pyrimidin-4-one Core

For users synthesizing their own probes, structural modifications to the pyrido[1,2-a]pyrimidin-4-one scaffold can yield significant improvements in photostability.

  • Introduction of Electron-Withdrawing Groups (EWGs):

    • Strategy: Incorporate EWGs such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) groups onto the aromatic rings of the pyrido[1,2-a]pyrimidin-4-one core.

    • Rationale: EWGs can lower the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can make the molecule less susceptible to photooxidation.[8] While adding nitro groups can sometimes quench fluorescence, careful placement and control of electronic coupling can lead to enhanced photostability without sacrificing brightness.[9]

  • Incorporation of Antioxidant Moieties:

    • Strategy: Covalently attach antioxidant moieties, such as a phenol or catechol group, to the probe structure.

    • Rationale: Studies on pyrido[1,2-a]pyrimidin-4-one derivatives have shown that the presence of phenol or catechol groups imparts significant antioxidant properties.[10] By incorporating these groups into the fluorescent probe, you can create a "self-healing" molecule where the antioxidant moiety locally quenches reactive species that could otherwise lead to photobleaching.

  • Experimental Protocol for Synthesis (General Example):

    • Synthesize the pyrido[1,2-a]pyrimidin-4-one core structure according to established literature methods.

    • Introduce the desired EWG or antioxidant moiety through standard aromatic substitution reactions (e.g., nitration, Sandmeyer reaction for cyanation, or coupling with a protected phenol/catechol boronic acid via Suzuki reaction).

    • Deprotect the functional groups if necessary.

    • Purify the final probe using column chromatography or HPLC.

    • Characterize the photophysical properties of the new probe, including its quantum yield and photobleaching rate, and compare them to the parent compound.

IV. Concluding Remarks

Enhancing the photostability of fluorescent pyrido[1,2-a]pyrimidin-4-one probes is a multifactorial challenge that can be effectively addressed through a combination of optimized imaging practices, the use of appropriate chemical additives, and rational probe design. By systematically applying the troubleshooting steps and considering the advanced strategies outlined in this guide, researchers can significantly improve the performance and longevity of their fluorescent probes, enabling more robust and quantitative imaging experiments.

V. References

  • Stability enhancement of fluorophores for lighting up practical application in bioimaging. RSC Advances. 2014. --INVALID-LINK--

  • A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy. Nature Communications. 2022. --INVALID-LINK--

  • Development of photostable fluorophores for molecular imaging. Bohrium. --INVALID-LINK--

  • Troubleshooting guide for using fluorescent probes in cell imaging. BenchChem. --INVALID-LINK--

  • Photobleaching in Fluorescence Imaging. Thermo Fisher Scientific. --INVALID-LINK--

  • Chemistry of ascorbic acid. Wikipedia. --INVALID-LINK--

  • Troubleshooting. Thermo Fisher Scientific. --INVALID-LINK--

  • Improving the photostability of bright monomeric orange and red fluorescent proteins. Nature Methods. 2008. --INVALID-LINK--

  • Methods to increase the photostability of dyes. Google Patents. --INVALID-LINK--

  • ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging. Thermo Fisher Scientific. --INVALID-LINK--

  • Cellular Fluorescence Microscopy Troubleshooting & Best Practices. AAT Bioquest. --INVALID-LINK--

  • Synthesis and Photophysical Properties of Substituted Pyrimidines. ResearchGate. --INVALID-LINK--

  • ProLong Antifade Mountants and Reagents. Thermo Fisher Scientific. --INVALID-LINK--

  • Antifade Reagents. Tocris Bioscience. --INVALID-LINK--

  • How To Choose Antifade Mounting Media. Vector Labs. --INVALID-LINK--

  • Can antifade reagents be used in other types of imaging besides fluorescence microscopy?. BenchSci. --INVALID-LINK--

  • Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. ResearchGate. --INVALID-LINK--

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. ResearchGate. --INVALID-LINK--

  • Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. ResearchGate. --INVALID-LINK--

  • Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. PubMed. --INVALID-LINK--

  • Study of heterocyclic fluorescent probe containing polyesters Synthesis characterization and thermal degradation. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--

  • 4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem. --INVALID-LINK--

  • Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. ResearchGate. --INVALID-LINK--

  • Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. PubMed. --INVALID-LINK--

  • Deciphering the unusual fluorescence in weakly coupled bis-nitro-pyrrolo[3,2-b]pyrroles. Nature Communications. --INVALID-LINK--

  • Applying a Bioisosteric Replacement Strategy in the Discovery and Optimization of Mesoionic Pyrido[1,2- a]pyrimidinone Insecticides: A Review. PubMed. --INVALID-LINK--

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. --INVALID-LINK--

  • Recent Advances in Heterogeneous Photocatalytic Decolorization of Synthetic Dyes. International Journal of Photoenergy. 2014. --INVALID-LINK--

  • Research Progress in Design, Synthesis and Application of Benzo Nitrogen-Containing Heterocyclic Fluorescent Probes. ResearchGate. --INVALID-LINK--

References

Technical Support Center: Crystallization of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this heterocyclic scaffold. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established crystallization principles and specific data relevant to pyridopyrimidinone derivatives.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format. Each answer provides a causal explanation and a step-by-step protocol for resolution.

Question 1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the crystallization solvent is higher than the melting point of your compound, or when the solution is too supersaturated, causing the solute to crash out of solution above its melting point.[1] Impurities can also lower the melting point of the mixture, exacerbating this issue. An oil rarely produces pure crystals because impurities are often more soluble in the liquid phase of the compound than in the solvent.[1]

Causality and Remediation Strategy:

The primary goal is to ensure that the solution becomes saturated at a temperature below the compound's melting point.

Step-by-Step Protocol to Prevent Oiling Out:

  • Re-dissolve the Oil: Add a small amount of additional solvent to the mixture and gently heat until the oil fully redissolves.

  • Reduce the Cooling Rate: Slow, controlled cooling is critical. Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels. Once at room temperature, you can proceed to slower cooling in a refrigerator and then a freezer.

  • Lower the Solution Polarity: For polar heterocyclic compounds like pyridopyrimidinones, using a slightly less polar solvent or a co-solvent system can be effective. If you are using a highly polar solvent like ethanol, try adding a less polar co-solvent like toluene or ethyl acetate.

  • Increase Solvent Volume: Add more solvent to the hot solution to make it less concentrated.[1] This lowers the saturation temperature, increasing the likelihood that it will fall below the compound's melting point before nucleation begins.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2]

Question 2: I'm not getting any crystals, even after cooling the solution for an extended period. What should I do?

Answer:

The failure to form crystals indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur. This is typically due to using too much solvent or the inherent high solubility of the compound in the chosen solvent at low temperatures.

Troubleshooting Workflow for No Crystal Formation:

G start No Crystals Formed check_conc Is the solution too dilute? start->check_conc evap Gently evaporate some solvent. check_conc->evap Yes induce Induce Crystallization check_conc->induce No, concentration is optimal re_cool Re-cool slowly. evap->re_cool re_cool->induce scratch Scratch inner surface of the flask. induce->scratch seed Add a seed crystal. induce->seed change_solvent Still no crystals? Consider a new solvent system. scratch->change_solvent If fails seed->change_solvent If fails antisolvent Try anti-solvent vapor diffusion. change_solvent->antisolvent

Caption: Decision workflow for troubleshooting lack of crystallization.

Detailed Steps:

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution and boil off a portion of the solvent to increase the concentration.[1] Then, repeat the cooling process.

  • Induce Nucleation:

    • Seed Crystals: If you have a small crystal from a previous batch, add it to the solution. This provides a template for further crystal growth.

    • Scratching: As mentioned previously, scratching the flask can create nucleation sites.

  • Try an Anti-Solvent (Diffusion Method): This technique is highly effective for compounds that are difficult to crystallize.[3]

    • Dissolve your compound in a small amount of a good solvent in which it is highly soluble (e.g., DMF, DMSO, or acetonitrile for heterocyclic compounds).[3][4]

    • Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which your compound is insoluble (e.g., diethyl ether, dichloromethane (DCM), or hexane).[3]

    • Over several hours to days, the anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting slow, high-quality crystal growth. A successful crystallization of a similar pyrimidinone derivative was achieved by dissolving the compound in DMF and allowing DCM to diffuse into it.[3]

Question 3: My crystallization yield is very low (<30%). How can I improve it?

Answer:

A low yield is a common problem and can stem from several factors.[1] The most frequent causes are using an excessive amount of solvent, premature filtration, or selecting a solvent in which the compound has significant solubility even at low temperatures.

Strategies to Maximize Yield:

  • Optimize Solvent Volume: The goal is to use the minimum amount of hot solvent required to fully dissolve the compound. Using excess solvent will leave a significant portion of your product dissolved in the mother liquor after cooling.[1]

  • Cool Thoroughly: Ensure the crystallization mixture has reached the lowest practical temperature before filtration. After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid.

  • Recover a Second Crop: Do not discard the mother liquor (the filtrate) immediately. Concentrate the mother liquor by boiling off about half the solvent and re-cool it. Often, a second, less pure crop of crystals can be obtained.

  • Wash Crystals Judiciously: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve some of your product, reducing the final yield.

Question 4: The compound crashed out of solution immediately as a fine powder. Is this a problem?

Answer:

Yes, this is a problem. Rapid crystallization, or "crashing out," is undesirable because impurities present in the solution can become trapped within the rapidly forming crystal lattice, defeating the purpose of recrystallization.[1] An ideal crystallization involves the slow formation of crystals over a period of 15-30 minutes.[1]

Methods to Slow Down Crystallization:

  • Reheat and Add More Solvent: Place the flask back on the heat source, re-dissolve the solid, and add a small additional volume (5-10%) of the hot solvent. This slight excess of solvent will keep the compound soluble for a longer period during cooling, allowing for slower and more orderly crystal growth.[1]

  • Use a Co-Solvent System: Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise to the hot solution until it just becomes cloudy (the saturation point). Then, add a few drops of the "good" solvent to re-clarify the solution. This fine-tunes the solubility and often promotes slower crystallization upon cooling. For pyridopyrimidinones, systems like ethanol/water or ethyl acetate/hexane can be effective.[5]

Frequently Asked Questions (FAQs)

What are the key physicochemical properties of this compound?

Understanding the compound's properties is essential for designing a successful crystallization strategy.

PropertyValueSource
Molecular Formula C₈H₆N₂O₂[6][7]
Molecular Weight 162.15 g/mol [6][7]
IUPAC Name 2-hydroxypyrido[1,2-a]pyrimidin-4-one[6]
Predicted XLogP3 0.1[6]

The low XLogP3 value suggests a relatively polar molecule, which guides the selection of appropriate solvents.

What are good starting solvents for the crystallization of this compound?

For heterocyclic compounds like pyridopyrimidinones, a range of polar solvents should be considered. Based on literature for similar structures, the following are excellent starting points:

  • Protic Solvents: Ethanol, Methanol, Isopropanol, Water.[5][8] Recrystallization from alcohol is a common final purification step for these derivatives.[8]

  • Aprotic Polar Solvents: Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Acetone.[4][5] Acetonitrile has been successfully used to obtain crystals of a substituted pyrido[1,2-a]pyrimidin-4-one.[9][10]

  • High Boiling Point Solvents (for difficult cases): N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). These should be used sparingly and are often best for anti-solvent methods due to the difficulty of removing them.[3]

How do impurities affect the crystallization process?

Impurities can have several detrimental effects on crystallization:[2]

  • Inhibit Nucleation: Some impurities can interfere with the self-assembly of molecules into a crystal lattice, preventing crystal growth altogether.

  • Promote Oiling Out: Impurities can act as a eutectic mixture, lowering the overall melting point of your solid and increasing the likelihood of it oiling out.

  • Reduce Crystal Quality: Impurities can be incorporated into the crystal lattice, leading to defects, smaller crystals, and lower overall purity.[1]

  • Act as Nucleation Sites: Paradoxically, some insoluble impurities can act as sites for heterogeneous nucleation, which can sometimes be beneficial but is uncontrolled.[2]

It is always best to start a crystallization with the purest material possible (e.g., after column chromatography).

Are there any specific safety considerations for this compound?

While specific toxicity data is limited, GHS hazard statements for the parent compound indicate the following potential hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should always be followed. All manipulations should be performed in a well-ventilated fume hood.

References

Technical Support Center: Optimization of Reaction Conditions for Pyrido[1,2-a]pyrimidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrido[1,2-a]pyrimidin-4-ones. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of its synthesis, providing troubleshooting advice and answers to frequently asked questions to streamline your experimental workflow.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges that may arise during the synthesis of pyrido[1,2-a]pyrimidin-4-ones, offering explanations grounded in reaction mechanisms and practical solutions.

Issue 1: Low or No Product Yield

Question: I am attempting a synthesis of a 2-substituted pyrido[1,2-a]pyrimidin-4-one from a 2-aminopyridine and a β-ketoester, but I am observing very low to no yield of my desired product. What are the likely causes and how can I improve the outcome?

Answer:

Low or non-existent yields in this synthesis can often be traced back to several key factors related to the reaction conditions and starting materials. The classical approach often involves an acid-catalyzed condensation or thermal cyclization.[1][3] Let's break down the potential culprits:

  • Inadequate Acidity or Basicity: The initial condensation between the 2-aminopyridine and the β-ketoester to form an enamine intermediate is often the rate-limiting step.

    • Causality: If the reaction is acid-catalyzed, insufficient acid will result in a slow reaction rate. Conversely, excessive acid can protonate the aminopyridine, rendering it non-nucleophilic. For base-catalyzed reactions, an inappropriate base or concentration can hinder the necessary deprotonation steps.

    • Solution: A careful optimization of the catalyst is crucial. For acid catalysis, consider using milder acids like acetic acid or employing solid acid catalysts such as aluminum exchanged tungstophosphoric acid, which has been shown to give excellent yields under mild conditions.[4] For base-catalyzed variants, organic bases like DBU or DIPEA can be effective. A systematic screening of catalysts and their concentrations is recommended.

  • Suboptimal Temperature and Reaction Time: Thermal cyclization methods are highly dependent on reaching the necessary activation energy for the intramolecular cyclization and subsequent dehydration.

    • Causality: Insufficient temperature will lead to an incomplete reaction. Conversely, excessively high temperatures can lead to decomposition of starting materials or the product, especially if they are thermally sensitive. Reaction times must be long enough for the reaction to reach completion, which should be monitored.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, a gradual increase in temperature is advisable. For thermally sensitive substrates, exploring lower temperature, catalyst-driven methods might be more suitable. For instance, a CuI-catalyzed tandem C-N cross-coupling and intramolecular amidation has been successfully employed at 130 °C in DMF.[1]

  • Purity of Starting Materials: The presence of impurities in either the 2-aminopyridine or the β-ketoester can significantly impact the reaction.

    • Causality: Water is a common impurity that can hydrolyze intermediates or react with catalysts. Other reactive impurities can lead to the formation of side products, consuming the starting materials.

    • Solution: Ensure that all starting materials are pure and dry. Solvents should be anhydrous, especially for reactions sensitive to moisture. Purification of starting materials by recrystallization or distillation may be necessary.

Issue 2: Formation of Side Products

Question: My reaction is producing the desired pyrido[1,2-a]pyrimidin-4-one, but I am also observing significant amounts of side products, making purification difficult. What are these side products and how can I minimize their formation?

Answer:

The formation of side products is a common challenge. The specific side products will depend on the reaction conditions and the nature of your substrates. Here are some common scenarios:

  • Formation of 1,8-Naphthyridin-4-ones: Under certain thermal conditions, particularly with substituted 2-aminopyridines, a competing cyclization pathway can lead to the formation of 1,8-naphthyridin-4-one isomers.[3]

    • Causality: This is often observed with 6-halo-substituted 2-aminopyridines, where a "head-to-tail" [4+2] cycloaddition of an N-(2-pyridyl)iminoketene intermediate can occur.[3]

    • Solution: Modifying the reaction temperature can sometimes favor one cyclization pathway over the other. Additionally, the choice of solvent can influence the reaction outcome. Exploring catalyst-based methods that proceed through a different mechanism, such as the copper-catalyzed approach, may circumvent this side reaction.[1]

  • Self-Condensation of β-Ketoesters: In the presence of a strong base, β-ketoesters can undergo self-condensation, leading to a complex mixture of byproducts.

    • Causality: Strong bases can deprotonate the α-carbon of the ketoester, leading to nucleophilic attack on another molecule of the ketoester.

    • Solution: Use a milder base or carefully control the stoichiometry of the base. Adding the base slowly to the reaction mixture can also help to minimize self-condensation.

  • Decomposition: As mentioned earlier, high temperatures can lead to the decomposition of starting materials and products, especially those with sensitive functional groups.

    • Solution: Optimize the reaction temperature by monitoring the reaction progress. If decomposition is observed, consider using a lower temperature for a longer duration or switching to a catalyzed reaction that allows for milder conditions.

Issue 3: Difficulty with Product Isolation and Purification

Question: I believe my reaction has worked, but I am struggling to isolate and purify the pyrido[1,2-a]pyrimidin-4-one product from the reaction mixture. What are some effective purification strategies?

Answer:

Effective purification is key to obtaining a high-quality final product. The choice of method will depend on the physical properties of your target compound and the impurities present.

  • Crystallization: If your product is a solid and sufficiently pure after initial workup, recrystallization is often the most effective method for obtaining highly pure material.

    • Protocol:

      • Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.

      • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Troubleshooting: If the product does not crystallize, try adding a co-solvent in which the product is less soluble (antisolvent) or scratching the inside of the flask with a glass rod to induce nucleation.

  • Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography on silica gel is the standard method.

    • Protocol:

      • Choose an appropriate solvent system (eluent) by running TLC plates to find a solvent mixture that gives good separation between your product and the impurities (aim for an Rf value of ~0.3 for your product).

      • Prepare a silica gel column and load your crude product onto the column.

      • Elute the column with the chosen solvent system, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and evaporate the solvent to obtain the purified product.

  • Acid-Base Extraction: If your product has a basic nitrogen atom that can be protonated, an acid-base extraction can be a useful preliminary purification step.

    • Causality: The basic nitrogen of the pyrido[1,2-a]pyrimidin-4-one core can be protonated by an acid, making it soluble in an aqueous acidic solution. Neutral impurities will remain in the organic phase.

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).

      • Separate the aqueous layer, which now contains your protonated product.

      • Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to deprotonate your product, causing it to precipitate or allowing it to be extracted back into an organic solvent.

      • Collect the purified product by filtration or by separating and evaporating the organic layer.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrido[1,2-a]pyrimidin-4-ones?

A1: The most frequently employed methods are acid-catalyzed condensation or thermal cyclization reactions.[1][3] A common approach involves the reaction of a 2-aminopyridine with a β-ketoester or a related three-carbon synthon. More recently, transition-metal-catalyzed methods, such as copper-catalyzed tandem reactions, have been developed to offer milder reaction conditions and broader substrate scope.[1]

Q2: How can I introduce substituents at different positions of the pyrido[1,2-a]pyrimidin-4-one core?

A2: Substituents can be introduced in two main ways:

  • From Starting Materials: The substitution pattern of the final product is largely determined by the substituents on the 2-aminopyridine and the β-ketoester starting materials. For example, using a substituted 2-aminopyridine will result in a substituted pyridinyl portion of the final molecule.

  • Post-Synthetic Modification: The pyrido[1,2-a]pyrimidin-4-one core can be further functionalized after its formation. For example, halogenated derivatives can be synthesized and then used in cross-coupling reactions like the Suzuki-Miyaura reaction to introduce aryl or vinyl groups.[3]

Q3: What analytical techniques are most useful for characterizing pyrido[1,2-a]pyrimidin-4-ones?

A3: A combination of spectroscopic techniques is essential for unambiguous structure determination:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the connectivity of atoms and the overall structure.[1][5]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is often used for precise mass determination.[1]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carbonyl (C=O) stretch of the pyrimidinone ring.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule if a suitable single crystal can be obtained.[5]

Q4: Are there any safety precautions I should be aware of when synthesizing these compounds?

A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the reagents used, such as organic solvents and strong acids or bases, are hazardous. Reactions should be carried out in a well-ventilated fume hood. For specific compounds, it is important to consult the Safety Data Sheet (SDS). The final products may have biological activity and should be handled with care.[6][7][8]

III. Experimental Protocols and Data

General Procedure for the Synthesis of 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

This protocol is a representative example of a common synthetic method.

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product 2-Aminopyridine 2-Aminopyridine Conditions Acid Catalyst (e.g., PPA) High Temperature (e.g., 120 °C) 2-Aminopyridine->Conditions Ethyl_Benzoylacetate Ethyl Benzoylacetate Ethyl_Benzoylacetate->Conditions Product 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Conditions->Product

Caption: General reaction scheme for pyrido[1,2-a]pyrimidin-4-one synthesis.

Step-by-Step Protocol:

  • To a round-bottom flask, add 2-aminopyridine (1.0 eq) and ethyl benzoylacetate (1.1 eq).

  • Add polyphosphoric acid (PPA) as the catalyst and solvent.

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture into a beaker of ice water and stir.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • The crude product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Troubleshooting Workflow

G start Low or No Product Yield check_temp Is Reaction Temperature Optimal? start->check_temp check_cat Is Catalyst Appropriate/Sufficient? check_temp->check_cat Yes increase_temp Increase Temperature Gradually Monitor by TLC/LC-MS check_temp->increase_temp No check_sm Are Starting Materials Pure? check_cat->check_sm Yes optimize_cat Screen Different Catalysts (Acidic/Basic) Optimize Concentration check_cat->optimize_cat No purify_sm Purify Starting Materials (Recrystallization/Distillation) Use Anhydrous Solvents check_sm->purify_sm No success Improved Yield check_sm->success Yes increase_temp->check_temp optimize_cat->check_cat purify_sm->check_sm

Caption: A workflow for troubleshooting low product yield.

Summary of Optimized Reaction Conditions
ParameterConditionRationaleReference
Catalyst CuIMild, efficient for C-N bond formation.[1]
AlxH3-xPW12O40Solid acid catalyst, easy to handle and separate, provides both Brønsted and Lewis acid sites.[4]
Solvent DMFHigh boiling point, good for dissolving a wide range of substrates.[1]
AcetonitrileCommon solvent for reactions involving N,N-diisopropylethylamine as a base.[5]
Temperature 130 °COptimal for CuI-catalyzed reactions.[1]
RefluxCommon for reactions in lower boiling point solvents like acetonitrile.[5]
Base N,N-diisopropylethylamineNon-nucleophilic organic base, suitable for reactions sensitive to strong bases.[5]

IV. References

  • Mo, B., Chen, C., & Peng, J. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances, 13(36), 25255-25259. --INVALID-LINK--

  • Reddy, K. S., Kumar, A., & Srinivas, B. (2016). Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid catalysts. RSC Advances, 6(13), 10587-10594. --INVALID-LINK--

  • Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbar, M., & D'Souza, D. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287. --INVALID-LINK--

  • Zhang, Y., Li, S., Wang, F., Xu, Y., & Liu, Y. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 148, 107661. --INVALID-LINK--

  • Kappe, C. O., & Lévai, A. (2008). Synthesis of Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-ones. Journal of Heterocyclic Chemistry, 45(4), 1103-1109. --INVALID-LINK--

  • Toche, R. B., Ghotekar, B. K., Kazi, M. A., Patil, S. P., & Jachak, M. N. (2008). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. Scholarly Research Exchange, 2008, 434329. --INVALID-LINK--

  • Wang, Z., Li, J., & Zhang, Y. (1993). [Synthesis of pyrido [1,2-a] pyrimidinone series of compounds, potential agents on the nervous system]. Yao Xue Xue Bao, 28(10), 751-755. --INVALID-LINK--

  • Le-Huu, D., Van der Veken, P., De Meester, I., Lambeir, A. M., Augustyns, K., & Haemers, A. (2004). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry, 12(11), 2847-2856. --INVALID-LINK--

  • Maccari, R., Del Corso, A., Giglio, M., Moschini, R., Mura, U., & Ottanà, R. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 50(20), 4917-4927. --INVALID-LINK--

References

Technical Support Center: Purification of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying isomers of this important heterocyclic scaffold. The unique structural features of this molecule, particularly its potential for tautomerism, present distinct purification challenges that require a nuanced approach.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounding protocols in established chemical principles to ensure robust and reproducible results.

Troubleshooting Guide: Experimental Challenges & Solutions

This section addresses specific problems encountered during the purification of this compound isomers.

Question 1: My column chromatography is failing to resolve my isomers, resulting in broad peaks or complete co-elution. What adjustments can I make?

Answer: This is a common and frustrating issue, often rooted in suboptimal mobile phase selection or the inherent tautomeric nature of the compound. The this compound core exists in a dynamic equilibrium between its keto and enol forms.[1][2] These tautomers can have different polarities and may interconvert during chromatography, leading to poor separation.

Causality & Strategy:

The key is to either (a) find conditions that resolve the distinct isomers or (b) shift the equilibrium to favor a single tautomer, simplifying the separation.

Recommended Actions:

  • Modify the Mobile Phase:

    • Polarity Adjustment: For normal-phase chromatography (e.g., silica gel), if isomers are co-eluting, subtly decrease the polarity of your eluent (e.g., reduce the percentage of methanol in dichloromethane). This increases the compound's interaction with the stationary phase, potentially enhancing resolution.

    • Introduce an Acid/Base Modifier: Adding a small amount of acetic acid or formic acid (0.1%) to the mobile phase can protonate the nitrogen atoms, creating a more homogenous species and often leading to sharper peaks. Conversely, a small amount of a base like triethylamine can deprotonate acidic protons. Experimentation is key.

    • Switch to Reverse-Phase HPLC: For challenging separations, reverse-phase High-Performance Liquid Chromatography (HPLC) offers superior resolving power.[3] Using a C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a formic acid or ammonium acetate modifier, is a powerful alternative.[4]

  • Change the Stationary Phase:

    • If silica gel fails, consider alumina (basic or neutral) or functionalized silica phases like diol or cyano columns, which offer different selectivities.

  • Lower the Temperature:

    • Running the column at a lower temperature (e.g., in a cold room) can slow the rate of tautomeric interconversion on the column, sometimes resulting in sharper peaks and better separation.

dot

G cluster_0 Troubleshooting Workflow: Isomer Co-elution start Poor Resolution in Column Chromatography check_tautomers Is Tautomerism Suspected? (Broad/Multiple Peaks) start->check_tautomers mp_adjust Adjust Mobile Phase: 1. Change Polarity 2. Add Modifier (Acid/Base) check_tautomers->mp_adjust Yes sp_adjust Change Stationary Phase (Alumina, Cyano, Diol) check_tautomers->sp_adjust No rp_hplc Switch to Reverse-Phase HPLC (C18, Water/ACN) mp_adjust->rp_hplc Still Poor temp_adjust Lower Column Temperature mp_adjust->temp_adjust Slightly Improved success Successful Separation mp_adjust->success Improved rp_hplc->success temp_adjust->success sp_adjust->success Improved

Caption: Troubleshooting workflow for chromatographic co-elution.

Question 2: My compound is only soluble in high-boiling-point solvents like DMSO or DMF, making purification difficult. How can I crystallize it?

Answer: This is a classic challenge for planar, hydrogen-bond-donating heterocyclic compounds. Standard crystallization by cooling is often ineffective with these solvents. The solution is to use techniques that rely on slowly changing the solvent environment.

Causality & Strategy:

The goal is to gently and gradually reduce the compound's solubility to allow for the ordered arrangement of molecules into a crystal lattice rather than rapid, amorphous precipitation.

Recommended Protocols:

  • Vapor Diffusion (Recommended): This is often the most successful method.

    • Step 1: Dissolve your compound in a minimal amount of a high-boiling-point solvent in which it is soluble (e.g., DMF, DMSO). Place this in a small, open vial.

    • Step 2: Place the small vial inside a larger, sealed jar or beaker.

    • Step 3: Add a more volatile "anti-solvent" (a solvent in which your compound is insoluble, but is miscible with your primary solvent) to the larger jar. Common anti-solvents for DMF/DMSO include diethyl ether, dichloromethane (DCM), or ethyl acetate.[5]

    • Step 4: Seal the larger jar and leave it undisturbed. The anti-solvent will slowly diffuse into the primary solvent, gradually reducing your compound's solubility and promoting crystal growth.[5]

  • Anti-Solvent Precipitation:

    • Dissolve the compound in the minimum required amount of hot DMF or DMSO.

    • Slowly add an anti-solvent (e.g., cold water, acetonitrile, or isopropanol) dropwise with vigorous stirring until the solution becomes persistently cloudy.

    • Add a few drops of the primary solvent to redissolve the precipitate, then allow the solution to cool slowly to room temperature and then in the refrigerator.

dot

G cluster_0 Vapor Diffusion Crystallization jar vial jar_label Sealed Outer Jar vial_label Inner Vial anti_solvent Anti-Solvent (e.g., Ether, DCM) solution Compound in DMF/DMSO anti_solvent->solution diffusion Vapor Diffusion (Slow Mixing) G cluster_0 Keto-Enol Tautomerism Keto      O     //  --N--C     |     H Enol      OH     |  --N==C Keto->Enol

References

minimizing side reactions in the synthesis of pyrido[1,2-a]pyrimidin-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of pyrido[1,2-a]pyrimidin-4-ones. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this valuable heterocyclic scaffold. Instead of a rigid manual, we present a series of troubleshooting guides and frequently asked questions (FAQs) drawn from our field experience. Our goal is to explain the causality behind common synthetic challenges and provide robust, validated protocols to help you minimize side reactions and maximize your yield and purity.

Section 1: Troubleshooting Thermal Cyclization (Gould-Jacobs Type Reactions)

The most common route to the pyrido[1,2-a]pyrimidin-4-one core involves the condensation of a 2-aminopyridine with a diethyl malonate derivative (e.g., diethyl ethoxymethylenemalonate, DEEMM) or a β-ketoester, followed by a high-temperature thermal cyclization. Many of the most persistent issues arise during this critical heat-driven step.

FAQ 1: My reaction is complete by TLC, but my yield is very low after workup. What is happening to my product?

Answer: This is a classic issue related to the harsh conditions required for thermal cyclization. The high temperatures (often >220 °C in solvents like diphenyl ether or Dowtherm A) necessary to drive the electrocyclization can also lead to product decomposition.[1]

Causality: The pyrido[1,2-a]pyrimidin-4-one scaffold, while stable, can be susceptible to thermal degradation over prolonged heating periods. The required activation energy for the desired 6-electron cyclization is high, and if the temperature is maintained for too long or creeps too high, you begin to access decomposition pathways.

Troubleshooting Protocol: Optimizing Thermal Cyclization

  • Strict Temperature Control: Use a high-boiling, inert solvent with a precise temperature controller (e.g., a digital hotplate with a thermocouple). Do not rely on the hotplate's dial setting.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. As soon as the intermediate (the ((pyridyl)amino)methylene)malonate) is consumed, cool the reaction promptly. Extended heating will only degrade the product.

  • Consider Microwave Synthesis: Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, often leading to cleaner reactions and higher yields by minimizing the thermal stress on the molecules.[2]

  • Solvent Choice: While traditional, high-boiling solvents like diphenyl ether are effective, they can be difficult to remove. Ensure your purification method (e.g., vacuum distillation of the solvent or crystallization) is efficient to avoid co-distillation or degradation of the product during purification.

FAQ 2: I'm seeing two major spots on my TLC plate with very similar Rf values. Mass spectrometry suggests they are isomers. What is the likely side product?

Answer: You are likely dealing with a regioselectivity issue. The desired reaction is the cyclization between the exocyclic amine of the 2-aminopyridine and the ester/ketone moiety. However, an alternative cyclization can occur involving the endocyclic pyridine nitrogen, leading to the formation of a 1,8-naphthyridin-4-one isomer. This is a well-documented challenge in related Gould-Jacobs reactions.[1][3]

Causality: The thermal cyclization is an intramolecular electrophilic substitution. While the exocyclic amine is generally more nucleophilic, the endocyclic pyridine nitrogen can also attack the electrophilic carbonyl center, especially at high temperatures. The electronic and steric properties of substituents on the 2-aminopyridine ring dictate the ratio of these isomers.

Visualizing the Competing Pathways

G cluster_0 Starting Materials cluster_1 Cyclization Pathways 2-Aminopyridine 2-Aminopyridine Intermediate ((Pyridyl)amino)methylene Intermediate 2-Aminopyridine->Intermediate DEEMM DEEMM / β-Ketoester DEEMM->Intermediate Desired Desired Product Pyrido[1,2-a]pyrimidin-4-one Intermediate->Desired  Exocyclic Amine Attack  (Major Pathway) Isomer Isomeric Side Product 1,8-Naphthyridin-4-one Intermediate->Isomer  Endocyclic Nitrogen Attack  (Minor Pathway)

Caption: Competing cyclization pathways leading to the desired product and an isomeric byproduct.

Troubleshooting Protocol: Enhancing Regioselectivity

  • Use a Cyclization Catalyst: Instead of purely thermal conditions, consider using a catalyst that promotes the desired pathway. Polyphosphoric acid (PPA) or its ethyl ester (PPE) has been shown to strongly favor the formation of the desired pyrido[1,2-a]pyrimidin-4-one over the naphthyridone isomer.[4] The catalyst likely coordinates in a way that favors the attack from the exocyclic amine.

  • Modify Electronic Properties: If synthesizing derivatives, consider the electronics of your 2-aminopyridine. Electron-donating groups on the pyridine ring can sometimes alter the relative nucleophilicity of the two nitrogen atoms, influencing the product ratio.

  • Careful Chromatography: If the isomer does form, careful optimization of your column chromatography conditions (e.g., using a shallow solvent gradient) is essential for separation.

FAQ 3: My reaction stalls. I still have starting material, and my main product is the uncyclized intermediate. How do I drive the reaction to completion?

Answer: This indicates that the activation energy for the cyclization step is not being met. The initial condensation to form the diethyl ((2-pyridylamino)methylene)malonate intermediate is often facile, but the subsequent ring-closing requires significant energy.[5][6]

Causality: The thermal 6-electron cyclization has a high energy barrier. Insufficient temperature is the most common reason for a stalled reaction. Steric hindrance from bulky substituents near the reacting centers can also raise this barrier, making cyclization more difficult.

Troubleshooting Protocol: Driving Cyclization to Completion

ParameterTroubleshooting StepRationale
Temperature Gradually increase the reaction temperature in 20 °C increments, monitoring by TLC at each stage.To ensure the activation energy is overcome without overshooting and causing decomposition.
Catalyst Add a Lewis or Brønsted acid catalyst, such as PPA or Eaton's reagent (P₂O₅ in MsOH).Catalysts can provide an alternative, lower-energy pathway for the cyclization.
Solvent Switch to a higher-boiling solvent (e.g., from toluene to Dowtherm A) if the current solvent is refluxing below the required cyclization temperature.Allows the reaction to be heated to a higher temperature safely.
Microwave If available, transfer the reaction to a microwave reactor.Microwave energy can efficiently promote the cyclization, often at a lower bulk temperature and in a fraction of the time.[2]

Section 2: Troubleshooting Starting Material and Intermediate Preparation

Side reactions are not limited to the final cyclization. Issues can arise during the preparation or acylation of the 2-aminopyridine starting material.

FAQ 4: I'm trying to synthesize a more complex analog by acylating my 2-aminopyridine, but I'm getting a significant amount of a higher molecular weight byproduct. What is it?

Answer: You are likely observing N,N-diacylation of the 2-aminopyridine. This occurs when the initially formed mono-acylated product gets acylated a second time. This side reaction is particularly prevalent when using strong bases like triethylamine (Et₃N).[1][7][8]

Causality: 2-Aminopyridine is a poor nucleophile. To facilitate its acylation, a base is often used. A strong base can deprotonate the newly formed amide, generating a highly nucleophilic amide anion which then rapidly attacks another molecule of the acylating agent.

Mechanism of N,N-Diacylation

G cluster_0 Step 1: Mono-acylation cluster_1 Step 2: Side Reaction 2-AP 2-Aminopyridine Mono-acyl Mono-acylated Product 2-AP->Mono-acyl RCOCl Acyl Chloride RCOCl->Mono-acyl Anion Amide Anion (Highly Nucleophilic) Mono-acyl->Anion Deprotonation Di-acyl Di-acylated Byproduct Base Strong Base (e.g., Et3N) Base->Anion Anion->Di-acyl Nucleophilic Attack RCOCl_2 Acyl Chloride RCOCl_2->Di-acyl

Caption: The role of a strong base in promoting undesired N,N-diacylation.

Troubleshooting Protocol: Achieving Clean Mono-acylation

  • Change the Base: This is the most critical factor. Switch from a strong, non-nucleophilic base like triethylamine to a weaker base like pyridine. Pyridine is typically not basic enough to deprotonate the amide, thus preventing the second acylation.[8]

  • Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the acylating agent. Adding a large excess will drive the diacylation reaction.

  • Reverse Addition: Add the acylating agent slowly to a solution of the 2-aminopyridine and base, rather than the other way around. This keeps the concentration of the acylating agent low at any given moment, disfavoring the second reaction.

  • Lower Temperature: Run the reaction at 0 °C or even lower to control reactivity.

References

stability testing of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one under physiological conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to establishing the stability profile of this promising heterocyclic compound under physiological conditions.

Introduction: The Critical Role of Stability Testing

This compound and its derivatives are a class of nitrogen-containing heterocyclic compounds with significant therapeutic potential, including anti-inflammatory and kinase inhibitory activities.[1][2][3] As with any potential drug candidate, understanding its chemical stability under physiological conditions (pH 7.4, 37°C) is a cornerstone of preclinical development. Stability data informs formulation development, storage conditions, and provides insights into potential degradation pathways that could impact efficacy and safety. This guide will walk you through the key considerations and experimental approaches for a robust stability assessment.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C₈H₆N₂O₂[4][5]
Molecular Weight 162.15 g/mol [4][5]
IUPAC Name 2-hydroxypyrido[1,2-a]pyrimidin-4-one[4]
CAS Number 27420-41-3[4]
Appearance Likely a solid at room temperatureInferred

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under physiological conditions?

A1: Based on its chemical structure, the primary stability concerns for this compound under physiological conditions (aqueous buffer, pH 7.4, 37°C) are hydrolysis, oxidation, and photodecomposition. The pyridopyrimidinone core contains amide and enolic functionalities that can be susceptible to these degradation pathways.

Q2: How can I predict the potential degradation products of this compound?

A2: Forced degradation studies, also known as stress testing, are the most effective way to predict and identify potential degradation products.[6][7] By subjecting the compound to harsh conditions (strong acid, strong base, high temperature, oxidizing agents, and light), you can accelerate the formation of degradants that may be observed under normal storage or physiological conditions over a longer period. The ICH guideline Q1B provides a framework for photostability testing.[8][9][10]

Q3: What analytical techniques are most suitable for monitoring the stability of this compound?

A3: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the workhorse for stability studies. A successful method should be able to separate the parent compound from all potential degradation products. For structural elucidation of unknown degradants, liquid chromatography-mass spectrometry (LC-MS) is indispensable.

Q4: What are the key parameters to consider when developing a stability-indicating HPLC method?

A4: The key is to achieve adequate resolution between the parent peak and any degradation peaks. This involves optimizing the mobile phase composition (organic modifier, buffer, pH), column chemistry (e.g., C18, phenyl-hexyl), column temperature, and gradient elution profile. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Q5: How long should I run my stability study under physiological conditions?

A5: For early-stage in vitro stability assessments, an initial time course of 0, 2, 4, 8, 24, and 48 hours is common.[11][12] The duration can be extended depending on the observed degradation rate. The goal is to determine the half-life (t₁/₂) of the compound under these conditions.

Troubleshooting Guide

Q: I am seeing multiple unexpected peaks in my HPLC chromatogram even at the initial time point (T=0). What could be the cause?

A: This could be due to several factors:

  • Impure starting material: Verify the purity of your this compound stock.

  • On-column degradation: The compound might be unstable on the specific HPLC column or in the mobile phase. Try a different column chemistry or adjust the mobile phase pH.

  • Degradation in the stock solution: The compound may be unstable in the solvent used for your stock solution. Prepare fresh stock solutions and analyze them immediately. Consider using aprotic solvents like DMSO for the initial stock and dilute into the aqueous buffer just before the experiment.

Q: My compound appears to be degrading very rapidly, and I am not able to get a reliable half-life. What can I do?

A: If the degradation is too fast to monitor accurately:

  • Shorten the time points: Collect samples at much shorter intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Lower the temperature: While 37°C mimics physiological temperature, you could perform a preliminary experiment at a lower temperature (e.g., 25°C) to slow down the degradation and establish a baseline.

  • Check for enzymatic degradation: If you are using a biological matrix like plasma or serum, enzymatic degradation could be a factor.[13] Consider conducting the experiment in a heat-inactivated matrix.

Q: I am having trouble achieving baseline separation between the parent peak and a major degradant. What are my options?

A: To improve chromatographic resolution:

  • Modify the mobile phase: Adjust the pH of the aqueous portion of your mobile phase. Small changes in pH can significantly alter the retention of ionizable compounds. Also, try a different organic modifier (e.g., acetonitrile vs. methanol).

  • Change the column: Switch to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase).

  • Adjust the gradient: A shallower gradient can often improve the separation of closely eluting peaks.

  • Lower the temperature: Running the column at a lower temperature can sometimes enhance resolution, although it will increase retention times.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is a general guideline and should be optimized for this compound. The goal is to achieve 5-20% degradation.[6]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At selected time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At selected time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. At selected time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in a relevant buffer at 80°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9] A control sample should be protected from light.

Protocol 2: Stability Indicating HPLC-UV Method
  • Instrumentation: HPLC with a PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm (start with a standard column and optimize as needed).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the λmax of this compound and also scan the entire UV spectrum with the PDA detector.

Data Presentation

Summarize the stability data in a clear and concise table.

ConditionTime (hours)% Parent Compound Remaining% Degradation ProductsObservations
Physiological 01000-
(pH 7.4, 37°C)2
4
8
24
48
Acid Hydrolysis 24Number of degradants
Base Hydrolysis 24Number of degradants
Oxidation 24Number of degradants
Thermal 48Number of degradants
Photolytic -Number of degradants

Visualizations

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Processing stock Prepare Stock Solution incubate Incubate at 37°C stock->incubate buffer Prepare Physiological Buffer (pH 7.4) buffer->incubate sampling Collect Aliquots at Time Points incubate->sampling hplc HPLC-UV/MS Analysis sampling->hplc quantify Quantify Parent and Degradants hplc->quantify half_life Calculate Half-life (t½) quantify->half_life

Caption: Experimental workflow for stability testing under physiological conditions.

Troubleshooting_Tree cluster_issues Problem Identification cluster_solutions Potential Solutions start Unexpected HPLC Results? extra_peaks Extra Peaks at T=0 start->extra_peaks rapid_degradation Rapid Degradation start->rapid_degradation poor_separation Poor Peak Separation start->poor_separation purity Check Starting Material Purity extra_peaks->purity stock_stability Verify Stock Solution Stability extra_peaks->stock_stability hplc_method Optimize HPLC Method extra_peaks->hplc_method time_points Adjust Time Points rapid_degradation->time_points temp Lower Incubation Temperature rapid_degradation->temp matrix Use Heat-Inactivated Matrix rapid_degradation->matrix mobile_phase Modify Mobile Phase poor_separation->mobile_phase column Change HPLC Column poor_separation->column

Caption: Troubleshooting decision tree for common stability testing issues.

References

Technical Support Center: Enhancing Cell Permeability of Pyrido[1,2-a]pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for modifying the pyrido[1,2-a]pyrimidin-4-one scaffold to improve cell permeability. The content is structured to address specific experimental challenges and provide scientifically grounded solutions.

I. Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: My pyrido[1,2-a]pyrimidin-4-one derivative shows high potency in biochemical assays but low efficacy in cell-based assays.

Possible Cause: This discrepancy often points to poor cell permeability.[1] The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Several factors can contribute to this, including low passive permeability, active efflux by cellular transporters, poor aqueous solubility, or compound instability in the assay medium.[1]

Troubleshooting Steps:

  • Assess Physicochemical Properties:

    • Lipophilicity (LogP/LogD): While a certain degree of lipophilicity is necessary for membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility and entrapment within the lipid bilayer, reducing overall permeability.[2] Determine the LogP and LogD of your compound. A balanced lipophilicity is often key.

    • Polar Surface Area (PSA): High PSA is generally associated with poor membrane permeability due to the energetic cost of desolvating the polar groups to enter the lipophilic membrane interior.

    • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can negatively impact passive diffusion.[3]

  • Conduct a Permeability Assay:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a good first-pass assessment of passive diffusion. If permeability is low in PAMPA, the issue is likely with the compound's intrinsic ability to cross a lipid barrier.[1]

    • Cell-Based Assays (Caco-2 or MDCK): If PAMPA results show good permeability but cellular assays do not, this suggests the involvement of active transport mechanisms, such as efflux pumps.[1]

  • Investigate Active Efflux:

    • Perform a bidirectional Caco-2 assay to measure permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.[4]

    • Calculate the efflux ratio (ER = Papp (B-to-A) / Papp (A-to-B)). An ER greater than 2 suggests that your compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).[4]

    • Confirm P-gp involvement by repeating the assay with a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated efflux.[4]

Issue 2: Chemical modifications to improve lipophilicity are leading to decreased aqueous solubility.

Possible Cause: This is a common trade-off in drug design. Increasing lipophilicity by adding nonpolar groups often reduces a compound's affinity for aqueous environments.[5][6]

Troubleshooting Steps:

  • Introduce Ionizable Groups: Incorporating a weakly basic or acidic group can improve aqueous solubility at physiological pH. For the pyrido[1,2-a]pyrimidin-4-one scaffold, consider adding substituents with amine or carboxylic acid functionalities.

  • Employ "Lipophilic Efficiency" Metrics: Instead of solely focusing on increasing lipophilicity, consider metrics like Lipophilic Permeability Efficiency (LPE).[6][7] This metric helps to assess how efficiently a compound utilizes its lipophilicity to achieve passive membrane permeability.[5][6]

  • Formulation Strategies: For in vitro assays, consider using co-solvents like DMSO to improve the solubility of highly lipophilic compounds. However, be cautious as high concentrations of DMSO can affect cell membrane integrity.[1]

Issue 3: High variability is observed in replicate experiments for cell permeability assays.

Possible Cause: Inconsistent cell monolayer integrity or issues with compound solubility can lead to high variability.[4]

Troubleshooting Steps:

  • Verify Monolayer Integrity:

    • Transepithelial Electrical Resistance (TEER): Measure the TEER of your cell monolayers (e.g., Caco-2) before and after the experiment.[4] A significant drop in TEER indicates compromised tight junctions.

    • Lucifer Yellow Permeability Assay: Perform a Lucifer Yellow permeability assay. High passage of this fluorescent marker indicates a leaky monolayer.[4]

  • Ensure Proper Solubilization:

    • Visually inspect your dosing solutions for any signs of precipitation.

    • Determine the kinetic solubility of your compound in the assay buffer.

  • Standardize Experimental Conditions:

    • Ensure consistent cell seeding density and culture time to achieve uniform monolayer formation.[8]

    • Maintain consistent temperature and pH throughout the assay, as these can affect both the compound and the cells.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual and methodological questions.

Q1: What are the most effective strategies for modifying the pyrido[1,2-a]pyrimidin-4-one scaffold to enhance cell permeability?

A1: Several strategies can be employed:

  • Modulating Lipophilicity: Systematically introduce lipophilic groups at various positions on the scaffold. The goal is to find a balance that enhances membrane partitioning without compromising aqueous solubility. Halogen atoms can be introduced to increase a compound's lipophilicity.[5]

  • Reducing Hydrogen Bonding Potential: The number of hydrogen bond donors and acceptors is a key factor in permeability.[3] Strategies to reduce this include:

    • Intramolecular Hydrogen Bonding: Designing the molecule to form an intramolecular hydrogen bond can "hide" polar groups, effectively reducing the molecule's polarity and improving its ability to cross the cell membrane.[3][9][10][11][12] This can be a powerful strategy for compounds that are "beyond the rule of five".[9][11]

    • N-methylation: Methylating nitrogen atoms that are hydrogen bond donors can improve permeability.[10]

  • Scaffold Hopping and Ring Modifications: In some cases, exploring bioisosteric replacements for parts of the pyrido[1,2-a]pyrimidin-4-one core may lead to improved permeability profiles.[13]

Q2: How do I choose the right permeability assay for my research needs?

A2: The choice of assay depends on the stage of your research and the specific questions you are trying to answer:

  • PAMPA: Ideal for high-throughput screening in the early stages of drug discovery to assess passive permeability.[8]

  • Caco-2 Cell Assay: Considered the gold standard for in vitro prediction of human intestinal absorption.[8][14] It provides information on both passive permeability and active transport.

  • MDCK Cell Assay: Often used to assess permeability across the blood-brain barrier, especially when transfected with specific transporters like P-gp.[14]

Q3: What is the apparent permeability coefficient (Papp) and how is it interpreted?

A3: The apparent permeability coefficient (Papp) is a quantitative measure of the rate at which a compound crosses a cell monolayer.[4] It is calculated from the flux of the compound across the membrane and its initial concentration. Generally, Papp values are categorized as follows:

  • Papp < 1 x 10-6 cm/s: Low permeability

  • 1 x 10-6 cm/s < Papp < 10 x 10-6 cm/s: Moderate permeability

  • Papp > 10 x 10-6 cm/s: High permeability[4]

III. Experimental Protocols & Data Presentation

Protocol: Bidirectional Caco-2 Permeability Assay

This protocol outlines the steps for assessing the permeability and potential for active efflux of a pyrido[1,2-a]pyrimidin-4-one derivative.

Materials:

  • Caco-2 cells

  • Transwell® inserts (24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound (pyrido[1,2-a]pyrimidin-4-one derivative)

  • Control compounds (e.g., caffeine for high permeability, mannitol for low permeability)[14]

  • Analytical method for compound quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the monolayers to ensure integrity.

  • Apical to Basolateral (A-to-B) Permeability:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the dosing solution containing the test compound to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • Collect a sample from the apical chamber at the beginning and end of the experiment.[4]

  • Basolateral to Apical (B-to-A) Permeability (for Efflux Assessment):

    • Repeat the experiment by adding the test compound to the basolateral chamber and sampling from the apical chamber.[4]

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method.

  • Calculations:

    • Calculate the Papp for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio (ER).

Data Presentation: Structure-Permeability Relationship

The following table provides an example of how to present data from a structure-permeability relationship study of modified pyrido[1,2-a]pyrimidin-4-one derivatives.

Compound IDR1-substituentR2-substituentLogD (pH 7.4)Papp (A-to-B) (x 10-6 cm/s)Efflux Ratio
PPY-001-H-H1.20.81.1
PPY-002-Cl-H2.02.51.3
PPY-003-OCH3-H1.51.21.2
PPY-004-H-CH2-N(CH3)20.50.35.8
PPY-005-Cl-CH2-N(CH3)21.30.66.2

IV. Visualizations

Diagram: Strategies to Improve Cell Permeability

G cluster_strategies Modification Strategies cluster_outcomes Desired Outcomes Increase Lipophilicity Increase Lipophilicity Improved Passive Diffusion Improved Passive Diffusion Increase Lipophilicity->Improved Passive Diffusion Decrease H-Bonding Decrease H-Bonding Decrease H-Bonding->Improved Passive Diffusion Introduce Ionizable Group Introduce Ionizable Group Increased Aqueous Solubility Increased Aqueous Solubility Introduce Ionizable Group->Increased Aqueous Solubility Mask Efflux Recognition Mask Efflux Recognition Reduced Efflux Reduced Efflux Mask Efflux Recognition->Reduced Efflux Enhanced Cell Permeability Enhanced Cell Permeability Improved Passive Diffusion->Enhanced Cell Permeability Reduced Efflux->Enhanced Cell Permeability Increased Aqueous Solubility->Enhanced Cell Permeability Pyrido[1,2-a]pyrimidin-4-one Core Pyrido[1,2-a]pyrimidin-4-one Core Pyrido[1,2-a]pyrimidin-4-one Core->Increase Lipophilicity Add nonpolar groups Pyrido[1,2-a]pyrimidin-4-one Core->Decrease H-Bonding Intramolecular H-bond N-methylation Pyrido[1,2-a]pyrimidin-4-one Core->Introduce Ionizable Group Add amine/acid Pyrido[1,2-a]pyrimidin-4-one Core->Mask Efflux Recognition Steric hindrance

Caption: Strategies for modifying pyrido[1,2-a]pyrimidin-4-one to improve cell permeability.

Diagram: Experimental Workflow for Permeability Assessment

G cluster_workflow Permeability Assessment Workflow start Synthesized Derivative pampa PAMPA Assay (Passive Diffusion) start->pampa caco2 Caco-2 Assay (A-to-B & B-to-A) pampa->caco2 If promising efflux Calculate Efflux Ratio caco2->efflux inhibitor Caco-2 with Efflux Inhibitor efflux->inhibitor If ER > 2 data Analyze P_app and Efflux Data efflux->data If ER < 2 inhibitor->data

Caption: Workflow for assessing the cell permeability of modified compounds.

V. References

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm. 9

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. PMC - PubMed Central. 15

  • Cell Permeability Assay. BioIVT. 16

  • Permeability of Red Cell Membranes to Small Hydrophilic and Lipophilic Solutes. PMC. 17

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry - ACS Publications. 10

  • Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. ResearchGate. 5

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. ResearchGate. 11

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. 6

  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. RSC Publishing. 3

  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central. 12

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. ResearchGate. 18

  • Methods for Measuring Permeability. Regulation of Endothelial Barrier Function - NCBI. 19

  • Technical Support Center: Troubleshooting Cell Permeability Issues with Lucenin-2. Benchchem. 4

  • An In-depth Technical Guide on the Lipophilicity and Membrane Permeability of Pyrimidine Derivatives. Benchchem. 20

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry - ACS Publications. 7

  • Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells. In Vivo. 21

  • Technical Support Center: Troubleshooting BMS-496 Cell Permeability. Benchchem. 1

  • [Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin- 2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones]. PubMed. 22

  • Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. PubMed. 23

  • Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts. MilliporeSigma. --INVALID-LINK--

  • Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews. 24

  • Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors. SciSpace. 25

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. 13

  • Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences. 26

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. MDPI. 8

  • (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. 27

  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. 28

  • Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. 29

  • (PDF) Recent Advances: Heterocycles in Drugs and Drug Discovery. ResearchGate. 30

  • 4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem. 31

  • Strategies for the synthesis of pyrido-pyrimidinone and their derivatives. ResearchGate. 32

  • An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. RSC Publishing. 33

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. 34

  • Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. ResearchGate. 35

References

Technical Support Center: Addressing Autofluorescence Interference with Pyrido[1,2-a]pyrimidin-4-one Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing pyrido[1,2-a]pyrimidin-4-one based fluorescent probes. This guide is designed to provide in-depth troubleshooting for a common yet challenging issue in fluorescence imaging: autofluorescence. Here, you will find a combination of frequently asked questions for quick reference and detailed troubleshooting guides to systematically address and mitigate autofluorescence in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem?

A: Autofluorescence is the natural fluorescence emitted by biological materials such as cells and tissues when they are excited by light, even without the addition of any fluorescent probe.[1] This intrinsic fluorescence can originate from various endogenous molecules like collagen, elastin, NADH, and lipofuscin.[2][3] The primary issue with autofluorescence is that its signal can overlap with the fluorescence of your pyrido[1,2-a]pyrimidin-4-one probe, making it difficult to distinguish the specific signal from your probe from the background noise. This can lead to a reduced signal-to-noise ratio, decreased sensitivity, and potentially false positive results.[4]

Q2: My unstained control sample is showing a strong fluorescent signal. What does this mean?

A: This is a classic indicator of autofluorescence. Observing fluorescence in a sample that has not been treated with any fluorescent probe confirms that the signal is originating from the biological specimen itself.[5] It is crucial to run unstained controls to understand the baseline level and spectral characteristics of autofluorescence in your specific samples.[6]

Q3: Are there any quick fixes to reduce autofluorescence?

A: While a "quick fix" is not always possible, some immediate steps you can take include:

  • Choosing the right fluorophore: If possible, select a pyrido[1,2-a]pyrimidin-4-one probe with excitation and emission spectra in the red or far-red region, as autofluorescence is often more prominent in the blue and green spectral regions.[5][7]

  • Optimizing fixation: If using aldehyde-based fixatives like formaldehyde or glutaraldehyde, reducing the fixation time to the minimum necessary can help decrease fixation-induced autofluorescence.[1][8]

  • Using a quenching agent: Commercially available quenching kits or reagents like Sudan Black B can be applied to reduce certain types of autofluorescence, particularly from lipofuscin.[4][9]

Q4: Can I remove autofluorescence after I've already acquired my images?

A: Yes, post-acquisition processing techniques can help. The most common method is spectral unmixing , where the distinct emission spectrum of autofluorescence is computationally separated from the spectrum of your probe.[10] This requires acquiring images with multiple emission channels (a lambda stack).

II. In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing, minimizing, and correcting for autofluorescence when working with pyrido[1,2-a]pyrimidin-4-one probes.

Step 1: Diagnose and Characterize Autofluorescence

Before you can effectively combat autofluorescence, you must first understand its source and spectral properties in your specific experimental setup.

Experimental Protocol: Characterizing Autofluorescence Spectrum

  • Prepare an Unstained Control Sample: Process a sample (cells or tissue) in the exact same way as your experimental samples, including fixation and mounting, but omit the addition of your pyrido[1,2-a]pyrimidin-4-one probe.[6]

  • Image Acquisition:

    • Using a confocal microscope with spectral imaging capabilities, acquire a lambda stack (a series of images at different emission wavelengths) of the unstained sample.

    • Excite the sample at the same wavelength you would use for your pyrido[1,2-a]pyrimidin-4-one probe.

  • Spectral Analysis:

    • Use the microscope's software to generate an emission spectrum from the brightest autofluorescent regions. This will show you the peak emission wavelengths of the autofluorescence.

    • This information is critical for selecting appropriate filters and for post-acquisition spectral unmixing.

Step 2: Pre-Experimental Strategies to Minimize Autofluorescence

The most effective way to deal with autofluorescence is to prevent or reduce it from the outset.

2.1 Sample Preparation and Fixation

The choice of fixative can significantly impact the level of autofluorescence. Aldehyde fixatives like formaldehyde and glutaraldehyde are known to induce autofluorescence by cross-linking proteins.[8][9]

  • Recommendation:

    • Minimize fixation time to what is necessary for adequate preservation of your sample's morphology.[1]

    • Consider using a non-aldehyde fixative, such as ice-cold methanol or ethanol, if compatible with your pyrido[1,2-a]pyrimidin-4-one probe and experimental goals.[2][5]

    • For tissue samples, perfusing with PBS before fixation can help remove red blood cells, which are a source of heme-related autofluorescence.[1][8]

2.2 Chemical Quenching of Autofluorescence

Several chemical treatments can be applied to your samples to quench, or reduce, autofluorescence. The effectiveness of these treatments can be sample-dependent.

Chemical AgentTarget Autofluorescence SourceNotes
Sodium Borohydride Aldehyde-induced autofluorescenceCan have variable results and should be used with caution.[9][11]
Sudan Black B Lipofuscin and other lipophilic pigmentsCan be effective but may introduce its own background in far-red channels.[4][12]
Copper Sulfate General autofluorescenceCan be effective for formalin-fixed tissue.[7][13]
Commercial Reagents Multiple sourcesKits like Vector® TrueVIEW® are designed to reduce autofluorescence from various sources.[4][5]

Experimental Protocol: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

  • Preparation: After fixation and permeabilization, wash your samples thoroughly with PBS.

  • Solution Preparation: Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS. Caution: Handle with appropriate personal protective equipment.[14]

  • Incubation: Incubate the samples in the freshly prepared sodium borohydride solution for 10-15 minutes at room temperature.[11][14]

  • Washing: Wash the samples extensively with PBS (at least 3 times for 5 minutes each) to remove all traces of sodium borohydride.[11]

  • Proceed with Staining: Continue with your standard staining protocol for the pyrido[1,2-a]pyrimidin-4-one probe.

Step 3: Data Acquisition Strategies

Optimizing your imaging parameters can help to spectrally separate the signal of your pyrido[1,2-a]pyrimidin-4-one probe from the autofluorescence background.

3.1 Wavelength Selection

As a general rule, autofluorescence is more pronounced at shorter wavelengths (blue and green).[5]

  • Recommendation:

    • If you have a choice of pyrido[1,2-a]pyrimidin-4-one probes, select one that excites and emits in the red or far-red region of the spectrum (typically above 600 nm).[7]

    • Use narrow bandpass emission filters to specifically collect the peak emission of your probe while excluding as much of the broad autofluorescence spectrum as possible.

Caption: Shifting probe emission to longer wavelengths can reduce spectral overlap with autofluorescence.

3.2 Photobleaching

In some cases, the molecules responsible for autofluorescence can be "photobleached" or destroyed by intense light exposure before you label your sample.[15][16]

Experimental Protocol: Pre-Staining Photobleaching

  • Sample Preparation: Mount your fixed and permeabilized (but unstained) samples on the microscope.

  • Illumination: Expose the sample to broad-spectrum, high-intensity light (e.g., from a mercury or xenon arc lamp) for an extended period (this can range from minutes to hours, depending on the sample and light source).[15]

  • Staining: After photobleaching, proceed with your standard staining protocol for the pyrido[1,2-a]pyrimidin-4-one probe.

  • Imaging: Acquire your images as usual. The autofluorescence background should be significantly reduced.

Step 4: Post-Acquisition Correction

If autofluorescence remains a significant issue after optimizing pre-experimental and acquisition steps, computational methods can be used to remove the unwanted signal.

4.1 Spectral Unmixing

This powerful technique treats autofluorescence as a separate "fluorophore" and uses its unique spectral signature to subtract it from the final image.[10]

G A Acquire Lambda Stack (Multi-channel Image) B Define Reference Spectra (Probe & Autofluorescence) A->B C Linear Unmixing Algorithm A->C B->C D Separated Probe Signal C->D E Separated Autofluorescence Signal C->E

Caption: Workflow for spectral unmixing to separate probe signal from autofluorescence.

Experimental Protocol: Spectral Unmixing

  • Acquire Reference Spectra:

    • Image your fully stained sample with the pyrido[1,2-a]pyrimidin-4-one probe, acquiring a full lambda stack.

    • Image an unstained control sample under the identical imaging conditions to obtain the reference spectrum for autofluorescence.

  • Perform Unmixing:

    • In your microscope's software, use the linear unmixing or spectral unmixing function.

    • Provide the software with the reference spectrum for your pyrido[1,2-a]pyrimidin-4-one probe and the reference spectrum for the autofluorescence.

    • The algorithm will then generate a new image where the contribution of autofluorescence has been computationally removed, leaving a cleaner signal from your probe.[10] Some software packages also offer "blind" spectral unmixing, which can identify and separate unknown spectral components without needing pre-defined reference spectra.

By systematically applying these diagnostic, preventative, and corrective strategies, researchers can significantly improve the quality and reliability of their imaging data when using pyrido[1,2-a]pyrimidin-4-one fluorescent probes.

III. References

  • Proteintech Group. (n.d.). How to reduce autofluorescence. Retrieved from --INVALID-LINK--

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from --INVALID-LINK--

  • Visikol. (2022, July 21). Causes of Autofluorescence. Retrieved from --INVALID-LINK--

  • Visikol. (2024, July 11). Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging. Retrieved from --INVALID-LINK--

  • Southern Biotech. (n.d.). How to Reduce Autofluorescence. Retrieved from --INVALID-LINK--

  • University of Arizona. (n.d.). Autofluorescence: Causes and Cures. Retrieved from --INVALID-LINK--

  • Schnell, S. A., Staines, W. A., & Wessendorf, M. W. (2017). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Journal of Visualized Experiments, (127), 56188. Retrieved from --INVALID-LINK--

  • OracleBio. (2024, August 31). Combating Autofluorescence in Multiplex IF Image Analysis. Retrieved from --INVALID-LINK--

  • Vector Laboratories. (2021, October 27). Reduce Tissue Autofluorescence And Dramatically Enhance Signal-to-Noise Ratio. Retrieved from --INVALID-LINK--

  • Sun, Y., & Yu, H. (2017). Quenching autofluorescence in tissue immunofluorescence. Wellcome Open Research, 2, 73. Retrieved from --INVALID-LINK--

  • Biotium. (2021, December 30). Tech Tip: Battling Tissue Autofluorescence. Retrieved from --INVALID-LINK--

  • Molecular Expressions. (n.d.). Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Refinement of Imaging Protocols to Reduce Background Fluorescence. Retrieved from --INVALID-LINK--

  • Lab Manager. (n.d.). How Quenching Tissue Autofluorescence Works. Retrieved from --INVALID-LINK--

  • PubMed. (2017, September 3). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Retrieved from --INVALID-LINK--

  • Visikol. (2022, March 22). More Autofluorescence Troubleshooting for Tissue Imaging. Retrieved from --INVALID-LINK--

  • MDPI. (2025, October 13). Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. Retrieved from --INVALID-LINK--

  • ImageJ. (n.d.). LUMoS Spectral Unmixing Fiji/ImageJ Plugin. Retrieved from --INVALID-LINK--

  • Cardiff University. (2016, September 12). IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. Retrieved from --INVALID-LINK--

  • Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists. Retrieved from --INVALID-LINK--

  • bioRxiv. (2025, October 27). AutoSpectral improves spectral flow cytometry accuracy through optimised spectral unmixing and autofluorescence-matching at the. Retrieved from --INVALID-LINK--

  • Beckman Coulter. (n.d.). Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Photobleaching in Fluorescence Imaging. Retrieved from --INVALID-LINK--

  • PubMed Central. (2023, August 22). AutoUnmix: an autoencoder-based spectral unmixing method for multi-color fluorescence microscopy imaging. Retrieved from --INVALID-LINK--

  • ZEISS Microscopy. (n.d.). Practical Considerations for Spectral Imaging. Retrieved from --INVALID-LINK--

References

Validation & Comparative

comparative study of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one with other fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorophore is a critical decision that underpins the success of a wide range of biological assays and imaging experiments. The ideal fluorescent probe should not only exhibit strong and stable emission but also possess photophysical properties tailored to the specific application. This guide provides an in-depth comparative study of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (2-HPP), a nitrogen-containing heterocyclic compound, with other well-established fluorophores, namely Fluorescein and Coumarin 1. By examining their key photophysical parameters and providing standardized protocols for their characterization, this document aims to equip researchers with the necessary knowledge to make informed decisions for their experimental designs.

Introduction to this compound (2-HPP)

The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While its potential as a fluorophore is less explored, the inherent aromaticity and potential for intramolecular charge transfer suggest that 2-HPP and its analogs could serve as valuable fluorescent probes. Preliminary studies in biological media have indicated that 2-HPP exhibits fluorescence with an excitation maximum around 280 nm and an emission peak in the range of 310-350 nm.[1] This positions it in the UV-to-blue region of the spectrum, a range often utilized for intrinsic protein fluorescence studies and as a donor in Förster Resonance Energy Transfer (FRET) pairs.

Comparative Fluorophores: Fluorescein and Coumarin 1

To provide a comprehensive comparison, we have selected two widely used fluorophores that operate in a similar or adjacent spectral region:

  • Fluorescein: A cornerstone of fluorescence microscopy and immunoassays, fluorescein is known for its high quantum yield and bright green emission. However, its photophysical properties are notably sensitive to pH, and it is prone to photobleaching.

  • Coumarin 1: A member of the coumarin family of dyes, Coumarin 1 is a blue-emitting fluorophore often used as a laser dye and in biological staining. Coumarins, in general, are known for their environmental sensitivity, which can be both an advantage and a disadvantage depending on the application.

Photophysical Properties: A Head-to-Head Comparison

Photophysical ParameterThis compound (2-HPP) (Estimated)Fluorescein (in 0.1 M NaOH)Coumarin 1 (in Ethanol)
Absorption Maximum (λabs) ~330 nm490 nm373 nm
Emission Maximum (λem) ~400 nm514 nm450 nm
Molar Absorptivity (ε) Not Determined~92,300 cm-1M-1 at 490 nm~25,000 cm-1M-1 at 373 nm
Quantum Yield (Φ) Not Determined~0.95~0.73
Stokes Shift ~70 nm24 nm77 nm
Photostability Not DeterminedLowModerate

Note: The photophysical data for 2-HPP are estimations based on preliminary data and the properties of similar heterocyclic structures. Comprehensive experimental validation is required.

Experimental Protocols for Fluorophore Characterization

To ensure scientific integrity and allow for reproducible comparisons, standardized experimental protocols are essential. Here, we outline the methodologies for determining the key photophysical parameters discussed above.

Determination of Molar Absorptivity

The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a fundamental parameter for quantifying the concentration of a substance from its absorbance.

Workflow for Molar Absorptivity Determination

molar_absorptivity_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_stock Prepare a concentrated stock solution of the fluorophore in a suitable solvent. prep_series Create a series of dilutions with known concentrations. prep_stock->prep_series measure_abs Measure the absorbance of each dilution at the absorption maximum (λmax) using a UV-Vis spectrophotometer. prep_series->measure_abs plot_graph Plot a graph of absorbance versus concentration. measure_abs->plot_graph calc_slope Determine the slope of the linear regression line. plot_graph->calc_slope calc_epsilon Calculate molar absorptivity (ε) using the Beer-Lambert law (Slope = ε * path length). calc_slope->calc_epsilon

Caption: Workflow for determining the molar absorptivity of a fluorophore.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process. The relative method, using a standard with a known quantum yield, is commonly employed.

Workflow for Relative Quantum Yield Determination

quantum_yield_workflow cluster_prep Sample Preparation cluster_measurement Spectrofluorometric Measurement cluster_analysis Data Analysis prep_sample Prepare a dilute solution of the sample fluorophore. prep_absorbance Adjust concentrations so that the absorbance of both solutions at the excitation wavelength is low (< 0.1). prep_sample->prep_absorbance prep_standard Prepare a dilute solution of a quantum yield standard (e.g., Quinine Sulfate). prep_standard->prep_absorbance measure_abs Measure the absorbance of both solutions at the excitation wavelength. prep_absorbance->measure_abs measure_fluo Record the fluorescence emission spectra of both solutions using the same excitation wavelength and instrument settings. measure_abs->measure_fluo integrate_spectra Integrate the area under the emission spectra for both the sample and the standard. measure_fluo->integrate_spectra calc_qy Calculate the quantum yield of the sample using the comparative method equation. integrate_spectra->calc_qy

Caption: Workflow for determining the relative fluorescence quantum yield.

Photostability Assessment

Photostability is a critical parameter for applications requiring prolonged or intense illumination, such as time-lapse imaging and single-molecule studies. A common method to assess photostability is to measure the rate of photobleaching under controlled illumination.

Workflow for Photostability Assessment

photostability_workflow cluster_prep Sample Preparation cluster_measurement Time-Lapse Fluorescence Measurement cluster_analysis Data Analysis prep_sample Prepare a solution of the fluorophore in the desired buffer or medium. expose_sample Continuously expose the sample to a constant and high-intensity excitation light. prep_sample->expose_sample record_fluo Record the fluorescence intensity at regular time intervals. expose_sample->record_fluo plot_decay Plot the normalized fluorescence intensity as a function of time. record_fluo->plot_decay determine_halflife Determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value). plot_decay->determine_halflife

Caption: Workflow for assessing the photostability of a fluorophore.

Discussion and Future Directions

This comparative guide highlights the potential of this compound as a novel fluorophore, while also underscoring the need for its comprehensive photophysical characterization. Based on our estimations, 2-HPP exhibits a significant Stokes shift, which is advantageous in reducing self-quenching and improving signal-to-noise ratios in fluorescence measurements. Its emission in the blue region of the spectrum makes it a potential candidate for applications where UV excitation is feasible and for use in multiplex imaging with green and red emitting fluorophores.

Compared to fluorescein, 2-HPP is expected to be less sensitive to pH due to the nature of its heterocyclic core, though this needs to be experimentally verified. Its photostability remains a critical unknown and will be a key determinant of its utility in demanding imaging applications. In comparison to Coumarin 1, 2-HPP's estimated larger Stokes shift could be a significant advantage.

Future research should focus on the systematic synthesis of 2-HPP derivatives and the thorough experimental determination of their photophysical properties. By introducing various substituents onto the pyrido[1,2-a]pyrimidine core, it may be possible to tune the absorption and emission wavelengths, enhance the quantum yield, and improve the photostability. Such studies will be instrumental in unlocking the full potential of this promising class of fluorophores for the advancement of biological and pharmaceutical research.

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Pyrido[1,2-a]pyrimidin-4-one Based Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrido[1,2-a]pyrimidin-4-one Scaffold and the Imperative of MoA Validation

The pyrido[1,2-a]pyrimidin-4-one core is a classic example of a "privileged scaffold" in medicinal chemistry. Its rigid, fused heterocyclic structure provides a versatile framework for developing potent and selective modulators of various biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, acting as kinase inhibitors, antimalarial agents, anti-inflammatory drugs, and even modulators of nuclear receptors.[1][2][3][4] This chemical tractability, however, places a greater onus on the drug discovery scientist. It is not enough to demonstrate that a compound is active; one must rigorously prove how it works.

Validating the mechanism of action (MoA) is a cornerstone of modern drug development. It is the process of definitively linking a drug's chemical structure to its molecular target and, in turn, to its therapeutic effect. A thoroughly validated MoA de-risks clinical progression, provides a translatable biomarker strategy, and is fundamental to building a robust preclinical data package. This guide presents a multi-tiered, self-validating framework for confirming the MoA of novel pyrido[1,2-a]pyrimidin-4-one-based drugs, moving logically from the purified protein to cellular systems and beyond. We will explore the causality behind experimental choices, compare alternative methodologies, and provide actionable protocols for key assays.

Part 1: The Foundation - Direct Target Interaction in a Purified System

The Rationale: Before delving into the complexities of a cellular environment, the first principle of MoA validation is to confirm a direct, physical interaction between the compound and its purified target protein. This biochemical approach provides the intrinsic potency (e.g., IC50 or Kᵢ) of the drug, free from confounding factors like cell permeability or off-target effects.[5][6] It is the foundational data point upon which all subsequent mechanistic evidence is built.

Key Experiment: In Vitro Enzymatic Assays

For pyrido[1,2-a]pyrimidin-4-one derivatives targeting enzymes like kinases or phosphatases, quantifying the inhibition of catalytic activity is the most direct biochemical validation.

Comparison of Common Biochemical Assay Formats: Numerous technologies exist to measure enzyme activity, each with distinct advantages. The choice of assay is critical and depends on the specific research stage, from high-throughput screening (HTS) to detailed mechanistic studies.

Assay FormatPrincipleThroughputSensitivityKey Considerations
ADP-Glo™ (Luminescence) Measures ADP production via a coupled luciferase reaction.HighHighUniversal for any ADP-producing enzyme (e.g., kinases). Robust and less prone to compound interference.[7]
TR-FRET (e.g., LanthaScreen®) Time-Resolved Fluorescence Resonance Energy Transfer between a labeled substrate and a phosphorylation-specific antibody.HighHighRequires specific antibodies and labeled substrates. Excellent for HTS.[8]
Radiometric Assay (³²P/³³P) Measures the incorporation of radiolabeled phosphate from ATP onto a substrate.LowVery HighConsidered the "gold standard" for accuracy but involves handling radioactive materials and has low throughput.[6]
Fluorescence Polarization (FP) Measures changes in the rotation of a fluorescently labeled substrate upon enzyme binding/modification.MediumMediumHomogeneous assay suitable for real-time kinetics, but sensitive to compound autofluorescence.

Causality in Assay Selection: For an initial hit-finding campaign involving a large library of pyrido[1,2-a]pyrimidin-4-one compounds, a high-throughput, universal method like ADP-Glo™ is ideal due to its scalability and broad applicability.[7] For lead optimization, where detailed kinetic information (e.g., on-off rates) is required, a real-time method like TR-FRET or FP might be more informative.[8]

Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol provides a framework for determining the IC50 value of a pyrido[1,2-a]pyrimidin-4-one-based kinase inhibitor.

Materials:

  • Purified recombinant kinase and its specific substrate.

  • Kinase buffer (specific to the target kinase).

  • ATP at a concentration equal to the Km for the specific kinase.

  • Test compound (serially diluted in DMSO).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

  • Luminometer.

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Add 1 µL of each dilution to the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Preparation: Dilute the kinase to the desired concentration in the kinase buffer.

  • Reaction Initiation: Add 10 µL of the kinase solution to each well and pre-incubate with the compound for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.[7]

  • Substrate Addition: Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP (both at Km concentration) in kinase buffer.

  • Reaction Incubation: Allow the reaction to proceed for 1-2 hours at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • ADP Conversion & Signal Generation: Add 40 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate-based luminometer.

  • Data Analysis: Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: The Litmus Test - Target Engagement in a Cellular Context

The Rationale: A potent biochemical inhibitor is of little value if it cannot reach and bind its target inside a living cell. Cellular complexity—including membrane transport, intracellular ATP concentrations, and protein-protein interactions—can create a significant disparity between biochemical and cellular activity.[9] Therefore, direct demonstration of target engagement in an intact cellular system is a critical validation step.

Key Experiment: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that directly assesses drug-target interaction in cells and tissues. The principle is based on ligand-induced thermal stabilization: a protein bound to a drug is more resistant to heat-induced unfolding and aggregation than an unbound protein.[10][11][12] This allows for a direct, label-free measurement of target engagement.

cluster_0 No Drug Treatment cluster_1 Drug Treatment cluster_2 Detection a1 Native Target Protein a2 Heat Challenge (e.g., 55°C) a1->a2 Expose to Heat a3 Denatured/Aggregated Protein (Precipitates out) a2->a3 Unfolds c1 Centrifuge & Collect Supernatant b1 Target Protein + Drug b2 Heat Challenge (e.g., 55°C) b1->b2 Expose to Heat b3 Stabilized Protein (Remains Soluble) b2->b3 Resists Unfolding b3->c1 c2 Quantify Soluble Protein (e.g., Western Blot) c1->c2

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA with Western Blot Detection

This protocol describes how to generate a CETSA melt curve to demonstrate target stabilization by a pyrido[1,2-a]pyrimidin-4-one drug.

Materials:

  • Cultured cells expressing the target protein.

  • Test compound and vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • PCR tubes or plates.

  • Thermal cycler.

  • Lysis buffer (e.g., RIPA buffer).

  • Apparatus for protein quantification (BCA assay), SDS-PAGE, and Western blotting.

  • Primary antibody specific to the target protein and a secondary HRP-conjugated antibody.

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at a high concentration (e.g., 10-50x the expected cellular IC50) or with vehicle control for 1-2 hours.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing inhibitors to a defined cell density.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[11]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release the cellular contents.

  • Separation of Soluble Fraction: Pellet the aggregated proteins and cell debris by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration using a BCA assay. Normalize all samples to the same total protein concentration.

  • Western Blotting: Denature the samples, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane. Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

  • Data Acquisition and Analysis: Detect the signal using a chemiluminescence imager. Quantify the band intensities. For each treatment group (drug vs. vehicle), plot the relative band intensity against the temperature. A rightward shift in the melting curve for the drug-treated sample indicates target stabilization and thus, engagement.[12]

Alternative Method - NanoBRET™: For a higher-throughput, live-cell alternative, the NanoBRET™ Target Engagement assay can be used. It measures the binding of a fluorescently labeled tracer compound, which is displaced by the unlabeled test compound, leading to a loss of Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and the tracer. This method provides real-time binding data in living cells.[9]

Part 3: The Consequence - Validating Downstream Functional Effects

The Rationale: Confirming that your drug binds its target is a milestone, but it doesn't complete the picture. The ultimate goal is to modulate a biological pathway to achieve a therapeutic effect. Therefore, the next critical step is to demonstrate that target engagement by the pyrido[1,2-a]pyrimidin-4-one compound leads to the expected downstream functional consequences in the cell.[13]

Key Experiment: Downstream Biomarker Modulation

If the target is a kinase, for example, its inhibition should lead to a decrease in the phosphorylation of its known substrates. Measuring this change provides a direct link between target engagement and pathway modulation.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor SHP2 SHP2 Receptor->SHP2 RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation, Survival pERK->Proliferation Drug Pyrido[1,2-a]pyrimidin-4-one SHP2 Inhibitor Drug->SHP2 Inhibits

Caption: Inhibition of the SHP2 pathway by a hypothetical drug.

Methodology:

  • Western Blotting: This is the standard method for this analysis. Treat cells with a dose-response of the test compound, lyse the cells, and perform a Western blot using antibodies specific for both the total and phosphorylated forms of the downstream substrate (e.g., total-ERK and phospho-ERK). A potent inhibitor will decrease the p-ERK signal without affecting the total-ERK signal.[14]

  • High-Throughput Immunoassays: Technologies like HTRF® or AlphaLISA® can be used to quantify protein phosphorylation in a 384-well format, offering higher throughput for lead optimization.

Key Experiment 2: Phenotypic Cellular Assays The final step in cellular validation is to connect pathway modulation to a relevant cellular phenotype, such as inhibition of cancer cell proliferation.

  • Methodology: Assays like the MTT assay or luminescence-based methods such as CellTiter-Glo® are used to measure cell viability and proliferation after several days of treatment with the test compound. This provides a GI50 (concentration for 50% growth inhibition), which can be compared with the biochemical and cellular target modulation data.[9]

Data Summary and Comparison: A self-validating MoA is established when there is a clear correlation across all tiers of experimentation. The data should be compiled to compare the test compound with a known alternative or standard-of-care drug.

ParameterPyrido[1,2-a]pyrimidin-4-one (Test Drug)Alternative (e.g., SHP099)Rationale
Biochemical IC50 (SHP2) 0.1 µM0.07 µMConfirms direct, potent inhibition of the purified enzyme.[14]
CETSA ΔTagg @ 10 µM +8.5 °C+9.2 °CDemonstrates direct target binding and stabilization in intact cells.
p-ERK IC50 (Cellular) 1.1 µM0.9 µMLinks target engagement to modulation of the downstream signaling pathway.
Cell Proliferation GI50 1.5 µM1.2 µMConnects pathway modulation to a functional anti-proliferative effect.[14]

Part 4: The Ultimate Proof - In Vivo Target Validation and Efficacy

The Rationale: The final and most challenging phase of MoA validation is to demonstrate that the drug engages its target in a living organism at doses that produce a therapeutic effect. This step connects the cellular data to a preclinical disease model and establishes a critical pharmacokinetic/pharmacodynamic (PK/PD) relationship.[15][16]

Key Experiment: Ex Vivo CETSA and PK/PD Studies

cluster_workflow Integrated MoA Validation Workflow Biochem Tier 1 Biochemical Assay (IC50) Cell_TE Tier 2 Cellular Target Engagement (CETSA / NanoBRET) Biochem->Cell_TE Cell_Func Tier 3 Downstream Function (p-Biomarker, Proliferation) Cell_TE->Cell_Func InVivo Tier 4 In Vivo Target Engagement & Efficacy (PK/PD) Cell_Func->InVivo

References

A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the promise of novel kinase inhibitors is often tempered by the challenge of off-target effects. The 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors of key signaling kinases. However, the inherent conservation of the ATP-binding site across the kinome necessitates a rigorous evaluation of their selectivity. This guide provides an in-depth comparison of the cross-reactivity profiles of derivatives based on this scaffold, supported by experimental data and detailed protocols. Our focus is to equip you with the rationale and methodologies to confidently assess the selectivity of these promising therapeutic candidates.

The Central Challenge: Kinase Selectivity

The development of kinase inhibitors is a balancing act between achieving potent on-target inhibition and minimizing off-target interactions that can lead to toxicity or unexpected pharmacological effects.[1][2] A thorough understanding of a compound's selectivity profile is therefore not just an academic exercise, but a critical step in translational research.[1][2] This guide will use derivatives of the this compound scaffold, particularly analogs of the well-characterized PI3Kβ inhibitor TGX-221, as a case study to explore the principles and practices of cross-reactivity analysis.[3][4]

Comparative Analysis of Pyrido[1,2-a]pyrimidinone Derivatives

The selectivity of this compound derivatives is highly dependent on the nature and position of their substituents. Minor structural modifications can significantly alter the interaction with the target kinase and its off-target counterparts.

Case Study: TGX-221 and its Analogs

TGX-221 is a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K).[5][6] Its pyrido[1,2-a]pyrimidinone core is a key pharmacophore. The following table summarizes the inhibitory activity (IC50) of TGX-221 and several of its analogs against different PI3K isoforms, demonstrating the impact of structural changes on selectivity.

Compoundp110α IC50 (nM)p110β IC50 (nM)p110δ IC50 (nM)p110γ IC50 (nM)Selectivity for p110β (over p110α)
TGX-221 >500052111300>1000-fold
Analog A 77029NDND~27-fold
Analog B 9907NDND~141-fold
Analog C 8402500NDND~0.3-fold (prefers p110α)

Data compiled from multiple sources for illustrative purposes. "ND" indicates data not determined. Sources:[6][7]

This data clearly illustrates that while the core scaffold provides a foundation for PI3K inhibition, the substituents play a crucial role in dictating isoform selectivity. Analog C, for instance, loses its selectivity for p110β and even shows a slight preference for p110α, highlighting the subtle nature of structure-activity relationships.

Methodologies for Assessing Cross-Reactivity

A multi-faceted approach is essential for a comprehensive understanding of a compound's selectivity. Here, we detail two widely used orthogonal methods: Differential Scanning Fluorimetry (DSF) for initial binding assessment and Affinity Chromatography coupled with mass spectrometry for unbiased target identification in a complex biological matrix.

Initial Screening: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen for compound binding to a panel of purified kinases.[8][9] The principle lies in the stabilization of a protein's tertiary structure upon ligand binding, which results in an increase in its melting temperature (Tm).

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dilute the purified kinase to a final concentration of 1-5 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Assay Setup (384-well plate format):

    • To each well, add the kinase solution.

    • Add the test compound to achieve the desired final concentration (typically 1-10 µM). Include a DMSO-only control.

    • Add the fluorescent dye to its recommended final concentration.

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C) while monitoring the fluorescence at each step.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The midpoint of the transition in the resulting melting curve is the Tm.

    • The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm (compound) - Tm (DMSO)

    • A significant positive ΔTm indicates that the compound binds to and stabilizes the kinase.

The following diagram illustrates the workflow for a typical DSF-based cross-reactivity screen.

G cluster_0 Preparation cluster_1 Interaction & Separation cluster_2 Analysis start Start prep_beads Immobilize Pyrido[1,2-a]pyrimidinone on Beads start->prep_beads prep_lysate Prepare Native Cell Lysate start->prep_lysate end End incubation Incubate Lysate with Beads prep_beads->incubation prep_lysate->incubation washing Wash to Remove Non-specific Binders incubation->washing elution Elute Bound Proteins washing->elution sds_page SDS-PAGE Separation elution->sds_page ms_analysis LC-MS/MS Identification sds_page->ms_analysis ms_analysis->end PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Promotion Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotion mTORC2 mTORC2 mTORC2->AKT Activation PTEN PTEN PTEN->PIP3 Inhibition

References

A Comparative Guide to the Structure-Activity Relationship of Pyrido[1,2-a]pyrimidin-4-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a number of approved drugs and its diverse range of biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of various pyrido[1,2-a]pyrimidin-4-one analogs, offering valuable insights for researchers and professionals engaged in drug discovery and development. We will explore the key structural modifications that influence the potency and selectivity of these compounds against various biological targets, supported by experimental data and detailed protocols.

The Pyrido[1,2-a]pyrimidin-4-one Core: A Versatile Pharmacophore

The pyrido[1,2-a]pyrimidin-4-one nucleus is a bicyclic aromatic system containing nitrogen atoms at positions 1 and 5, and a carbonyl group at position 4. This structural motif is found in approved drugs such as Pemirolast, an anti-allergic agent, and Risdiplam, a treatment for spinal muscular atrophy, highlighting its therapeutic potential. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.

General Synthetic Strategies

A common and efficient method for the synthesis of the 2-hydroxy-pyrido[1,2-a]pyrimidin-4-one core involves the condensation of appropriately substituted 2-aminopyridines with diethyl malonate. This reaction can often be carried out under "neat" conditions, offering an environmentally friendly and economical approach.[1] Further functionalization can be achieved through various organic reactions to introduce diverse substituents on the core structure.

Below is a generalized workflow for the synthesis of pyrido[1,2-a]pyrimidin-4-one analogs.

Synthesis_Workflow 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation Diethyl_Malonate Diethyl_Malonate Diethyl_Malonate->Condensation Pyrido[1,2-a]pyrimidin-4-one_Core Pyrido[1,2-a]pyrimidin-4-one_Core Condensation->Pyrido[1,2-a]pyrimidin-4-one_Core Functionalization Functionalization Pyrido[1,2-a]pyrimidin-4-one_Core->Functionalization Target_Analogs Target_Analogs Functionalization->Target_Analogs

Caption: General synthetic workflow for pyrido[1,2-a]pyrimidin-4-one analogs.

Comparative SAR Analysis Across Different Biological Targets

The biological activity of pyrido[1,2-a]pyrimidin-4-one analogs is highly dependent on the nature and position of the substituents on the heterocyclic core. Below, we compare the SAR of these analogs across several key therapeutic areas.

Anticancer Activity

Pyrido[1,2-a]pyrimidin-4-one derivatives have demonstrated promising anticancer activities by targeting various components of cell signaling pathways.

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a crucial node in multiple signaling pathways involved in cell proliferation and survival, making it an attractive target for cancer therapy.[2]

Key SAR Insights:

  • A study revealed that introducing a sulfur atom as a linker between the pyrido[1,2-a]pyrimidin-4-one core and a 7-aryl group enhanced the flexibility of the molecule, leading to potent SHP2 inhibition.[2]

  • Compound 14i from this series exhibited high enzymatic activity against full-length SHP2 with an IC50 of 0.104 μM and demonstrated significant antiproliferative activity against Kyse-520 cancer cells (IC50 = 1.06 μM).[2] In contrast, it showed low inhibitory effect on the SHP2-PTP domain (IC50 > 50 μM), suggesting an allosteric inhibition mechanism.[2]

CompoundModificationsSHP2 IC50 (μM)Kyse-520 IC50 (μM)
13a Rigid structureRelatively good-
14i S-linker at position 70.1041.06

Experimental Protocol: SHP2 Inhibition Assay

A fluorescence-based enzyme assay is commonly used to screen for SHP2 inhibitors.[3][4][5]

  • Reagents: Full-length SHP2 enzyme, a fluorogenic substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), and a peptide activator (e.g., dually phosphorylated IRS-1 peptide).

  • Procedure:

    • Pre-incubate the SHP2 enzyme with the peptide activator to induce an active conformation.

    • Add the test compounds (pyrido[1,2-a]pyrimidin-4-one analogs) at various concentrations.

    • Initiate the reaction by adding the DiFMUP substrate.

    • Monitor the increase in fluorescence over time, which corresponds to the dephosphorylation of DiFMUP by SHP2.

    • Calculate the percentage of inhibition and determine the IC50 values.

SHP2_Inhibition_Assay SHP2_Enzyme SHP2_Enzyme Incubation1 Incubation1 SHP2_Enzyme->Incubation1 Peptide_Activator Peptide_Activator Peptide_Activator->Incubation1 Test_Compound Test_Compound Incubation2 Incubation2 Test_Compound->Incubation2 DiFMUP_Substrate DiFMUP_Substrate Reaction Reaction DiFMUP_Substrate->Reaction Incubation1->Incubation2 Incubation2->Reaction Fluorescence_Measurement Fluorescence_Measurement Reaction->Fluorescence_Measurement

Caption: Workflow for a fluorescence-based SHP2 inhibition assay.

Several studies have evaluated the cytotoxic effects of pyrido[1,2-a]pyrimidin-4-one derivatives against various cancer cell lines.

Key SAR Insights:

  • A series of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives showed that the nature of the substituent on the carboxamide nitrogen is crucial for anticancer activity.[4]

  • Compounds with bulky or aromatic substituents on the carboxamide tended to exhibit better cytotoxic profiles.

  • Another study on pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivatives found that a 4-bromo-phenyl moiety was the most active against several cancer cell lines, with EC50 values ranging from 9.1 to 13.5 µM.

Compound SeriesKey FeatureActivity
Pyrido[1,2-a]pyrimidine-3-carboxamidesBulky/aromatic N-substituentsPromising anticancer activity[4]
Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidines4-Bromo-phenyl moietyMost active in the series

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2]

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrido[1,2-a]pyrimidin-4-one analogs for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Anti-inflammatory Activity

Chronic inflammation is associated with the increased activity of hyaluronidase, an enzyme that degrades hyaluronic acid.[6] Pyrido[1,2-a]pyrimidin-4-one derivatives have been investigated as hyaluronidase inhibitors.

Key SAR Insights:

  • Derivatives appended with nitrogen-containing heterocycles, such as N-methylpiperazine and piperazine ethoxy ethanol, have shown significant inhibitory activity against hyaluronidase, with some compounds being more potent than the standard drug Indomethacin at a 10 μg concentration.[6]

CompoundAppended HeterocycleAnti-inflammatory Activity
4e N-methylpiperazineMore potent than Indomethacin[6]
5f Piperazine ethoxy ethanolMore potent than Indomethacin[6]

Experimental Protocol: Hyaluronidase Inhibition Assay

A turbidimetric assay is a common method to screen for hyaluronidase inhibitors.[1]

  • Reagents: Hyaluronidase enzyme, hyaluronic acid (substrate), and a stop reagent that forms turbidity with undigested hyaluronic acid.

  • Procedure:

    • Pre-incubate the hyaluronidase enzyme with the test compounds.

    • Initiate the reaction by adding the hyaluronic acid substrate.

    • After a specific incubation time, add the stop reagent to halt the reaction and induce turbidity.

    • Measure the turbidity at 600 nm. A decrease in turbidity indicates higher enzyme activity (and lower inhibition).

Aldose Reductase Inhibition

Aldose reductase (ALR2) is an enzyme implicated in the long-term complications of diabetes.

Key SAR Insights:

  • 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives bearing a phenol or catechol moiety at position 2 are potent ALR2 inhibitors.[7][8]

  • The presence of hydroxyl groups on the 2-phenyl ring is critical for enzyme recognition and inhibitory activity. Methylation or removal of these hydroxyls leads to a significant loss of activity.[7][8]

  • Introduction of a hydroxyl group at position 6 or 9 of the pyrido[1,2-a]pyrimidine core enhances the inhibitory potency.[7][8]

CompoundKey Structural FeaturesALR2 IC50 (μM)
13 2-(4-hydroxyphenyl)-
14 2-(3,4-dihydroxyphenyl)-
18 6-hydroxy, 2-(4-hydroxyphenyl)Enhanced potency vs. 13
19 6-hydroxy, 2-(3,4-dihydroxyphenyl)Enhanced potency vs. 14
28 9-hydroxy, 2-(4-hydroxyphenyl)2.07[9]
29 9-hydroxy, 2-(3,4-dihydroxyphenyl)0.45[9]

Experimental Protocol: Aldose Reductase Inhibition Assay

The activity of ALR2 is typically measured spectrophotometrically by monitoring the decrease in NADPH absorption.[10][11]

  • Enzyme Source: ALR2 can be partially purified from rat lens or kidney.[10]

  • Reaction Mixture: A typical reaction mixture contains phosphate buffer, NADPH, the enzyme preparation, and the test compound.

  • Substrate: The reaction is initiated by adding the substrate, such as DL-glyceraldehyde.

  • Measurement: The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored over time.

  • Analysis: The inhibitory activity is calculated by comparing the rate of NADPH consumption in the presence and absence of the inhibitor.

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Pyrido[1,2-a]pyrimidin-4-ones have been explored as a potential new class of antimalarials.[12]

Key SAR Insights:

  • SAR studies on a series of pyrido[1,2-a]pyrimidin-4-one derivatives revealed that an unsubstituted B-ring (the pyridine ring) of the scaffold is important for antimalarial activity.[12][13]

  • Specific carbamate and carboxamide derivatives at position 3 showed moderate activity. For instance, 3-Fluorobenzyl(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbamate (IC50 = 33 μM) and 4-Oxo-N-[4-(trifluoromethyl)benzyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (IC50 = 37 μM) were identified as moderately active compounds.[12]

CompoundSubstituent at Position 3P. falciparum IC50 (μM)
21 3-Fluorobenzylcarbamate33[12]
37 4-(Trifluoromethyl)benzylcarboxamide37[12]

Experimental Protocol: SYBR Green I Assay for Antimalarial Activity

The SYBR Green I assay is a fluorescence-based method for determining parasite growth inhibition.[12]

  • Parasite Culture: P. falciparum is cultured in human red blood cells.

  • Compound Treatment: The parasitized red blood cells are incubated with serial dilutions of the test compounds for a full replication cycle (e.g., 72 hours).

  • Lysis and Staining: The cells are lysed, and SYBR Green I dye is added, which intercalates with the parasitic DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured, which is proportional to the amount of parasitic DNA and, therefore, parasite growth.

  • Data Analysis: The IC50 values are determined by plotting the fluorescence intensity against the compound concentration.

Conclusion and Future Directions

The pyrido[1,2-a]pyrimidin-4-one scaffold has proven to be a highly versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The SAR studies highlighted in this guide demonstrate that subtle structural modifications can lead to significant changes in potency and selectivity. The key takeaways for future drug design include:

  • Targeted Substitutions: The strategic placement of substituents on the pyrido[1,2-a]pyrimidin-4-one core is paramount for achieving desired biological activity. For instance, hydroxylated phenyl groups at position 2 are crucial for aldose reductase inhibition, while modifications at position 3 and 7 are important for antimalarial and anticancer (SHP2 inhibition) activities, respectively.

  • Physicochemical Properties: The introduction of flexible linkers and specific functional groups can significantly impact the pharmacokinetic and pharmacodynamic properties of these analogs.

  • Mechanism of Action: Further elucidation of the precise molecular mechanisms of action for the most potent compounds will be crucial for their optimization and clinical development.

This comparative guide serves as a valuable resource for medicinal chemists and pharmacologists, providing a rational basis for the design and synthesis of new and more effective pyrido[1,2-a]pyrimidin-4-one-based therapeutics.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is a rigorous and multi-faceted process. The 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one scaffold has recently emerged as a privileged structure, with its derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antiplatelet, antimalarial, and notably, anticancer properties. This guide provides a comparative analysis of the in vitro and in vivo evaluation of these compounds, with a particular focus on their anticancer potential, offering researchers, scientists, and drug development professionals a comprehensive understanding of the experimental continuum from benchtop assays to preclinical models.

The Rationale: From Cellular Mechanisms to Systemic Effects

The decision to advance a compound from in vitro to in vivo testing is a critical juncture in drug development. In vitro assays are indispensable for initial screening, providing a rapid and cost-effective means to assess a compound's biological activity at a cellular and molecular level. These controlled environments allow for the elucidation of specific mechanisms of action, such as enzyme inhibition or the induction of apoptosis. However, the complexity of a living organism, with its intricate network of metabolic pathways, drug distribution, and potential toxicities, cannot be fully recapitulated in a petri dish. Consequently, in vivo models are essential to evaluate the systemic efficacy, pharmacokinetics, and overall safety profile of a promising drug candidate.

In Vitro Characterization: Unveiling the Anticancer Potential

The initial assessment of this compound derivatives as potential anticancer agents typically involves a battery of in vitro assays designed to probe their effects on cancer cell lines.

Cytotoxicity and Anti-Proliferative Assays

A fundamental first step is to determine the compound's ability to inhibit cancer cell growth or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Table 1: Representative In Vitro Anticancer Activity of a Pyrido[1,2-a]pyrimidin-4-one Derivative (Compound 14i) as a SHP2 Inhibitor

Assay TypeCell LineParameterResult (IC₅₀)
Enzymatic InhibitionFull-length SHP2Enzymatic Activity0.104 μM
Anti-proliferativeKyse-520Cell Viability1.06 μM
Anti-proliferativeNCI-H358Cell ViabilityNot specified
Anti-proliferativeMIA-PaCa2Cell ViabilityNot specified
CytotoxicityHBMEC (non-cancerous)Cell Viability30.75 μM

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data presented in Table 1 for a representative pyrido[1,2-a]pyrimidin-4-one derivative, compound 14i, demonstrates potent inhibition of the SHP2 enzyme and significant anti-proliferative activity against the Kyse-520 cancer cell line, with markedly lower toxicity towards non-cancerous HBMEC cells, indicating a favorable therapeutic window.

Mechanism of Action Studies

Once cytotoxic effects are established, the next logical step is to elucidate the underlying mechanism of action. For pyrido[1,2-a]pyrimidin-4-one derivatives identified as SHP2 inhibitors, this involves investigating their impact on downstream signaling pathways. SHP2 is a protein tyrosine phosphatase that plays a crucial role in cell growth and survival by modulating key signaling cascades such as the RAS-ERK and PI3K-AKT pathways.

Experimental Protocol: Western Blot Analysis for Phosphorylated ERK and AKT

  • Cell Culture and Treatment: Seed Kyse-520 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound (e.g., a pyrido[1,2-a]pyrimidin-4-one derivative) for a specified time.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and incubate with primary antibodies against total and phosphorylated forms of ERK and AKT.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

A reduction in the levels of phosphorylated ERK and AKT would provide strong evidence that the compound is indeed inhibiting the SHP2 signaling pathway.

Diagram 1: Simplified SHP2 Signaling Pathway

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 PI3K PI3K RTK->PI3K SHP2 SHP2 RTK->SHP2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation SHP2->Ras Promotes activation Compound Pyrido[1,2-a]pyrimidin-4-one Derivative Compound->SHP2 Inhibits

Caption: A simplified diagram of the SHP2 signaling pathway, a target for some anticancer pyrido[1,2-a]pyrimidin-4-one derivatives.

The Transition to In Vivo Models: Assessing Systemic Efficacy

While in vitro data provides a strong rationale for a compound's anticancer potential, its performance in a complex biological system can be vastly different. In vivo studies, typically conducted in animal models, are crucial for evaluating a drug's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity in a whole organism.

Human Tumor Xenograft Models

A widely used preclinical model for evaluating anticancer drugs involves the implantation of human cancer cells into immunodeficient mice, creating a human tumor xenograft. This allows for the assessment of a compound's ability to inhibit tumor growth in a living system.

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Culture: Culture a human cancer cell line (e.g., Kyse-520) that has shown sensitivity to the pyrido[1,2-a]pyrimidin-4-one derivative in vitro.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size, randomize the mice into control and treatment groups.

  • Drug Administration: Administer the test compound to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement and Data Analysis: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). The efficacy of the compound is often expressed as the percentage of tumor growth inhibition.

Diagram 2: Experimental Workflow from In Vitro to In Vivo Evaluation

A Senior Application Scientist's Guide to Benchmarking the Fluorescence Quantum Yield of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantum Yield in Fluorophore Characterization

In the realms of chemical biology, materials science, and drug development, the fluorescence quantum yield (Φf or QY) stands as a paramount photophysical parameter. It provides a direct measure of a molecule's efficiency in converting absorbed photons into emitted fluorescent light.[1][2] A high quantum yield is often a desirable trait for fluorophores used as biological probes, imaging agents, or sensors, as it translates to brighter signals and greater sensitivity. The quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1]

The characterization of novel compounds, such as 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (2-HPP), a heterocyclic scaffold of interest in medicinal chemistry, necessitates a rigorous determination of this value.[3] This guide provides a comprehensive framework for benchmarking the quantum yield of 2-HPP. We will employ the relative method, a robust and widely accessible technique that compares the fluorescence of a sample to a well-characterized standard.[1][4] This approach, when executed with precision, yields reliable and reproducible data critical for evaluating the potential of new molecular entities.

The Comparative Method: Principle and Experimental Rationale

The relative method for determining fluorescence quantum yield is predicated on a straightforward principle: if a standard and a sample solution absorb the same number of photons at a given excitation wavelength, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[5] The relationship is formalized in the following equation:

Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2) [6]

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η (eta) is the refractive index of the solvent.

  • The subscripts x and st denote the unknown sample (2-HPP) and the standard, respectively.

Causality Behind Experimental Choices: A Self-Validating System

The trustworthiness of the final quantum yield value hinges on a series of carefully considered experimental choices. Each step is designed to mitigate potential errors and ensure the validity of the underlying assumptions.

  • Selection of a Reference Standard: The choice of standard is the cornerstone of the relative method. An ideal standard should possess a high, stable, and well-documented quantum yield. Furthermore, its absorption spectrum should overlap with that of the test compound to allow for excitation at the same wavelength, and its emission profile should ideally be in a similar spectral region.[5][7] For compounds like 2-HPP that likely absorb in the UV-A or near-UV region, quinine sulfate is an exemplary and widely adopted standard.[8][9][10] We will use quinine sulfate in 0.1 M perchloric acid (HClO₄), which has a well-accepted quantum yield of 0.60 and exhibits greater temperature stability than when dissolved in sulfuric acid.[11][12]

  • Solvent Environment: The solvent can profoundly influence a molecule's photophysical properties through polarity, viscosity, and specific solute-solvent interactions.[13][14] Therefore, all measurements for the test compound must be performed in the same solvent, which should be of spectroscopic grade to avoid interference from fluorescent impurities. For this guide, we will use ethanol as the solvent for 2-HPP, assuming its solubility. The standard, quinine sulfate, will be prepared in its conventional 0.1 M HClO₄ solvent. The difference in solvents is accounted for by the refractive index term (η²) in the quantum yield equation.

  • The Criticality of Dilute Solutions: To ensure the fundamental assumption of the Beer-Lambert law holds and to prevent inner-filter effects, all measurements must be conducted on very dilute solutions. The absorbance at the excitation wavelength should never exceed 0.1 in a standard 10 mm path length cuvette.[5][6][11] The inner-filter effect, where emitted light is re-absorbed by other fluorophore molecules in the solution, can artificially lower the measured fluorescence intensity and lead to a significant underestimation of the quantum yield. Using a series of dilutions to create a plot of intensity vs. absorbance, rather than relying on a single point, provides a more robust validation that you are operating in a linear regime.[6]

  • Instrumental Correction: Spectrofluorometers do not exhibit uniform sensitivity across the entire spectrum. The efficiency of monochromators and detectors is wavelength-dependent. It is therefore imperative to use an instrument that can produce corrected emission spectra .[8][15] This correction factor, specific to the instrument, is applied to the raw data to generate a true representation of the fluorescence emission profile, which is essential for accurately calculating the integrated intensity.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the relative determination of the fluorescence quantum yield of 2-HPP against a quinine sulfate standard.

Materials and Instrumentation
  • Test Compound: this compound (2-HPP)

  • Reference Standard: Quinine sulfate dihydrate

  • Solvents: Spectroscopic grade ethanol, 0.1 M Perchloric Acid (HClO₄)

  • Instrumentation:

    • Calibrated UV-Vis Spectrophotometer

    • Spectrofluorometer capable of providing corrected emission spectra

  • Glassware: Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL), pipettes

  • Cuvettes: 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements

Step-by-Step Methodology

Step 1: Preparation of Stock Solutions

  • Standard Stock (10-4 M): Accurately weigh an appropriate amount of quinine sulfate dihydrate and dissolve it in 0.1 M HClO₄ in a volumetric flask to achieve a final concentration of 1 x 10-4 M. Store this solution in the dark to prevent photodegradation.

  • Sample Stock (10-4 M): Accurately weigh an appropriate amount of 2-HPP and dissolve it in spectroscopic grade ethanol in a volumetric flask to achieve a final concentration of 1 x 10-4 M.

Step 2: Preparation of Working Dilutions

  • From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample. The concentrations should be chosen to yield absorbance values between approximately 0.01 and 0.1 at the selected excitation wavelength.

    • Example Dilutions: 1:10, 1:5, 1:4, 1:2.5, 1:2 from a 10-5 M intermediate solution.

Step 3: Absorbance Measurements

  • Select an appropriate excitation wavelength (λex). This should be a wavelength where both 2-HPP and quinine sulfate have significant absorbance. For quinine sulfate, a common choice is 347.5 nm.[16] Record the full absorbance spectra for 2-HPP to select an optimal λex.

  • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Use the respective pure solvent (ethanol for 2-HPP, 0.1 M HClO₄ for quinine sulfate) as a blank reference.

  • For each solution, record the precise absorbance value at the chosen excitation wavelength (λex).

Step 4: Fluorescence Measurements

  • Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength to the value chosen in Step 3. Use identical excitation and emission slit widths for all measurements.

  • For each of the prepared dilutions, record the corrected fluorescence emission spectrum. The scan range should cover the entire emission profile of the compound.

  • Measure the fluorescence of the blank solutions (ethanol and 0.1 M HClO₄) to ensure there is no significant background fluorescence.

Step 5: Data Processing and Calculation

  • For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve). Most instrument software packages have a built-in function for this.

  • For both the standard and the sample, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

  • Perform a linear regression on each data set. The slope of the line is the Gradient (Grad) . A high R² value (>0.99) confirms the linearity of the relationship and the absence of significant inner-filter effects.

  • Obtain the refractive indices (η) for the solvents used (η for 0.1 M HClO₄ is ~1.33, and for ethanol is ~1.36).

  • Calculate the quantum yield of 2-HPP (Φx) using the equation: Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2) (Using Φst = 0.60 for quinine sulfate in 0.1 M HClO₄)

Data and Workflow Visualization

Summary of Experimental Data

The collected and calculated data can be organized as follows for clarity and comparison.

SampleSolventDilutionAbsorbance at λexIntegrated Fluorescence Intensity (a.u.)Gradient (Grad)Quantum Yield (Φ)
Quinine Sulfate0.1 M HClO₄1Ast1Ist1\multirow{5}{}{Gradst}\multirow{5}{}{0.60 (Standard)}
(Standard)2Ast2Ist2
3Ast3Ist3
4Ast4Ist4
5Ast5Ist5
2-HPP (Sample)Ethanol1Ax1Ix1\multirow{5}{}{Gradx}\multirow{5}{}{Calculated Value }
2Ax2Ix2
3Ax3Ix3
4Ax4Ix4
5Ax5Ix5

Experimental Workflow Diagram

G cluster_prep 1. Solution Preparation cluster_measure 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis & Calculation cluster_result 4. Final Result prep_std Prepare Quinine Sulfate Standard Dilutions (in 0.1 M HClO₄) abs_measure Measure Absorbance (A) at λex for all solutions (Absorbance < 0.1) prep_std->abs_measure prep_spl Prepare 2-HPP Sample Dilutions (in Ethanol) prep_spl->abs_measure flu_measure Measure Corrected Fluorescence Spectra (Same λex) abs_measure->flu_measure Use same solutions integrate Integrate Area under Emission Curves (I) flu_measure->integrate plot Plot Integrated Intensity (I) vs. Absorbance (A) integrate->plot calc Calculate Gradients (Grad) from linear fits plot->calc qy_result Calculate Quantum Yield (Φx) using the comparative equation calc->qy_result

Caption: Workflow for relative fluorescence quantum yield determination.

Conclusion

Benchmarking the fluorescence quantum yield is a foundational step in the characterization of any new fluorescent molecule. By following the detailed protocol outlined in this guide, researchers can obtain a reliable and accurate quantum yield value for this compound. The emphasis on using a well-characterized standard, working in a dilute regime to avoid artifacts, and employing corrected spectra constitutes a self-validating methodology that ensures data integrity. This quantitative comparison provides crucial insights into the photophysical behavior of 2-HPP, informing its potential utility in fluorescence-based applications across research and drug development.

References

A Senior Application Scientist's Guide to Computational Docking of Pyrido[1,2-a]pyrimidin-4-one Ligands: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological macromolecules. This heterocyclic system is a cornerstone in the development of novel therapeutics for a multitude of diseases, including cancer, diabetes, and Alzheimer's disease. Its rigid, planar structure, coupled with the potential for diverse substitutions, allows for fine-tuning of its steric and electronic properties to achieve high affinity and selectivity for specific protein targets.

Derivatives of this scaffold have shown significant promise as inhibitors of key enzymes implicated in disease progression. For instance, they have been successfully designed as allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a critical node in cell signaling pathways frequently dysregulated in various cancers[1][2]. Furthermore, modifications of the pyrido[1,2-a]pyrimidin-4-one structure have yielded potent inhibitors of aldose reductase, an enzyme central to the development of diabetic complications[3][4][5][6]. The broad applicability of this scaffold underscores the importance of robust computational methods to guide the rational design of next-generation inhibitors.

This guide provides an in-depth, comparative analysis of computational docking methodologies as applied to pyrido[1,2-a]pyrimidin-4-one ligands. We will delve into the causality behind experimental choices in a typical docking workflow, present a self-validating protocol, and compare the performance of commonly used docking software, supported by experimental data from the literature.

Pillar 1: The Rationale Behind Computational Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule ligand, such as a pyrido[1,2-a]pyrimidin-4-one derivative, to the active site of a target protein. The fundamental principle of molecular docking is to sample a large number of possible conformations and orientations of the ligand within the protein's binding site and to rank them using a scoring function, which estimates the binding free energy.

The choice of docking software and scoring function is a critical experimental decision. Different algorithms employ distinct search strategies and scoring functions, which can lead to variations in the predicted binding poses and affinities. For instance, AutoDock Vina is lauded for its computational speed and accuracy, making it a popular choice for virtual screening of large compound libraries[7][8][9]. In contrast, programs like GOLD and Glide are often recognized for their high accuracy, albeit with a greater computational cost[7][10][11][12]. The selection of a particular program often depends on the specific research question, available computational resources, and the nature of the target protein. For kinases, a frequent target of pyrido[1,2-a]pyrimidin-4-one derivatives, comparative studies have shown that different docking algorithms can yield varying degrees of success in predicting binding modes[13].

A critical aspect of any docking study is its validation. The most reliable validation involves comparing the computational predictions with experimental data. A high correlation between the predicted binding affinities (often expressed as a docking score or binding energy in kcal/mol) and experimentally determined inhibitory concentrations (e.g., IC50 or Ki values) lends confidence to the predictive power of the docking protocol. Furthermore, the ability of a docking program to reproduce the crystallographically determined binding pose of a known ligand (re-docking) is a common and essential validation step.

Pillar 2: A Self-Validating Docking Protocol for Pyrido[1,2-a]pyrimidin-4-one Ligands

The following protocol outlines a detailed, step-by-step methodology for a typical molecular docking workflow using AutoDock Vina, a widely used and freely available docking program. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Experimental Protocol: Molecular Docking with AutoDock Vina

1. Protein Preparation:

  • Objective: To prepare the protein structure for docking by removing non-essential molecules, adding hydrogen atoms, and assigning partial charges.

  • Procedure:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For this example, we will consider SHP2 (PDB ID: 6MDB).

    • Remove water molecules, co-factors, and any existing ligands from the PDB file. This is crucial as their presence can interfere with the docking of the new ligand.

    • Add polar hydrogen atoms to the protein. This step is essential for accurately calculating hydrogen bonding interactions.

    • Assign partial charges to the protein atoms (e.g., Gasteiger charges). Charges are critical for calculating electrostatic interactions.

    • Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.

2. Ligand Preparation:

  • Objective: To generate a 3D conformation of the pyrido[1,2-a]pyrimidin-4-one ligand, assign partial charges, and define rotatable bonds.

  • Procedure:

    • Obtain the 2D structure of the ligand. This can be done using chemical drawing software or from a database like PubChem. For this example, we will use the core 4H-Pyrido[1,2-a]pyrimidin-4-one structure (PubChem CID: 354785)[14].

    • Convert the 2D structure to a 3D conformation using a program like Open Babel.

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.

    • Save the prepared ligand in the PDBQT file format.

3. Grid Box Generation:

  • Objective: To define the search space for the docking simulation within the protein's binding site.

  • Procedure:

    • Identify the active site of the protein. This can be determined from the position of a co-crystallized ligand or from the literature.

    • Define a 3D grid box that encompasses the entire active site. The size of the grid box should be large enough to allow for the ligand to move and rotate freely but not so large as to unnecessarily increase the computational time.

    • The coordinates of the center of the grid box and its dimensions (in Angstroms) will be used as input for the docking program.

4. Docking Simulation:

  • Objective: To run the docking simulation using AutoDock Vina.

  • Procedure:

    • Create a configuration file that specifies the paths to the prepared protein and ligand files, the grid box parameters, and other docking parameters (e.g., exhaustiveness of the search).

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • The program will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities.

5. Analysis of Results:

  • Objective: To analyze the docking results and visualize the ligand-protein interactions.

  • Procedure:

    • Examine the output file to identify the top-ranked binding pose with the most favorable binding affinity (lowest binding energy).

    • Visualize the predicted binding pose of the ligand within the protein's active site using molecular visualization software (e.g., PyMOL, Chimera).

    • Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Compare the docking results with experimental data, if available, to validate the computational predictions.

docking_workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein Preparation Protein Preparation Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Ligand Preparation Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Grid Box Generation->Docking Simulation Results Analysis Results Analysis Docking Simulation->Results Analysis Visualization Visualization Results Analysis->Visualization

A generalized workflow for molecular docking studies.

Pillar 3: Comparative Performance Analysis and Data Presentation

To provide a tangible comparison, we have synthesized data from the literature on pyrido[1,2-a]pyrimidin-4-one derivatives targeting two distinct proteins: SHP2 and Aldose Reductase. This allows for an objective evaluation of how well docking scores correlate with experimentally determined biological activity.

Case Study 1: Pyrido[1,2-a]pyrimidin-4-one Derivatives as SHP2 Inhibitors

The following table presents a selection of pyrido[1,2-a]pyrimidin-4-one derivatives and their corresponding experimental IC50 values against SHP2, alongside their reported binding energies from molecular docking studies[1].

CompoundExperimental IC50 (μM)Docking Binding Energy (kcal/mol)
14i 0.104-8.5
13a >50-7.2

Data synthesized from Zhang et al., Bioorganic Chemistry, 2024.[1]

The data clearly demonstrates a qualitative correlation between the predicted binding energy and the experimental inhibitory activity. Compound 14i , with a significantly lower IC50 value (indicating higher potency), exhibits a more favorable binding energy compared to the less active compound 13a . This supports the utility of molecular docking in prioritizing compounds for synthesis and biological evaluation.

The docking studies revealed that the pyrido[1,2-a]pyrimidin-4-one core of compound 14i forms crucial interactions within the allosteric binding pocket of SHP2. The following diagram illustrates these key interactions.

ligand_interaction cluster_protein SHP2 Active Site ALA72 ALA72 TYR279 TYR279 GLN256 GLN256 Ligand_14i Pyrido[1,2-a]pyrimidin-4-one (Compound 14i) Ligand_14i->ALA72 Hydrogen Bond Ligand_14i->TYR279 Pi-Pi Stacking Ligand_14i->GLN256 Hydrogen Bond

Key interactions of a pyrido[1,2-a]pyrimidin-4-one ligand with SHP2.
Case Study 2: Pyrido[1,2-a]pyrimidin-4-one Derivatives as Aldose Reductase Inhibitors

A similar analysis was conducted for a series of pyrido[1,2-a]pyrimidin-4-one derivatives targeting aldose reductase[3].

CompoundExperimental IC50 (μM)
13 0.85
14 0.12
18 0.09
19 0.02

Data synthesized from Maccari et al., Journal of Medicinal Chemistry, 2007.[3]

While the original publication did not provide the specific binding energy values for each compound, it stated that the theoretical binding modes obtained from docking simulations were fully consistent with the structure-activity relationships. For instance, the introduction of a hydroxyl group at specific positions enhanced the inhibitory potency, and this was rationalized by the formation of additional hydrogen bonds in the docked poses. This highlights how docking can provide mechanistic insights into the structure-activity relationship (SAR) of a compound series.

Conclusion and Future Outlook

Computational docking is a powerful and indispensable tool in the modern drug discovery pipeline for the exploration and optimization of promising scaffolds like pyrido[1,2-a]pyrimidin-4-one. This guide has demonstrated that when applied with a clear understanding of its principles and limitations, molecular docking can effectively prioritize potent inhibitors and provide valuable insights into their binding mechanisms.

The presented case studies on SHP2 and aldose reductase inhibitors underscore the importance of validating computational predictions with experimental data. While a direct quantitative correlation is not always achieved, the qualitative trends observed between docking scores and biological activity provide a robust framework for guiding medicinal chemistry efforts.

As computational power continues to increase and docking algorithms become more sophisticated, the predictive accuracy of these methods is expected to improve further. The integration of artificial intelligence and machine learning with traditional docking approaches holds the promise of revolutionizing virtual screening and de novo drug design, accelerating the discovery of novel pyrido[1,2-a]pyrimidin-4-one-based therapeutics.

References

A Senior Application Scientist's Guide to the Toxicological Assessment of Novel Pyrido[1,2-a]pyrimidin-4-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Pyrido[1,2-a]pyrimidin-4-ones

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with promising therapeutic activities, including anti-inflammatory, antiplasmodial, and anticancer properties.[1][2][3][4] As researchers, we are driven to innovate upon this scaffold, synthesizing novel derivatives with enhanced efficacy and specificity. However, this innovation carries a critical responsibility: ensuring the safety of these new chemical entities. Early and comprehensive toxicity assessment is not merely a regulatory hurdle; it is a fundamental scientific imperative to prevent late-stage failures in drug development and, most importantly, to safeguard patient health.[5]

This guide provides a structured, multi-tiered framework for assessing the toxicity of novel pyrido[1,2-a]pyrimidin-4-one compounds. It is designed for drug development professionals, moving beyond a simple checklist of assays to explain the causal logic behind the experimental choices. We will compare methodologies, provide actionable protocols, and present a clear, hierarchical workflow for generating a robust safety profile.

The Tiered Approach: From Silicon to Cell Culture

A successful toxicology program prioritizes efficiency, cost-effectiveness, and ethical considerations by employing a tiered screening strategy.[6][7] We begin with broad, predictive computational methods and progressively move to more specific and biologically complex in vitro assays. This approach allows for the early deselection of high-risk compounds, conserving resources for the most promising candidates.

Diagram: Tiered Toxicity Assessment Workflow

This diagram illustrates the logical progression for screening novel compounds, starting with high-throughput computational methods and culminating in specific, targeted in vitro assays.

Toxicity Workflow cluster_0 Tier 1: Early Screening cluster_1 Tier 2: In Vitro General Toxicity cluster_2 Tier 3: Specific In Vitro Toxicity InSilico In Silico Toxicity Prediction (QSAR, Derek Nexus, TOPKAT) Decision1 High Toxicity Risk? InSilico->Decision1 Cytotoxicity General Cytotoxicity (e.g., MTT Assay) Decision1->Cytotoxicity Low Risk Stop STOP (Deselect Compound) Decision1->Stop Yes Decision2 High Cytotoxicity? Cytotoxicity->Decision2 Genotoxicity Genotoxicity (Ames Test) Decision2->Genotoxicity Low Risk (Acceptable IC50) Decision2->Stop Yes Cardiotoxicity Cardiotoxicity (hERG Assay) Genotoxicity->Cardiotoxicity Hepatotoxicity Hepatotoxicity (HepG2 Assay) Cardiotoxicity->Hepatotoxicity Proceed Proceed to Further Studies Hepatotoxicity->Proceed

Caption: A tiered workflow for efficient toxicity screening.

Tier 1: In Silico Toxicity Prediction – The First Filter

Rationale: Before synthesizing a single molecule, computational toxicology allows us to predict potential liabilities based solely on chemical structure.[8][9] By leveraging Quantitative Structure-Activity Relationship (QSAR) models and knowledge-based expert systems, we can flag compounds likely to be mutagenic, carcinogenic, or possess other toxic properties, enabling a data-driven prioritization of synthetic efforts.[9][10]

Recommended Tools & Comparison:

ToolTypePrincipleStrengthsWeaknesses
Derek Nexus Knowledge-BasedIdentifies toxicophores (substructures linked to toxicity) based on a proprietary database of experimental results.[11]High accuracy for known toxicophores; provides reasoning for alerts.[11]May fail to identify novel toxicophores not present in its knowledge base.[12]
TOPKAT QSAR ModelUses statistical models (QSTRs) to correlate structural fragments with toxicological endpoints.[13]Provides quantitative predictions (e.g., probability of mutagenicity).[13]Predictions are less reliable for compounds outside the model's chemical space.[12]
OECD QSAR Toolbox HybridA free tool that combines experimental data with QSAR predictions and read-across approaches.Provides transparent access to underlying data; good for regulatory submissions.Requires more user expertise to navigate and interpret than commercial software.

Application Strategy: For novel pyrido[1,2-a]pyrimidin-4-ones, a consensus approach is recommended. Run structures through both a knowledge-based system like Derek Nexus and a statistical model like TOPKAT.[12][14] Compounds flagged by both systems should be considered high-risk and either deprioritized or redesigned to mitigate the predicted liability.[11]

Tier 2: In Vitro Assays – Probing Biological Reality

Compounds that pass the in silico filter graduate to cell-based assays. This phase aims to confirm or refute the computational predictions and provide quantitative data on a compound's biological effects.

A. General Cytotoxicity: The MTT Assay

Rationale: The first and most fundamental in vitro question is: does the compound kill cells? The MTT assay is a robust, cost-effective colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability.[15][16][17] It provides a quantitative measure of cytotoxicity—the IC50 value (the concentration at which 50% of cell growth is inhibited)—which is a critical parameter for comparing compounds.[15][16]

Comparative Data (Hypothetical):

CompoundCell LineExposure (48h) IC50 (µM)Comparison to Control
Novel Compound A HepG2 (Liver)15.2-
Novel Compound B HepG2 (Liver)> 100-
Doxorubicin (Control) HepG2 (Liver)0.8Potent Cytotoxin
Novel Compound A HEK293 (Kidney)8.9-
Novel Compound B HEK293 (Kidney)> 100-

In this hypothetical example, Compound A shows significant cytotoxicity, whereas Compound B is largely non-cytotoxic at the tested concentrations, making it a more desirable candidate to move forward.

  • Cell Seeding: Plate human cell lines (e.g., HepG2 for liver, HEK293 for a non-cancerous control) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[18] Replace the old medium with the compound-containing medium. Include wells for "cells only" (negative control) and a known cytotoxin like Doxorubicin (positive control).

  • Incubation: Incubate the plates for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells will reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration and determine the IC50 value using non-linear regression.

B. Genotoxicity: The Bacterial Reverse Mutation (Ames) Test

Rationale: A compound that causes genetic mutations is a major liability. The Ames test is a regulatory-accepted gold standard for assessing mutagenic potential.[20] It uses several strains of Salmonella typhimurium and E. coli with mutations in the genes required to synthesize an essential amino acid (e.g., histidine).[21] The assay detects whether a compound can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

Self-Validation & Controls: The protocol's integrity is maintained by including:

  • Spontaneous Revertants (Negative Control): Bacteria plated without the test compound to establish a baseline mutation rate.

  • Known Mutagens (Positive Control): Compounds known to cause mutations in specific strains (e.g., sodium azide for TA1535).

  • Metabolic Activation (S9 Mix): The test is run with and without a rat liver extract (S9) to determine if the compound or its metabolites are mutagenic.[21][22]

Interpreting Results: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least two- to three-times higher than the negative control.

  • Strain Selection: At least five tester strains are typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA).[22]

  • Dose Range Finding: A preliminary test is conducted to determine the appropriate concentration range of the compound, identifying the highest non-toxic dose.

  • Main Experiment (Plate Incorporation Method):

    • The test compound, bacterial culture, and either S9 mix or a buffer are combined in molten top agar.

    • This mixture is poured onto minimal glucose agar plates.

    • Plates are incubated for 48-72 hours.

  • Colony Counting: The number of revertant (his+) colonies on each plate is counted.

  • Data Analysis: The mean number of revertants per plate is calculated for each dose and compared to the solvent control.

C. Cardiotoxicity: The hERG Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[23][24] Early assessment of hERG inhibition is a critical safety checkpoint in drug discovery.[23][25] Automated patch-clamp electrophysiology is the industry standard for measuring a compound's effect on the IKr current mediated by the hERG channel.[23]

Comparative Data (Hypothetical):

CompoundhERG Inhibition IC50 (µM)Risk ClassificationComparison to Control
Novel Compound A 2.5High Risk-
Novel Compound B 85.0Low Risk-
Terfenadine (Control) 0.05Known hERG Blocker-

A compound with a low IC50 value (like Compound A) is a significant concern. The therapeutic window (ratio of hERG IC50 to therapeutic plasma concentration) is a key consideration. A large window (like for Compound B) suggests a lower clinical risk.

D. Hepatotoxicity: HepG2 Cell-Based Assays

Rationale: The liver is the primary site of drug metabolism, making it highly susceptible to toxicity.[26] While primary human hepatocytes are the gold standard, the human hepatoma cell line HepG2 is widely used for initial screening due to its availability and reproducibility.[26][27][28] Assays can measure various endpoints, including cell viability (as above), mitochondrial dysfunction, and the release of liver enzymes like AST and ALT.[18]

Mechanism of Toxicity: A Deeper Look If a compound shows cytotoxicity in HepG2 cells, further investigation into the mechanism is warranted. A common pathway for drug-induced toxicity is the induction of apoptosis. This can be explored by measuring the activity of key executioner enzymes like Caspase-3 and Caspase-9.

Diagram: Mitochondrial (Intrinsic) Apoptosis Pathway

This diagram shows a simplified pathway by which a toxic compound could induce apoptosis through mitochondrial stress, leading to the activation of caspases.

Apoptosis Pathway Compound Novel Pyrido[1,2-a]pyrimidin-4-one Mito Mitochondrial Stress (e.g., ROS production) Compound->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 activates ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp3 Active Caspase-3 (Executioner) Casp9->Casp3 cleaves & activates ProCasp3 Pro-Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

References

Safety Operating Guide

Proper Disposal of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety standards and regulatory requirements, providing a clear path for responsible waste management.

Hazard Assessment and Waste Characterization

Before any disposal procedures can be initiated, a thorough understanding of the hazards associated with this compound is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

This information is critical for the initial step of waste characterization. According to the U.S. Environmental Protection Agency (EPA), a waste is considered hazardous if it is specifically listed on one of the four hazardous waste lists (F, K, P, or U) or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[2][3][4].

This compound is not a listed hazardous waste. Therefore, its classification as hazardous waste will depend on whether it exhibits any of the aforementioned characteristics. While it is not ignitable, corrosive, or reactive under normal conditions, its "harmful if swallowed" classification necessitates careful handling and disposal as a hazardous chemical waste.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation[1]
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3May cause respiratory irritation[1]

Personal Protective Equipment (PPE) and Safety Precautions

Given the irritant nature of this compound, all handling and disposal procedures must be conducted while wearing appropriate PPE. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling large quantities or if there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

All handling of this compound and its waste should be performed in a well-ventilated area, preferably within a chemical fume hood[5].

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.

Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal[6][7].

  • Solid Waste:

    • Place pure, unused, or expired this compound into a dedicated hazardous waste container.

    • This container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid[6].

    • Contaminated disposable materials, such as weighing paper, gloves, and paper towels, should also be collected in a separate, clearly labeled container for solid chemical waste[8].

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Liquid Waste (Solutions):

    • If this compound is dissolved in a solvent, the entire solution must be disposed of as hazardous liquid waste.

    • Collect this liquid waste in a sealable, chemical-resistant container.

    • It is critical to segregate halogenated and non-halogenated solvent waste into separate containers, as their disposal methods and costs can differ significantly[9].

Labeling of Waste Containers

Accurate and clear labeling of waste containers is a regulatory requirement and a key safety feature[7]. The label on your hazardous waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Toxic," "Irritant")

  • The accumulation start date (the date the first drop of waste was added to the container)

  • The name and contact information of the generating researcher or laboratory.

Storage of Chemical Waste

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory[10].

  • The SAA must be at or near the point of waste generation.

  • Ensure that waste containers are kept closed at all times, except when adding waste[11].

  • Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[5].

  • Secondary containment, such as a spill tray, should be used to prevent the spread of material in case of a leak[9].

Arranging for Disposal

Once the waste container is full or has been in accumulation for the maximum allowable time (typically one year for partially filled containers), you must arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor[12]. Do not attempt to dispose of this chemical down the drain or in the regular trash[8][11].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generation (this compound) waste_type Is the waste solid or liquid? start->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid containerize_solid Place in a labeled, sealed container for solid hazardous waste. solid_waste->containerize_solid containerize_liquid Place in a labeled, sealed container for liquid hazardous waste. Segregate halogenated and non-halogenated solvents. liquid_waste->containerize_liquid storage Store in a designated Satellite Accumulation Area (SAA) with secondary containment. containerize_solid->storage containerize_liquid->storage full_or_time Is the container full or has the accumulation time limit been reached? storage->full_or_time full_or_time->storage No arrange_pickup Contact Environmental Health & Safety (EHS) for hazardous waste pickup. full_or_time->arrange_pickup Yes end_process Compliant Disposal arrange_pickup->end_process

Caption: Decision workflow for the proper disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, the following procedures should be followed:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup procedures.

  • Small Spills: For small spills of the solid material, carefully sweep it up using non-sparking tools and place it into a labeled container for hazardous waste disposal.

  • Large Spills: For larger spills, or if you are unsure how to proceed, contact your institution's emergency response team or EHS department.

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

Navigating the Safe Handling of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the essential personal protective equipment (PPE), safe handling procedures, and disposal of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, ensuring a secure laboratory environment.

The novel heterocyclic compound, this compound, presents significant interest in the field of drug development. As with any investigational compound, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to protecting laboratory personnel. This guide provides a detailed operational plan for the safe handling and disposal of this compound, grounded in established safety principles and available hazard information.

Hazard Identification and Risk Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)

  • Causes skin irritation (Skin corrosion/irritation)

  • Causes serious eye irritation (Serious eye damage/eye irritation)

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)

These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing ingestion, skin and eye contact, and inhalation of the compound, particularly when handled as a powder.

Personal Protective Equipment (PPE): Your Primary Defense

A comprehensive PPE strategy is crucial for mitigating the risks associated with this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (powder form) Chemical splash goggles and a face shieldDouble-gloving with nitrile glovesFully-fastened laboratory coatN95-rated respirator or higher
Handling solutions (liquid form) Chemical splash gogglesNitrile glovesFully-fastened laboratory coatNot generally required if handled in a certified chemical fume hood
Performing reactions and work-up Chemical splash gogglesNitrile glovesFully-fastened laboratory coatNot generally required if handled in a certified chemical fume hood
Cleaning glassware and equipment Chemical splash gogglesNitrile glovesFully-fastened laboratory coatNot generally required
Step-by-Step PPE Protocol: Donning and Doffing

Properly putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself to prevent cross-contamination.[1][2][3]

Donning Sequence:

  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean, fully-fastened laboratory coat.

  • Respirator/Mask: If required, don your N95 respirator, ensuring a proper seal check.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if handling the powder outside of a containment hood.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of your lab coat. Don a second pair of gloves over the first.

Doffing Sequence:

  • Outer Gloves: Remove the outer pair of gloves using a glove-to-glove technique (peeling one glove off with the other gloved hand, then sliding an ungloved finger under the cuff of the remaining glove to remove it without touching the exterior). Dispose of them in the appropriate hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front, avoiding contact with the front surfaces. Place them in a designated area for decontamination.

  • Gown/Lab Coat: Unfasten the lab coat and peel it away from your body, turning it inside out as you remove it. Place it in a designated laundry receptacle or disposal bag.

  • Respirator/Mask: Remove the respirator from the back, handling only the straps. Dispose of it in the appropriate waste container.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair and dispose of them.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Safe Handling and Operational Plan

A proactive approach to laboratory operations will minimize the potential for exposure.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of powdered this compound should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.

  • Ventilation: Ensure adequate general laboratory ventilation.

Work Practices:

  • Minimize Aerosol Generation: Handle the solid compound carefully to avoid creating dust.

  • Housekeeping: Maintain a clean and organized workspace. Clean up any spills promptly and decontaminate surfaces after each use.

  • Labeling: Clearly label all containers with the compound's name and associated hazards.

Emergency Procedures: A Plan for the Unexpected

Skin Exposure:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove any contaminated clothing while continuing to flush.

  • Seek immediate medical attention.

Eye Exposure:

  • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4][5][6][7]

  • Remove contact lenses if present, but do not interrupt the flushing.

  • Seek immediate medical attention.

Spill Cleanup (Powdered Compound):

  • Evacuate and Secure: Alert others in the area and restrict access to the spill.

  • Don Appropriate PPE: This includes a respirator, chemical splash goggles, a lab coat, and double nitrile gloves.

  • Contain the Spill: Gently cover the spill with absorbent pads or wet paper towels to prevent the powder from becoming airborne.[8]

  • Clean Up: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable decontaminating solution (e.g., soap and water), followed by a clean water rinse.[9] Dispose of all cleaning materials as hazardous waste.

Decontamination and Disposal Plan

Equipment Decontamination:

  • All laboratory equipment that has come into contact with this compound must be decontaminated.[10][11][12][13]

  • For non-disposable items, a thorough cleaning with soap and water is the most common and effective method.[9]

  • Ensure all rinsate from the decontamination process is collected and disposed of as hazardous chemical waste.

Waste Disposal:

  • All solid waste contaminated with this compound, including gloves, disposable lab coats, and spill cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Aqueous waste containing the compound should also be collected in a designated, labeled hazardous waste container.

  • As a nitrogen-containing heterocyclic compound, disposal should adhere to local, state, and federal regulations for chemical waste.[14][15][16] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical class.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow cluster_start Start cluster_assessment Hazard Assessment cluster_solid Solid Handling Protocols cluster_liquid Liquid Handling Protocols cluster_end Procedure Start Handling this compound AssessForm Is the compound in solid (powder) form? Start->AssessForm SolidPPE Required PPE: - N95 Respirator - Chemical Splash Goggles & Face Shield - Double Nitrile Gloves - Lab Coat AssessForm->SolidPPE Yes LiquidPPE Required PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat AssessForm->LiquidPPE No (Solution) SolidControl Work in a certified chemical fume hood. SolidPPE->SolidControl Proceed Proceed with Experiment SolidControl->Proceed LiquidControl Work in a certified chemical fume hood. LiquidPPE->LiquidControl LiquidControl->Proceed

Caption: Decision workflow for PPE selection based on the physical form of the compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific integrity within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.